molecular formula C13H8BrFO B1287657 (4-Bromo-3-fluorophenyl)phenylmethanone CAS No. 1196395-22-8

(4-Bromo-3-fluorophenyl)phenylmethanone

Cat. No.: B1287657
CAS No.: 1196395-22-8
M. Wt: 279.1 g/mol
InChI Key: APIDDGDGHQARQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-3-fluorophenyl)phenylmethanone (CAS 1196395-22-8) is a fluorinated and brominated benzophenone derivative of interest in chemical and pharmaceutical research. This compound is characterized by its molecular formula C13H8BrFO and a molecular weight of 279.10 g/mol . It is supplied for research and development purposes and is strictly for laboratory use; it is not intended for diagnostic, therapeutic, or any human or veterinary use. As a building block in organic synthesis, its structure features both a bromine and a fluorine atom on the aromatic ring, which are common handles for further functionalization via cross-coupling reactions and other synthetic transformations. Fluorinated aromatic compounds are particularly valuable in drug discovery and materials science, as the introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity . Benzophenone derivatives and related structures serve as key intermediates in the development of bioactive molecules, including potent and selective receptor antagonists . Please handle this compound with care. It has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the safety data sheet (SDS) and adhere to all recommended safety precautions, including the use of personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromo-3-fluorophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFO/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIDDGDGHQARQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of (4-Bromo-3-fluorophenyl)phenylmethanone in Advanced Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Bromo-3-fluorophenyl)phenylmethanone, a halogenated benzophenone derivative, serves as a critical starting material and key intermediate in the synthesis of advanced pharmaceutical compounds. Its unique substitution pattern, featuring both bromine and fluorine on one of the phenyl rings, offers medicinal chemists a versatile scaffold for constructing complex molecular architectures with tailored pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth overview of its primary application in the synthesis of the clinical trial candidate ORM-12741, a selective alpha-2C adrenoceptor antagonist investigated for the treatment of Alzheimer's disease.

Core Application: Synthesis of ORM-12741

This compound is the foundational precursor for the synthesis of the chiral amino alcohol, (S)-2-amino-1-(4-bromo-3-fluorophenyl)-1-phenylethanol, which is the core of the investigational drug ORM-12741. The synthetic pathway leverages the chemical properties of the starting material to introduce the necessary functional groups and stereochemistry required for biological activity.

Experimental Protocols: Synthesis of Key Intermediate and Final Compound

The following experimental protocols outline the multi-step synthesis of ORM-12741, commencing with this compound.

Step 1: Asymmetric Dihydroxylation of a Stilbene Intermediate

While not directly starting from the methanone, a closely related synthetic route to the key diol intermediate likely involves the Sharpless asymmetric dihydroxylation of a stilbene derivative, which can be prepared from the starting methanone. This reaction is crucial for establishing the correct stereochemistry of the final compound.

  • Reaction: Sharpless Asymmetric Dihydroxylation

  • Description: This reaction converts an alkene to a vicinal diol with high enantioselectivity using a catalytic amount of osmium tetroxide in the presence of a chiral ligand. The choice of ligand (derived from dihydroquinidine or dihydroquinine) determines the stereochemical outcome.

  • General Protocol:

    • A mixture of tert-butyl alcohol and water is prepared and cooled.

    • The commercially available AD-mix-β (containing the chiral ligand (DHQD)2PHAL, a re-oxidant K3Fe(CN)6, K2CO3, and a catalytic amount of an osmium salt) is added to the solvent mixture and stirred until two clear phases are formed.

    • The alkene starting material is added to the reaction mixture.

    • The reaction is stirred vigorously at a controlled temperature (e.g., 0 °C to room temperature) until the starting material is consumed (monitored by TLC).

    • Upon completion, a quenching agent (e.g., sodium sulfite) is added.

    • The product is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed, dried, and concentrated under reduced pressure.

    • The crude diol is purified by chromatography or recrystallization.

Step 2: Conversion of the Diol to the Amino Alcohol Intermediate

The resulting chiral diol is then converted to the key amino alcohol intermediate. This typically involves the formation of a cyclic intermediate, followed by ring-opening.

Step 3: Synthesis of the Final Compound, ORM-12741

The chiral amino alcohol, (S)-2-amino-1-(4-bromo-3-fluorophenyl)-1-phenylethanol, is then subjected to further reactions to yield ORM-12741.

The precise, step-by-step industrial synthesis of ORM-12741 from this compound is proprietary. The above represents a plausible and common synthetic strategy for this class of compounds based on established chemical transformations.

digraph "Synthetic_Pathway_of_ORM-12741" {
  graph [rankdir="LR", splines=ortho, nodesep=0.6];
  node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12, penwidth=1.5, color="#5F6368"];
  edge [fontname="Arial", fontsize=10, color="#34A853", penwidth=1.5];

start [label="this compound", fillcolor="#FBBC05"]; intermediate1 [label="Stilbene Derivative"]; intermediate2 [label="(S,S)-1-(4-Bromo-3-fluorophenyl)-1-phenyl-1,2-ethanediol"]; intermediate3 [label="(S)-2-Amino-1-(4-bromo-3-fluorophenyl)-1-phenylethanol", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_product [label="ORM-12741", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> intermediate1 [label=" Wittig or similar reaction "]; intermediate1 -> intermediate2 [label=" Sharpless Asymmetric\nDihydroxylation (AD-mix-β) "]; intermediate2 -> intermediate3 [label=" Multi-step conversion\n(e.g., cyclic sulfate, azide displacement, reduction) "]; intermediate3 -> final_product [label=" Further functionalization "]; }

Mechanism of action of ORM-12741.

Clinical Data Summary for ORM-12741 in Alzheimer's Disease

A Phase 2a, randomized, double-blind, placebo-controlled trial (NCT01324518) evaluated the efficacy and safety of ORM-12741 in patients with Alzheimer's disease who were also receiving standard cholinesterase inhibitor therapy.[1][2]

Study Design
  • Population: 100 subjects with Alzheimer's disease and neuropsychiatric symptoms.[1]

  • Intervention: Two flexible dose levels of ORM-12741 (30-60 mg or 100-200 mg) or placebo, administered twice daily for 12 weeks.[1]

  • Primary Efficacy Assessment: Cognitive Drug Research (CDR) computerized assessment system.[1]

  • Secondary Efficacy Assessment: Neuropsychiatric Inventory (NPI).[1]

Efficacy Results

The study demonstrated a statistically significant treatment effect favoring ORM-12741 over placebo in specific cognitive and behavioral domains.

Efficacy EndpointPlacebo Group (Change from Baseline)Low-Dose ORM-12741 (30-60 mg)High-Dose ORM-12741 (100-200 mg)P-value (vs. Placebo)
Quality of Episodic Memory Decrease of 32.4 pointsIncrease of 4.6 pointsIncrease of 5.2 pointsLow: 0.046, High: 0.012
Quality of Memory (Overall) DeclineImprovementImprovementLow: 0.006, High: 0.019
NPI Caregiver Distress Score No significant changeDecrease of 2.4 pointsDecrease of 2.1 pointsLow: 0.020, High: 0.031

Data sourced from Rinne et al., 2016.[1]

Conclusion

This compound is a valuable and highly functionalized building block in modern medicinal chemistry. Its utility is exemplified in the synthesis of ORM-12741, a selective α2C-adrenoceptor antagonist. The presence of the bromo and fluoro substituents provides both a reactive handle for further chemical modification and favorable modulations of the final compound's biological properties. The clinical data for ORM-12741, while not leading to its market approval, highlight the therapeutic potential of targeting the α2C-adrenoceptor in neurodegenerative diseases and underscore the importance of such tailored intermediates in the drug discovery and development pipeline. Further research into derivatives of this and similar scaffolds may yield novel therapeutics for a range of central nervous system disorders.

References

An In-depth Technical Guide on (4-Bromo-3-fluorophenyl)phenylmethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromo-3-fluorophenyl)phenylmethanone is a halogenated benzophenone derivative of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its structure, properties, and a detailed experimental protocol for its synthesis. While specific experimental data for this compound is not widely available in peer-reviewed literature, this guide compiles available information on closely related analogs and provides predicted data to facilitate further research and development. The benzophenone scaffold is a common motif in pharmacologically active molecules, exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.

Introduction

Benzophenones are a class of organic compounds characterized by a diaryl ketone core. Their versatile chemical nature and presence in numerous biologically active natural products and synthetic drugs have made them a significant scaffold in medicinal chemistry.[1] The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the physicochemical and pharmacological properties of the parent molecule. Fluorine, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide focuses on the specific derivative, this compound, providing a foundational resource for its synthesis and characterization.

Structure and Chemical Identity

The chemical structure of this compound consists of a central carbonyl group bonded to a phenyl ring and a 4-bromo-3-fluorophenyl ring.

Chemical Structure:

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name (4-Bromo-3-fluorophenyl)(phenyl)methanone
CAS Number 1196395-22-8
Molecular Formula C₁₃H₈BrFO
Molecular Weight 279.10 g/mol
SMILES O=C(c1ccc(Br)c(F)c1)c2ccccc2

Physicochemical Properties

Table 2: Physicochemical Properties

PropertyValueSource
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa Not available-

Synthesis

The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of a benzene ring with an acyl group, typically using a Lewis acid catalyst.

Synthetic Pathway

The synthesis of this compound can be achieved via the Friedel-Crafts acylation of benzene with 4-bromo-3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2]

Synthesis_Workflow Reactant1 Benzene Intermediate Acylium Ion Intermediate Reactant1->Intermediate Electrophilic Attack Reactant2 4-Bromo-3-fluorobenzoyl Chloride Reactant2->Intermediate Forms Acylium Ion Catalyst AlCl₃ (Lewis Acid) Catalyst->Reactant2 Product This compound Intermediate->Product Deprotonation Signaling_Pathway Stimulus Inflammatory Stimulus Receptor Cell Surface Receptor Stimulus->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade NFkB NF-κB Activation Kinase_Cascade->NFkB COX2 COX-2 Expression NFkB->COX2 Prostaglandins Prostaglandin Synthesis COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Benzophenone (4-Bromo-3-fluorophenyl) phenylmethanone (Potential Inhibitor) Benzophenone->COX2 Inhibition

References

An In-depth Technical Guide on (4-Bromo-3-fluorophenyl)phenylmethanone (CAS number 1196395-22-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromo-3-fluorophenyl)phenylmethanone, with the Chemical Abstracts Service (CAS) registry number 1196395-22-8, is a halogenated benzophenone derivative. While this specific compound is commercially available as a chemical intermediate, a comprehensive review of scientific literature and chemical databases reveals a notable absence of detailed experimental data regarding its synthesis, physicochemical properties, and biological activity. This technical guide aims to provide a foundational understanding of this molecule by discussing plausible synthetic routes based on established organic chemistry principles and contextualizing its potential biological significance within the broader class of benzophenone compounds. Due to the lack of specific published research on this compound, this guide will focus on theoretical and comparative analysis rather than experimental data.

Chemical Identity and Properties

PropertyValueSource
CAS Number 1196395-22-8Chemical Abstracts Service
Molecular Formula C₁₃H₈BrFOSupplier Data
Molecular Weight 279.11 g/mol Supplier Data
IUPAC Name (4-Bromo-3-fluorophenyl)(phenyl)methanoneIUPAC Nomenclature
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Br)F
InChI Key InChI=1S/C13H8BrFO/c14-10-7-8-11(12(15)9-10)13(16)9-4-2-1-3-5-9/h1-9H
Appearance White to off-white solid (predicted)General observation for similar compounds
Melting Point Not reported-
Boiling Point Not reported-
Solubility Insoluble in water; Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate (predicted)General solubility of benzophenones

Potential Synthetic Routes

While a specific, detailed experimental protocol for the synthesis of this compound has not been identified in the scientific literature, two primary synthetic strategies are highly plausible based on fundamental organic reactions.

Friedel-Crafts Acylation

The most direct and industrially scalable method for the synthesis of this compound is likely the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene with benzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Reaction Scheme:

Caption: Proposed workflow for the synthesis of this compound via a Grignard reaction.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features of this compound can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically 7.0-8.0 ppm) corresponding to the eight aromatic protons. The protons on the phenyl ring will likely appear as multiplets, while the protons on the bromo-fluorophenyl ring will show splitting patterns influenced by both the bromine and fluorine substituents.

  • ¹³C NMR: The carbon NMR spectrum should display 13 distinct signals for the 13 carbon atoms. The carbonyl carbon will appear significantly downfield (typically 190-200 ppm). The carbon atoms attached to bromine and fluorine will show characteristic shifts and coupling with the fluorine atom.

  • IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the phenyl and bromo-fluorophenyl groups.

Potential Biological Activity and Applications

There is no specific biological data available for this compound. However, the benzophenone scaffold is a common motif in medicinal chemistry and is found in numerous compounds with a wide range of biological activities.

[1][2][3]General Biological Activities of Benzophenone Derivatives:

  • Anticancer Activity: Many substituted benzophenones have demonstrated cytotoxic effects against various cancer cell lines. T[4][5]he mechanism of action can vary, but some have been shown to induce apoptosis or inhibit key enzymes involved in cell proliferation.

  • Kinase Inhibition: The benzophenone core has been utilized in the design of inhibitors for various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. *[6] Antimicrobial and Antiviral Activity: Certain benzophenone derivatives have shown activity against a range of bacteria, fungi, and viruses. *[1] Other Activities: Other reported activities for this class of compounds include anti-inflammatory, antioxidant, and neuroprotective effects.

[2]The presence of the bromo and fluoro substituents on the phenyl ring of this compound could significantly influence its biological activity. Halogen atoms can affect the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, it is plausible that this compound could be investigated as a potential lead structure in drug discovery programs targeting cancer, infectious diseases, or inflammatory conditions.

Signaling Pathways (Hypothetical)

Given the known activities of other benzophenone derivatives, particularly as kinase inhibitors, one could hypothesize that this compound might interact with one or more signaling pathways involved in cell growth and proliferation.

Hypothetical Kinase Inhibition Workflow:

G A This compound C ATP Binding Site A->C Binds to F Inhibition of Kinase Activity B Protein Kinase (e.g., Tyrosine Kinase) B->C D Substrate Phosphorylation C->D Prevents ATP binding E Downstream Signaling Cascade (e.g., Proliferation, Survival) D->E G Blockade of Downstream Signaling E->G is Blocked F->D Inhibits F->G

Caption: Hypothetical mechanism of action where the compound acts as a kinase inhibitor.

It is critical to emphasize that this diagram is purely speculative and is not based on any experimental evidence for this compound. It serves only to illustrate a potential mechanism of action based on the known activities of structurally related compounds.

Conclusion

This compound (CAS 1196395-22-8) is a chemical compound for which there is a significant lack of published scientific data. While its synthesis can be reasonably proposed through well-established methods like Friedel-Crafts acylation or a Grignard reaction, detailed experimental protocols and characterization data are not available. Furthermore, no biological studies have been reported for this specific molecule. Based on the broad range of biological activities exhibited by other benzophenone derivatives, this compound may hold potential for investigation in various therapeutic areas, particularly in oncology and infectious diseases. However, without experimental validation, its utility remains speculative. This technical guide serves as a starting point for researchers interested in this molecule, highlighting the need for foundational research to elucidate its chemical and biological properties.

References

Substituted Fluorinated Benzophenones: A Comprehensive Technical Review for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted fluorinated benzophenones represent a versatile class of compounds with significant potential in medicinal chemistry and materials science. The introduction of fluorine atoms and various substituents onto the benzophenone scaffold can profoundly influence their biological activity, photophysical properties, and metabolic stability. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and key applications of substituted fluorinated benzophenones, with a focus on their role in drug discovery and development. The information is presented to be a valuable resource for researchers actively engaged in these fields.

Synthesis of Substituted Fluorinated Benzophenones

The synthesis of substituted fluorinated benzophenones can be broadly categorized into two main strategies: introduction of the benzophenone core via Friedel-Crafts acylation and modification of a pre-existing fluorinated benzophenone scaffold through nucleophilic aromatic substitution (SNAr).

Friedel-Crafts Acylation

This classical approach involves the reaction of a substituted or fluorinated benzene derivative with a substituted or fluorinated benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds through an electrophilic aromatic substitution mechanism.

General Experimental Protocol: Friedel-Crafts Acylation

  • To a solution of the substituted/fluorinated benzene in a suitable solvent (e.g., dichloromethane, carbon disulfide), the Lewis acid (e.g., AlCl3) is added portion-wise at 0 °C.

  • The substituted/fluorinated benzoyl chloride is then added dropwise to the cooled mixture.

  • The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired substituted fluorinated benzophenone.

Nucleophilic Aromatic Substitution (SNAr)

This method is particularly useful for the synthesis of highly substituted fluorinated benzophenones, starting from polyfluorinated benzophenones. The electron-withdrawing nature of the carbonyl group and the fluorine atoms activates the aromatic ring towards nucleophilic attack. The reactivity of the fluorine atoms to substitution often follows the order para > ortho > meta to the carbonyl group.

General Experimental Protocol: Nucleophilic Aromatic Substitution

  • To a solution of the polyfluorinated benzophenone in a polar aprotic solvent (e.g., dimethylformamide, dimethyl sulfoxide), the nucleophile (e.g., an amine, alcohol, or thiol) and a base (e.g., potassium carbonate, triethylamine) are added.

  • The reaction mixture is heated to the desired temperature and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the reaction mixture is poured into water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography or recrystallization to yield the substituted fluorinated benzophenone.

Biological Activities and Applications

Substituted fluorinated benzophenones have emerged as promising scaffolds in drug discovery due to their diverse biological activities. The presence of fluorine can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the molecule.

Alzheimer's Disease: BACE-1 and AChE Inhibition

A significant area of investigation for fluorinated benzophenones is in the development of multi-target-directed ligands for Alzheimer's disease (AD). These compounds have shown the ability to inhibit two key enzymes implicated in the pathology of AD: β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) and acetylcholinesterase (AChE).

BACE-1 is a primary therapeutic target in AD as it initiates the amyloidogenic pathway, leading to the production of amyloid-β (Aβ) peptides that form senile plaques in the brain.[1][2] AChE is a target for symptomatic treatment, as its inhibition increases the levels of the neurotransmitter acetylcholine in the brain.[3]

Quantitative Data on Enzyme Inhibition

The following table summarizes the inhibitory activities of selected substituted fluorinated benzophenones against BACE-1 and AChE.

Compound IDSubstituentsBACE-1 IC50 (µM)AChE IC50 (µM)Reference
1 3-fluoro-4-hydroxy, N,N-benzylmethylamino2.32-[4]
2 --4-7[5]
3 -50-65-[5]
4 Benzophenone core-4.11 nM[6]
5 Benzophenone core18.30 nM-[6]

IC50: Half-maximal inhibitory concentration. Lower values indicate higher potency. Note: This table is a representative sample and not an exhaustive list.

Anti-inflammatory and Antiproliferative Activities

Certain substituted benzophenones have demonstrated anti-inflammatory and antiproliferative activities. For instance, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation.[3] Additionally, cytotoxic effects against various cancer cell lines have been reported, suggesting potential applications in oncology.[6][7]

Quantitative Data on Cytotoxicity

The following table presents the cytotoxic activity of selected benzophenone derivatives against different cancer cell lines.

Compound IDCell LineIC50 (µM)Reference
Mahkoside B derivative 18 Esophageal, Stomach, Prostate Cancer< 10[7]
Garcinol Human LeukemiaSignificant growth suppression[6]
Isogarcinol Human LeukemiaMore potent than garcinol[6]
Xanthochymol Human LeukemiaMore potent than garcinol[6]

IC50: Half-maximal inhibitory concentration. Lower values indicate higher cytotoxicity. Note: This table is a representative sample and not an exhaustive list.

Experimental Protocols for Biological Evaluation

Enzyme Inhibition Assays

BACE-1 Inhibition Assay (FRET-based)

A common method to determine BACE-1 inhibitory activity is a Fluorescence Resonance Energy Transfer (FRET) assay.

  • Reagents and Materials: Recombinant human BACE-1, a specific fluorogenic substrate peptide containing a cleavage site for BACE-1 flanked by a fluorophore and a quencher, assay buffer (e.g., sodium acetate buffer, pH 4.5), and a microplate reader with fluorescence capabilities.

  • Procedure: a. The test compound (dissolved in DMSO) is pre-incubated with the BACE-1 enzyme in the assay buffer in a 96- or 384-well plate. b. The reaction is initiated by the addition of the FRET substrate. c. The fluorescence intensity is measured kinetically at the appropriate excitation and emission wavelengths. d. Cleavage of the substrate by BACE-1 separates the fluorophore and the quencher, resulting in an increase in fluorescence. e. The rate of the reaction is calculated from the linear phase of the fluorescence signal. f. The percent inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor. g. IC50 values are calculated by plotting the percent inhibition against a range of inhibitor concentrations.

AChE Inhibition Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay for measuring AChE activity.

  • Reagents and Materials: Acetylcholinesterase (from electric eel or human erythrocytes), acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a phosphate buffer (pH 8.0).

  • Procedure: a. The test compound is pre-incubated with the AChE enzyme in the phosphate buffer. b. The reaction is initiated by the addition of the substrate, acetylthiocholine. c. The enzyme hydrolyzes the substrate to thiocholine and acetate. d. Thiocholine reacts with DTNB to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), which is a yellow-colored anion. e. The absorbance of TNB is measured at 412 nm using a spectrophotometer. f. The rate of the reaction is proportional to the rate of increase in absorbance. g. Percent inhibition and IC50 values are calculated as described for the BACE-1 assay.

Cell-Based Assays

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Reagents and Materials: Cell line of interest, cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and a solvent to dissolve the formazan crystals (e.g., DMSO, isopropanol).

  • Procedure: a. Cells are seeded in a 96-well plate and allowed to adhere overnight. b. The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours). c. After the incubation period, the medium is removed, and MTT solution is added to each well. d. The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. e. The formazan crystals are dissolved by adding a solubilization solution. f. The absorbance of the colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. g. The absorbance is directly proportional to the number of viable cells. h. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Alzheimer's Disease Signaling Pathway

Substituted fluorinated benzophenones that inhibit BACE-1 and AChE can modulate key signaling pathways in Alzheimer's disease. BACE-1 inhibition directly reduces the production of Aβ peptides, which are central to the amyloid cascade hypothesis. AChE inhibition enhances cholinergic neurotransmission, which is impaired in AD.

Alzheimer_Signaling_Pathway cluster_amyloid Amyloidogenic Pathway cluster_cholinergic Cholinergic Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE-1 APP->BACE1 Cleavage gamma_secretase γ-Secretase BACE1->gamma_secretase Sequential Cleavage Abeta Amyloid-β (Aβ) Peptides gamma_secretase->Abeta Plaques Senile Plaques Abeta->Plaques Aggregation Neurotoxicity Neurotoxicity & Neuronal Death Plaques->Neurotoxicity ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Cholinergic_Receptors Cholinergic Receptors ACh->Cholinergic_Receptors Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Cognition Improved Cognition Cholinergic_Receptors->Cognition FB Fluorinated Benzophenone Inhibitor FB->BACE1 Inhibition FB->AChE Inhibition

Figure 1. Signaling pathways in Alzheimer's disease targeted by fluorinated benzophenones.
High-Throughput Screening Workflow

The discovery of novel enzyme inhibitors often involves a high-throughput screening (HTS) campaign. A typical workflow is outlined below.

HTS_Workflow cluster_workflow High-Throughput Screening Cascade Library Compound Library (Large & Diverse) Primary_Screen Primary HTS (e.g., FRET, single concentration) Library->Primary_Screen Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Identification->Dose_Response Hit_Validation Hit Validation (Orthogonal Assays, False Positive Removal) Dose_Response->Hit_Validation SAR_Expansion Structure-Activity Relationship (SAR) Expansion Hit_Validation->SAR_Expansion Lead_Optimization Lead Optimization (Potency, Selectivity, ADME) SAR_Expansion->Lead_Optimization

Figure 2. A typical workflow for a high-throughput screening campaign to discover enzyme inhibitors.
Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the potency and selectivity of lead compounds. For substituted fluorinated benzophenones, the position and nature of the fluorine atoms and other substituents can significantly impact their biological activity.

SAR_Logic cluster_sar Structure-Activity Relationship Logic Scaffold Fluorinated Benzophenone Scaffold Substitution Substitution Pattern (Position, Electronic Effects, Sterics) Scaffold->Substitution Fluorine Fluorine Substitution (Position, Number) Scaffold->Fluorine Activity Biological Activity (e.g., IC50, Ki) Substitution->Activity Modulates Fluorine->Activity Modulates

Figure 3. Logical relationship illustrating the impact of substitution on biological activity.

Conclusion

Substituted fluorinated benzophenones are a highly valuable class of compounds with a wide range of applications in drug discovery and materials science. Their versatile synthesis and the profound impact of fluorine substitution on their biological and photophysical properties make them an attractive scaffold for further exploration. This technical guide has provided an in-depth overview of their synthesis, biological activities, and the experimental protocols used for their evaluation. The presented data and workflows are intended to serve as a practical resource for researchers and scientists working to unlock the full potential of these fascinating molecules.

References

Reactivity of the Bromine Atom in (4-Bromo-3-fluorophenyl)phenylmethanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the bromine atom in (4-bromo-3-fluorophenyl)phenylmethanone, a key building block in synthetic and medicinal chemistry. The presence of both a fluorine atom and a benzoyl group on the phenyl ring significantly influences the reactivity of the C-Br bond, making this molecule a versatile substrate for a variety of cross-coupling reactions. This document details the expected reactivity in key transformations such as Suzuki-Miyaura and Buchwald-Hartwig couplings, provides detailed experimental protocols based on analogous systems, and discusses the potential applications of its derivatives in drug discovery.

Introduction: Electronic Effects and Reactivity

The reactivity of an aryl bromide in palladium-catalyzed cross-coupling reactions is fundamentally governed by the ease of the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-bromine bond. The electronic nature of the substituents on the aromatic ring plays a crucial role in this process.

In this compound, the bromine atom is situated on a phenyl ring bearing two electron-withdrawing groups:

  • Fluorine Atom: Located ortho to the bromine, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which polarizes the C-Br bond and makes the carbon atom more electrophilic. This generally increases the rate of oxidative addition.

  • Benzoyl Group: The benzoyl group, para to the bromine, is also strongly electron-withdrawing through both inductive (-I) and mesomeric (-M) effects. This delocalization of electron density away from the C-Br bond further enhances its susceptibility to oxidative addition by a low-valent palladium catalyst.

The combined electron-withdrawing nature of these substituents is expected to render the bromine atom in this compound significantly more reactive than in simple bromobenzene or in aryl bromides bearing electron-donating groups.

Quantitative Reactivity Data (Based on Analogous Systems)

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Substituted Aryl Bromides

Aryl BromideBoronic Acid/EsterCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoacetophenonePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001295[1]
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidPd/CK₂CO₃H₂O1003>95[2]
1-Bromo-3-fluorobenzene4-Fluorophenylboronic acidPd/CK₂CO₃H₂O1103~90[3]
5-(4-Bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane801260[4]

Table 2: Representative Yields for Buchwald-Hartwig Amination of Substituted Aryl Bromides

Aryl BromideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoacetophenoneMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001698[5]
1-Bromo-4-iodobenzenep-ToluidineNi(acac)₂K₃PO₄Toluene1102478 (selective for C-I)[6]
BromobenzeneCarbazole[Pd(allyl)Cl]₂ / TrixiePhosLiOtBuToluene1002498[7]
3-Bromo-4-fluoro-acetophenoneMorpholinePd(OAc)₂ / Ligand BCs₂CO₃Toluene11012Low (~10%)[5]

Note: The lower yield observed for 3-bromo-4-fluoro-acetophenone in one study highlights that while reactivity is generally enhanced, side reactions or catalyst inhibition can still be factors. Optimization of reaction conditions is crucial.

Spectroscopic Data: 13C NMR Spectroscopy

The chemical shift of the carbon atom bonded to bromine (C-Br) in 13C NMR spectroscopy can provide insight into the electronic environment of the C-Br bond. Due to the "heavy atom effect," the resonance of a carbon directly attached to bromine is shifted upfield (to a lower ppm value) compared to what would be expected based on electronegativity alone[8]. For this compound, the combined electronic effects of the fluorine and benzoyl groups will also influence this chemical shift. While the experimental spectrum for the title compound is not available, the C-Br signal is expected to appear in the aromatic region, and its precise location would be a valuable piece of data for characterization.

Experimental Protocols

The following are detailed, generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for this compound.

Suzuki-Miyaura Cross-Coupling Protocol

This protocol is designed for the coupling of an aryl boronic acid with this compound.

Materials:

  • This compound (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 1,4-Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the aryl boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

This protocol is for the C-N bond formation between an amine and this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, LiOtBu, K₃PO₄, 1.5-2.0 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, the phosphine ligand, and the base to a dry Schlenk flask.

  • Add this compound and the anhydrous solvent.

  • Add the amine to the reaction mixture.

  • Seal the flask and heat to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Visualizations: Reaction Mechanisms and Workflows

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-Br(L2)->Amine Coordination & Deprotonation HNR'R'', Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

General Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis Reagents Combine Reactants, Catalyst, Ligand, Base Solvent Add Degassed Solvent Reagents->Solvent Heating Heat under Inert Atmosphere Solvent->Heating Quenching Cool and Quench Reaction Heating->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Characterization Spectroscopic Analysis (NMR, MS) Chromatography->Characterization

Caption: General workflow for cross-coupling reactions.

Drug Development Context and Potential Applications

The benzophenone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties[9][10][11]. The ability to functionalize the this compound core through the versatile C-Br bond opens up avenues for the synthesis of novel benzophenone derivatives with potentially enhanced or novel therapeutic activities.

The introduction of fluorine atoms into drug candidates is a common strategy to improve metabolic stability, binding affinity, and bioavailability. Therefore, derivatives of this compound are attractive targets for drug discovery programs. For instance, the biaryl structures accessible through Suzuki-Miyaura coupling and the arylamines formed via Buchwald-Hartwig amination are common motifs in pharmacologically active molecules.

While no specific signaling pathways have been directly linked to this compound, its derivatives could be designed to target a variety of biological pathways implicated in disease. For example, by coupling with appropriate moieties, it may be possible to generate inhibitors of kinases, proteases, or other enzymes where a substituted benzophenone can serve as a key binding element. The exploration of derivatives of this compound in high-throughput screening campaigns could lead to the identification of novel hits for various therapeutic targets.

Conclusion

This compound is a highly activated and versatile substrate for palladium-catalyzed cross-coupling reactions. The electron-withdrawing effects of the fluoro and benzoyl substituents enhance the reactivity of the bromine atom, facilitating its participation in key bond-forming reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. This reactivity profile, combined with the established biological relevance of the benzophenone scaffold, makes this compound a valuable building block for the synthesis of novel molecules with potential applications in drug discovery and materials science. The provided protocols and reactivity data, based on closely related systems, offer a solid foundation for researchers to explore the synthetic utility of this promising intermediate.

References

The Fluorine Effect: A Technical Guide to Electronic Shifts in Diaryl Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. Its unique electronic properties—high electronegativity and a size comparable to hydrogen—allow for the fine-tuning of a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability. In the class of diaryl ketones, which form the structural core of numerous therapeutic agents and molecular probes, fluorine substitution provides a powerful tool to modulate electronic characteristics. This guide offers an in-depth analysis of the electronic effects of fluorine substitution on diaryl ketones, presenting key quantitative data, detailed experimental methodologies, and a conceptual framework for understanding these interactions.

Core Electronic Principles: The Duality of Fluorine

The profound influence of fluorine on the aromatic ring of a diaryl ketone stems from the interplay of two opposing electronic forces: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the carbon atom to which it is attached. This effect propagates through the sigma (σ) bonds of the aromatic ring, decreasing the electron density of the entire ring system and, consequently, the attached carbonyl group.

  • Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the pi (π) system of the aromatic ring. This donation of electron density partially counteracts the inductive withdrawal. However, due to the poor overlap between the 2p orbital of carbon and the valence orbitals of the highly electronegative fluorine, this resonance effect is significantly weaker than its inductive counterpart.

The net result is that fluorine acts as an electron-withdrawing group, deactivating the aromatic ring, yet it is paradoxically an ortho, para-director in electrophilic aromatic substitution reactions due to resonance stabilization of the intermediates. For diaryl ketones, this net electron withdrawal has significant and measurable consequences on the carbonyl group's reactivity and spectroscopic properties.

G cluster_F Fluorine Substituent cluster_ring Aromatic Ring cluster_effects Electronic Effects cluster_outcome Measurable Consequences F Fluorine Inductive Inductive Effect (-I) Strong Electron Withdrawal F->Inductive Resonance Resonance Effect (+M) Weak Electron Donation F->Resonance Ring Diaryl Ketone System Carbonyl Electron Density at Carbonyl Group (C=O) Ring->Carbonyl Modulates Inductive->Ring via σ-bonds Resonance->Ring via π-system Props Altered Physicochemical & Spectroscopic Properties Carbonyl->Props Determines

Figure 1: Opposing electronic effects of fluorine on a diaryl ketone system.

Quantitative Analysis of Electronic Effects

The electronic influence of fluorine substitution can be quantified by examining various physicochemical parameters and spectroscopic data. The following tables summarize key data for a series of para-fluorinated benzophenones.

Table 1: Hammett Constants and Acidity

The Hammett substituent constant (σ) quantifies the electronic effect of a substituent on a reaction center. A positive value indicates an electron-withdrawing effect. The pKa of the protonated carbonyl group (a measure of basicity) decreases as the carbonyl oxygen becomes less electron-rich and therefore less likely to accept a proton.

CompoundSubstituent (para)Hammett Constant (σₚ)pKa (Protonated Carbonyl)
Benzophenone-H0.00~ -7.5[1]
4-Fluorobenzophenone-F+0.06[2]Est. ~ -7.8 to -8.0
4,4'-Difluorobenzophenone-F, -F'2 x (+0.06) = +0.12 (additive est.)Est. ~ -8.1 to -8.4

Note: pKa values for fluorinated derivatives are estimated based on the established trend that electron-withdrawing groups decrease the basicity of the carbonyl oxygen.[3][4]

Table 2: Spectroscopic Data

The electronic environment of the carbonyl group is directly reflected in its spectroscopic signatures. The ¹³C NMR chemical shift of the carbonyl carbon (δ C=O) and its infrared stretching frequency (ν C=O) are sensitive probes of electron density. Electron withdrawal by fluorine deshields the carbonyl carbon, shifting its NMR signal downfield (higher ppm), and increases the double bond character, shifting the IR stretching frequency to a higher wavenumber (cm⁻¹).

Compound¹³C NMR δ (C=O) (ppm)IR ν (C=O) (cm⁻¹)
Benzophenone196.7[5]~1665[6]
4-Fluorobenzophenone195.4~1660
4,4'-DifluorobenzophenoneNot readily available~1655

Note: Specific experimental values for fluorinated analogs can vary slightly based on solvent and experimental conditions. The trend of increasing ν(C=O) with electron-withdrawing substituents is well-established for many carbonyl compounds, though conjugation effects in diaryl ketones can introduce complexity.[6][7]

Experimental Protocols

The data presented above are determined through standardized experimental methodologies. Below are detailed protocols representative of those used to characterize the electronic properties of diaryl ketones.

Protocol 1: Determination of Carbonyl ¹³C NMR Chemical Shift

This protocol outlines the standard procedure for acquiring a quantitative ¹³C Nuclear Magnetic Resonance spectrum.

G cluster_A 1. Preparation cluster_B 2. Setup cluster_C 3. Acquisition cluster_D 4. Processing cluster_E 5. Analysis A Sample Preparation B Instrument Setup C Data Acquisition D Data Processing E Analysis A1 Dissolve 20-50 mg of diaryl ketone in ~0.7 mL of deuterated solvent (e.g., CDCl₃). A2 Add Tetramethylsilane (TMS) as internal standard (0 ppm). A1->A2 A3 Transfer solution to a 5 mm NMR tube. A2->A3 B1 Insert sample into the NMR spectrometer's magnet. B2 Lock the field frequency using the deuterated solvent signal. B1->B2 B3 Tune and match the ¹³C probe. B2->B3 B4 Optimize shim currents for field homogeneity. B3->B4 C1 Set acquisition parameters: - Pulse program (e.g., zgpg30) - Spectral width (~250 ppm) - Number of scans (e.g., 1024) C2 Acquire the Free Induction Decay (FID) signal. C1->C2 D1 Apply Fourier Transform to the FID. D2 Phase correct the resulting spectrum. D1->D2 D3 Apply baseline correction. D2->D3 E1 Calibrate the spectrum by setting the TMS peak to 0.0 ppm. E2 Identify and record the chemical shift of the carbonyl carbon (typically 190-200 ppm). E1->E2

Figure 2: Standard workflow for ¹³C NMR spectroscopic analysis.

Protocol 2: Determination of Carbonyl IR Stretching Frequency

Infrared spectroscopy measures the vibrational frequencies of bonds. The C=O bond stretch is a particularly strong and informative absorption.

  • Sample Preparation:

    • For Solids (KBr Pellet Method): Mix approximately 1 mg of the diaryl ketone with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar to a fine, uniform powder. Press the powder into a transparent pellet using a hydraulic press.

    • For Solutions (Liquid Cell Method): Dissolve the diaryl ketone in a suitable solvent that has minimal absorption in the carbonyl region (e.g., carbon tetrachloride, CCl₄, or chloroform, CHCl₃) to a concentration of ~1-5% w/v. Transfer the solution to a liquid IR cell (e.g., NaCl or KBr plates).

  • Background Spectrum: Record a background spectrum of either the pure KBr pellet or the solvent-filled liquid cell. This is crucial to subtract atmospheric (H₂O, CO₂) and solvent absorptions from the sample spectrum.

  • Sample Spectrum: Place the prepared sample in the spectrometer's sample beam path and acquire the infrared spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • The acquired spectrum is automatically ratioed against the background spectrum to produce a transmittance or absorbance spectrum.

    • Identify the strong, sharp absorption band in the 1700-1650 cm⁻¹ region, which corresponds to the C=O stretching vibration.[7][8][9][10]

    • The peak maximum's wavenumber (cm⁻¹) is recorded as ν(C=O).

Protocol 3: Determination of Hammett Substituent Constants

Hammett constants are derived from the equilibrium constants of a reference reaction, most commonly the ionization of substituted benzoic acids in water at 25°C.[2]

  • Reference Reaction: The dissociation constant of unsubstituted benzoic acid (K₀) is precisely measured.

  • Substituted Reaction: The dissociation constant (Kₓ) for the para-fluorobenzoic acid is measured under the exact same conditions.

  • pKa Measurement: The dissociation constants are typically determined via potentiometric titration.

    • A solution of the benzoic acid derivative of known concentration is prepared in water.

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH), while the pH is monitored with a calibrated pH meter.

    • The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).

  • Calculation: The Hammett constant (σₚ) is calculated using the following equation:

    σₚ = pKₐ (benzoic acid) - pKₐ (para-substituted benzoic acid) = log(Kₓ / K₀)

A positive value, as seen for fluorine, indicates that the substituted acid is stronger (i.e., has a lower pKa) than benzoic acid, confirming an electron-withdrawing effect.

Implications for Drug Development

The electronic modulation imparted by fluorine substitution has direct and predictable consequences for drug design and development.

  • Metabolic Stability: The strong C-F bond is resistant to metabolic cleavage. Furthermore, the electron-withdrawing nature of fluorine can deactivate adjacent sites, particularly the aromatic rings, towards oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug.

  • Binding Affinity: The carbonyl group of a diaryl ketone often acts as a hydrogen bond acceptor in interactions with biological targets like enzyme active sites or receptors. By withdrawing electron density, fluorine reduces the basicity and hydrogen bond accepting capacity of the carbonyl oxygen. This can be used to optimize binding interactions, either by reducing unfavorable interactions or by promoting a more desirable binding pose.

  • Membrane Permeability: Altering the electronic distribution within the molecule can change its polarity and lipophilicity (logP). While often increasing lipophilicity, fluorine's electronic effects can also influence interactions with membrane transporters, affecting cell permeability and efflux.[3]

G A Fluorine Substitution on Diaryl Ketone Core B Net Electron Withdrawal at Carbonyl Group A->B C Decreased Basicity of Carbonyl Oxygen B->C E Deactivation of Aromatic Rings B->E D Altered H-Bond Acceptor Strength C->D F Modulated Binding Affinity to Target Protein D->F G Increased Metabolic Stability (CYP450) E->G H Fine-Tuning of Pharmacokinetic Profile F->H G->H

Figure 3: Fluorine's electronic impact on key drug development properties.

Conclusion

Fluorine substitution is a nuanced yet powerful strategy in the design of diaryl ketones for scientific and therapeutic applications. Its dominant electron-withdrawing inductive effect, tempered by a weaker resonance effect, leads to predictable and quantifiable changes in the electronic environment of the carbonyl functional group. These changes, observable through ¹³C NMR and IR spectroscopy and quantifiable via Hammett constants and pKa values, directly translate to modified biological properties. A thorough understanding of these fundamental principles enables researchers to rationally design molecules with optimized potency, selectivity, and pharmacokinetic profiles, underscoring the indispensable role of fluorine in modern chemistry and drug discovery.

References

The Rising Therapeutic Potential of (4-Bromo-3-fluorophenyl)phenylmethanone Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, halogenated derivatives have garnered significant attention due to their enhanced potency and unique mechanisms of action. This technical guide focuses on the potential biological activities of (4-Bromo-3-fluorophenyl)phenylmethanone and its derivatives, providing a comprehensive overview of their potential as anticancer and antimicrobial agents. While specific data for this exact core structure is emerging, this paper synthesizes findings from structurally related benzophenone derivatives to highlight the therapeutic promise of this chemical class.

Potential Anticancer Activity

Derivatives of benzophenone have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The introduction of halogen atoms, such as bromine and fluorine, can modulate the electronic and lipophilic properties of the molecule, often leading to enhanced anticancer activity.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various benzophenone derivatives against several human cancer cell lines. This data, while not exclusively from this compound derivatives, illustrates the potential potency of this class of compounds.[1][2][3][4]

Compound ClassCancer Cell LineIC50 (µM)Reference
2-HydroxybenzophenonesPC3 (Prostate)12.09 - 26.49[1]
2-HydroxybenzophenonesMDA-MB-231 (Breast)12.09 - 26.49[1]
2-HydroxybenzophenonesT47-D (Breast)12.09 - 26.49[1]
Benzophenone-1,2,3-triazole HybridsHT-1080 (Fibrosarcoma)Potent Inhibition[2]
Benzophenone-1,2,3-triazole HybridsA-549 (Lung)Potent Inhibition[2]
2-(4-Fluorophenyl)-N-phenylacetamide DerivativesPC3 (Prostate)52 - 80[3][4]
2-(4-Fluorophenyl)-N-phenylacetamide DerivativesMCF-7 (Breast)~100[3][4]
Halogenated Benzophenones (from Pestalotiopsis neglecta)PANC-1 (Pancreatic)7.2 - 7.6[5]

Potential Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Benzophenone derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi. The mechanism of action for some of these compounds is believed to involve the disruption of the bacterial cell membrane.[6][7][8][9]

Quantitative Antimicrobial Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for several benzophenone derivatives against various microbial strains, indicating their potential as antimicrobial agents.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Benzophenone-based TetraamidesMRSA, VISA, VRSA, VRE0.5 - 2.0[7]
Benzophenone-based TetraamidesE. coliModerate Activity[7]
2,2',4-TrihydroxybenzophenoneS. TyphimuriumSignificant Inhibition[9]
2,2',4-TrihydroxybenzophenoneS. aureusSignificant Inhibition[9]
Benzophenone derived 1,2,3-TriazolesB. subtilisNot specified[10]
Benzophenone derived 1,2,3-TriazolesS. aureusNot specified[10]
Benzophenone derived 1,2,3-TriazolesE. coliSlight Resistance[10]
Benzophenone derived 1,2,3-TriazolesC. albicansNot specified[10]

Elucidation of Signaling Pathways

Understanding the molecular mechanisms underlying the biological activity of these compounds is crucial for their development as therapeutic agents. Studies on related halogenated benzophenones and other benzophenone derivatives have implicated several key signaling pathways in their anticancer effects.

MEK/ERK Signaling Pathway

Some halogenated benzophenone derivatives isolated from marine fungi have been shown to inhibit the proliferation of pancreatic cancer cells by targeting the MEK/ERK signaling pathway.[5] These compounds appear to bind to an allosteric pocket in MEK, thereby inhibiting its activity and downstream signaling through ERK.[5]

MEK_ERK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Benzophenone Derivative Benzophenone Derivative Benzophenone Derivative->MEK

Inhibition of the MEK/ERK signaling pathway by benzophenone derivatives.
ERα and Wnt/β-catenin Signaling Pathway

Benzophenone-1 has been found to induce proliferation and metastasis of ovarian cancer cells by activating estrogen receptor alpha (ERα) and the Wnt/β-catenin signaling pathway.[11] It triggers the interaction between ERα and β-catenin, leading to the translocation of β-catenin to the nucleus and subsequent activation of Wnt target genes.[11]

Wnt_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ERa ERa beta_catenin_c β-catenin ERa->beta_catenin_c Interaction beta_catenin_n β-catenin beta_catenin_c->beta_catenin_n Translocation Destruction Complex Destruction Complex Destruction Complex->beta_catenin_c Inhibition of Degradation TCF/LEF TCF/LEF beta_catenin_n->TCF/LEF Gene Transcription Gene Transcription TCF/LEF->Gene Transcription Benzophenone-1 Benzophenone-1 Benzophenone-1->ERa

Activation of ERα and Wnt/β-catenin signaling by Benzophenone-1.

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound derivatives, this section provides detailed methodologies for key in vitro assays.

Anticancer Activity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 75% ethanol overnight at 4°C.[12]

  • Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase.[12]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Antimicrobial Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[13][14][15]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).[13]

  • Serial Dilution: Perform serial dilutions of the test compounds in a liquid growth medium in a 96-well plate or test tubes.[14]

  • Inoculation: Inoculate each well or tube with the standardized bacterial suspension.[14]

  • Incubation: Incubate the plates or tubes at 37°C for 24 hours.[13][15]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13][14]

This method assesses the susceptibility of bacteria to antibiotics.[13]

  • Plate Inoculation: Inoculate the surface of an agar plate (e.g., Mueller-Hinton agar) evenly with a standardized bacterial suspension.[13]

  • Disk Application: Place paper disks impregnated with a known concentration of the test compound onto the agar surface.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[13]

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) in millimeters.[13]

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel this compound derivatives.

experimental_workflow Synthesis Synthesis Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization Biological Screening Biological Screening Purification & Characterization->Biological Screening Anticancer Assays Anticancer Assays Biological Screening->Anticancer Assays Antimicrobial Assays Antimicrobial Assays Biological Screening->Antimicrobial Assays Cytotoxicity (MTT) Cytotoxicity (MTT) Anticancer Assays->Cytotoxicity (MTT) MIC Determination MIC Determination Antimicrobial Assays->MIC Determination Cell Cycle Analysis Cell Cycle Analysis Cytotoxicity (MTT)->Cell Cycle Analysis Mechanism of Action Studies Mechanism of Action Studies Cell Cycle Analysis->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Disk Diffusion Disk Diffusion MIC Determination->Disk Diffusion Disk Diffusion->Lead Optimization

General workflow for the development of benzophenone derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing data on related benzophenone derivatives strongly suggest potential for significant anticancer and antimicrobial activities. Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives to establish clear structure-activity relationships. Elucidating the specific molecular targets and signaling pathways affected by these new compounds will be critical for their advancement as clinical candidates. The methodologies and insights provided in this technical guide offer a solid foundation for researchers to explore the full therapeutic potential of this exciting class of molecules.

References

(4-Bromo-3-fluorophenyl)phenylmethanone safety and handling information

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Handling of (4-Bromo-3-fluorophenyl)phenylmethanone

Disclaimer: This document provides a comprehensive overview of the safety and handling information for this compound based on available data for structurally similar compounds. As specific toxicological and safety data for this compound are limited, this guide infers potential hazards and handling precautions from related chemical structures. All procedures should be conducted with a thorough risk assessment by qualified personnel.

Introduction

This compound is a substituted benzophenone, a class of compounds with wide applications in organic synthesis, photochemistry, and as intermediates in the development of pharmaceuticals. Given its structure as a halogenated aromatic ketone, it is prudent to handle this compound with care, assuming potential for toxicity and irritation. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed framework for its safe handling, storage, and disposal.

Hazard Identification and Classification

GHS Hazard Classification (Inferred)
Hazard ClassCategoryGHS CodeHazard Statement
Acute Toxicity, OralCategory 4H302Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335May cause respiratory irritation

Data inferred from safety information for 4'-Bromo-3'-fluoroacetophenone and similar compounds.[1]

GHS Pictograms and Signal Word (Anticipated)
PictogramSignal Word
alt text
Warning
Precautionary Statements (Recommended)
CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
P264Wash skin thoroughly after handling.[2]
P270Do not eat, drink or smoke when using this product.[3]
P271Use only outdoors or in a well-ventilated area.[2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2]
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.[2]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[2]
P405Store locked up.[2]
P501Dispose of contents/container to an approved waste disposal plant.[2]

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table includes basic calculated properties and data from suppliers.

PropertyValueSource
Molecular FormulaC13H8BrFOBLDpharm
Molecular Weight279.10 g/mol BLDpharm
CAS Number1196395-22-8BLDpharm
AppearanceWhite to yellow solid (inferred from analogs)[1]
StorageSealed in dry, room temperatureBLDpharm

Experimental Protocols

General Risk Assessment Protocol for a Novel Chemical

Due to the lack of specific toxicity data, a thorough risk assessment is mandatory before handling this compound.

Methodology:

  • Hazard Identification: Assume the compound is hazardous based on its chemical class (halogenated aromatic ketone). Review SDSs of structurally similar compounds to identify potential hazards (irritation, toxicity, etc.).

  • Exposure Assessment: Identify all potential routes of exposure (inhalation, dermal contact, ingestion) for the planned experimental procedures.

  • Dose-Response Assessment: As no specific data is available, assume a conservative approach where any exposure is potentially harmful.

  • Risk Characterization: Combine the hazard and exposure assessments to determine the level of risk. Conclude that engineering controls, administrative controls, and personal protective equipment are necessary to minimize risk.

  • Control Measures: Implement control measures as outlined in the "Hierarchy of Controls" (see Section 5.0). This includes using a chemical fume hood, wearing appropriate PPE, and establishing clear emergency procedures.

  • Documentation: Record the risk assessment and the implemented safety measures in the laboratory notebook.

Representative Synthesis Protocol: Friedel-Crafts Acylation

The synthesis of benzophenone derivatives often involves Friedel-Crafts acylation. The following is a general, representative protocol.

Materials:

  • 1-Bromo-2-fluorobenzene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl3)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), aqueous solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, condenser, addition funnel, magnetic stirrer

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Suspend anhydrous aluminum chloride in dry dichloromethane in the flask and cool the mixture in an ice bath.

  • Add 1-bromo-2-fluorobenzene to the cooled suspension.

  • Add benzoyl chloride dropwise from the addition funnel to the stirred mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualized Workflows and Logical Relationships

Risk Assessment Workflow for New Chemical Entities

RiskAssessment start Start: New Chemical (e.g., this compound) identify_hazards 1. Hazard Identification - Review literature & SDS of analogs - Assume irritation & toxicity start->identify_hazards assess_exposure 2. Exposure Assessment - Identify routes (inhalation, dermal) - Evaluate experimental procedures identify_hazards->assess_exposure characterize_risk 3. Risk Characterization - Combine hazard and exposure info - Assume high risk due to unknown data assess_exposure->characterize_risk implement_controls 4. Implement Controls - Engineering (Fume Hood) - Administrative (SOPs) - PPE (Gloves, Goggles) characterize_risk->implement_controls document 5. Document & Review - Record assessment in lab notebook - Review for any procedural changes implement_controls->document proceed Proceed with Experiment (Safely) document->proceed

Caption: Risk assessment workflow for handling a novel chemical with limited safety data.

Hierarchy of Controls for Chemical Safety

HierarchyOfControls cluster_0 Most Effective cluster_1 cluster_2 cluster_3 cluster_4 Least Effective Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous chemical) Engineering Engineering Controls (Isolate people, e.g., Fume Hood) Administrative Administrative Controls (Change work practices, e.g., SOPs) PPE Personal Protective Equipment (Protect the worker with PPE)

Caption: The hierarchy of controls for mitigating chemical exposure in a laboratory setting.

Chemical Spill Response Workflow

SpillResponse spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert Immediate Action assess Assess Spill (Size, Hazard) alert->assess small_spill Small & Manageable? assess->small_spill cleanup Contain & Clean Up (Use spill kit) small_spill->cleanup Yes call_ehs Call Emergency/ EHS small_spill->call_ehs No dispose Dispose of Waste (Hazardous Waste) cleanup->dispose report Report Incident dispose->report call_ehs->report

Caption: Logical workflow for responding to a chemical spill in a research laboratory.

Handling and Storage

  • Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[4] Ensure an eyewash station and safety shower are readily accessible.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[5]

    • Skin Protection: Wear a flame-retardant lab coat and handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and removed using the proper technique.[5]

    • Respiratory Protection: If engineering controls are insufficient or during spill cleanup, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][6] Keep away from strong oxidizing agents, acids, and bases.[4]

First Aid Measures

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[5]

Fire-Fighting and Accidental Release Measures

  • Fire-Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[5] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4] Hazardous decomposition products may include carbon oxides, hydrogen bromide, and hydrogen fluoride.[6]

  • Accidental Release:

    • Evacuate personnel to a safe area.

    • Ensure adequate ventilation and wear appropriate PPE.

    • Avoid dust formation.

    • For small spills, gently sweep up the material and place it in a suitable, closed container for disposal.[4]

    • Prevent the chemical from entering drains or waterways.[5]

Conclusion

While this compound lacks comprehensive, compound-specific safety data, a conservative approach based on its chemical structure and data from analogous compounds is essential for its safe handling. Researchers and laboratory personnel must adhere to rigorous safety protocols, including the consistent use of engineering controls and personal protective equipment, and be prepared for emergency situations. A thorough, documented risk assessment should precede any experimental work with this compound.

References

A Technical Guide to (4-Bromo-3-fluorophenyl)phenylmethanone for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on (4-Bromo-3-fluorophenyl)phenylmethanone, a valuable building block for research and development in the pharmaceutical and chemical industries. This document outlines its chemical properties, identifies key suppliers for research-grade material, and presents a detailed, representative experimental protocol for its application in complex organic synthesis.

Core Compound Properties

This compound is a diaryl ketone featuring both bromine and fluorine substitutions on one of the phenyl rings. This unique halogenation pattern makes it a versatile intermediate in medicinal chemistry and materials science. The bromine atom can readily participate in cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of diverse functionalities. The fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds, a desirable trait in drug discovery.

A summary of the key chemical data for this compound is provided in the table below.

PropertyValue
CAS Number 1196395-22-8
Molecular Formula C₁₃H₈BrFO
Molecular Weight 279.10 g/mol [1]
MDL Number MFCD11847183[1][2]
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)Br

Sourcing for Research Purposes

The acquisition of high-purity starting materials is critical for the success of any research endeavor. Several chemical suppliers offer this compound for research and development purposes. The following table summarizes the offerings from prominent suppliers.

SupplierProduct Code/CAS No.Purity/SpecificationAdditional Information
BLDpharm 1196395-22-8Not specifiedOffers NMR, HPLC, LC-MS, UPLC & more documentation.[1]
Manchester Organics C57871Not specifiedLead time of 4 - 6 weeks is indicated.[2]

Note: Availability, purity, and lead times are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthetic Utility and Experimental Protocols

This compound is a valuable precursor for the synthesis of more complex molecules. The bromo- and fluoro-substituted phenyl ring serves as a versatile scaffold for introducing additional molecular complexity. The general synthetic utility is highlighted in the signaling pathway diagram below.

G General Synthetic Pathways for this compound A This compound B Suzuki Coupling (Aryl Boronic Acid/Ester, Pd Catalyst, Base) A->B C-C bond formation C Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base) A->C C-N bond formation D Ketone Reduction (Reducing Agent, e.g., NaBH4, H2/Catalyst) A->D C=O to C-OH E Biaryl Derivative B->E F Arylamine Derivative C->F G Diphenylmethanol Derivative D->G

Caption: Synthetic utility of this compound.

Representative Experimental Protocol: Reduction of a Diaryl Ketone for the Synthesis of a Pharmaceutical Intermediate

While a specific protocol for this compound was not found in the surveyed literature, a detailed experimental procedure for the reduction of a structurally similar diaryl ketone, (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone, is available from the synthesis of a key intermediate of the anti-diabetic drug Empagliflozin. This protocol is representative of a common transformation for this class of compounds.

Reaction: Reduction of the ketone to a methylene group and subsequent cyclization.

Starting Material: (5-bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone (A structurally similar diaryl ketone).

Reagents and Solvents:

  • Aluminum chloride (AlCl₃)

  • 1,1,3,3-Tetramethyldisiloxane (TMDS)

  • Toluene

  • Acetonitrile

  • Water

  • 3N Sodium Hydroxide (NaOH)

Procedure: [3][4][5]

  • To a mixture of AlCl₃ (0.463 mol) and (S)-(5-bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone (0.231 mol) in toluene (450 mL), add 1,1,3,3-tetramethyldisiloxane (0.301 mol) over 1 hour while maintaining the temperature below 20 °C.

  • Stir the mixture at 20-23 °C for an additional 1.5 hours.

  • Cool the reaction mixture to 0-5 °C.

  • Slowly add the cooled solution to ice-water (400 mL) over 15 minutes and separate the layers.

  • Treat the organic layer with 3N NaOH (400 mL) at room temperature for 16-24 hours and separate the layers.

  • Concentrate the organic layer to a low volume (~130 mL).

  • Add acetonitrile (450 mL) and re-concentrate to a low volume (~130 mL).

  • To the residue, add acetonitrile (400 mL) followed by the slow addition of water (200 mL).

  • Cool the resulting mixture to 0-3 °C and hold for 2 hours to allow for precipitation.

  • Collect the solid product by filtration and dry in an oven.

Expected Product: (S)-3-(4-(2-chloro-5-bromobenzyl)phenoxy)tetrahydrofuran.

The following diagram illustrates the workflow of this experimental protocol.

G Workflow for the Reduction of a Diaryl Ketone cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup and Isolation A Mix AlCl3 and Diaryl Ketone in Toluene B Cool to <20 °C A->B C Add TMDS over 1 hour B->C D Stir at 20-23 °C for 1.5 hours C->D E Quench with Ice-Water D->E F Separate Layers E->F G Base Wash with 3N NaOH F->G H Separate Layers G->H I Solvent Exchange to Acetonitrile H->I J Precipitate with Water I->J K Filter and Dry Product J->K

Caption: Experimental workflow for diaryl ketone reduction.

Conclusion

This compound is a readily available and highly versatile chemical intermediate for research and development. Its unique substitution pattern allows for a wide range of chemical transformations, making it a valuable tool in the synthesis of novel compounds with potential applications in pharmaceuticals and materials science. The provided information on suppliers and the representative experimental protocol will aid researchers in the effective utilization of this compound in their synthetic endeavors.

References

Methodological & Application

Application Note: Protocol for Suzuki-Miyaura Coupling with (4-Bromo-3-fluorophenyl)phenylmethanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of (4-Bromo-3-fluorophenyl)phenylmethanone with various arylboronic acids. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[1][2] The resulting 4-aryl-3-fluorobenzophenone scaffold is of significant interest in medicinal chemistry and drug development, as fluorinated biaryl ketones are key structural motifs in various biologically active compounds.[3][4][5] This protocol outlines the reaction setup, optimized conditions, purification procedures, and expected outcomes, providing a reproducible method for synthesizing a library of derivatives.

Introduction and Application

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for constructing C-C bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[6][7] Its advantages include mild reaction conditions, commercial availability of reagents, high functional group tolerance, and the low toxicity of the boron-containing byproducts.[2][8]

The substrate, this compound, features an aryl bromide, which is a common electrophile for this reaction.[1][9] The presence of an electron-withdrawing fluorine atom ortho to the bromine can influence the reactivity of the C-Br bond, often facilitating the initial oxidative addition step in the catalytic cycle.[1] The products, substituted (3-fluorobiphenyl-4-yl)(phenyl)methanones, are valuable intermediates in the synthesis of pharmaceuticals and advanced materials.[3][10]

General Reaction Scheme

The general scheme involves the coupling of this compound with a generic arylboronic acid (Ar-B(OH)₂).

Reaction: this compound + Ar-B(OH)₂ ---[Pd Catalyst, Base, Solvent]--> (3'-Fluoro-[1,1'-biphenyl]-4-yl)(phenyl)methanone

Catalytic Cycle and Experimental Workflow

The mechanism of the Suzuki-Miyaura coupling proceeds through three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[2]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)L₂(X) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'-B(OH)₂ Base pd_complex2 Ar-Pd(II)L₂(Ar') transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The overall experimental process follows a logical sequence from preparation to analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents (Substrate, Boronic Acid, Catalyst, Base) setup Assemble Glassware under Inert Gas (N₂/Ar) reagents->setup solvent Prepare Anhydrous Solvent solvent->setup dissolve Dissolve Reagents in Solvent setup->dissolve heat Heat Reaction Mixture (e.g., 80-100 °C) dissolve->heat monitor Monitor Progress (TLC / GC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash & Dry Organic Layer extract->wash purify Purify by Column Chromatography wash->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials and Reagents:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)[11][12]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq.)[9][12]

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)[1][9]

  • Deionized water or aqueous base solution

  • Reaction vessel (e.g., Schlenk flask or pressure tube)

  • Inert gas supply (Argon or Nitrogen)

  • Standard work-up and purification reagents (e.g., Ethyl acetate, Brine, MgSO₄, Silica gel)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Ar or N₂), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-Dioxane/Water) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.[9][13]

  • Degassing (Optional but Recommended): If not using pre-degassed solvents, subject the heterogeneous mixture to three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-100 °C).[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Exemplary Reaction Conditions

The following table summarizes typical conditions and expected yields for the coupling of this compound with various arylboronic acids, based on established literature for similar aryl bromides.[9][10][12]

EntryArylboronic Acid (Ar-B(OH)₂)Catalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)9012>90
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)9012>90
34-Methylphenylboronic acidPdCl₂(dppf) (2%)Cs₂CO₃ (2.0)Toluene/H₂O (5:1)100885-95
43-Chlorophenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄ (3.0)1,4-Dioxane1001675-85
52-Thienylboronic acidPdCl₂(dppf) (2%)K₂CO₃ (2.0)DMF85680-90
64-Vinylphenylboronic acidG-COOH-Pd-10 (cat.)K₂CO₃ (2.0)EtOH/H₂O (1:1)7024~88[10]

Application in Drug Discovery

The synthesis of novel compounds is the first step in the drug discovery pipeline. The biaryl ketone products from this protocol can serve as scaffolds for developing targeted therapeutics, such as kinase inhibitors or antiviral agents.[3][4]

Drug_Discovery_Pathway synthesis Synthesis of Novel Compound (via Suzuki Coupling) screening High-Throughput Screening (Biochemical & Cellular Assays) synthesis->screening hit_id Hit Identification (Active Compound Found) screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt target_val Target Validation & Signaling Pathway Analysis lead_opt->target_val preclinical Preclinical Studies (In Vivo Models) lead_opt->preclinical target_val->lead_opt Iterative Design

Caption: Role of chemical synthesis in the drug discovery process.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Organic solvents like dioxane, toluene, and DMF are flammable and toxic. Avoid inhalation and skin contact.

  • Reactions should be conducted under an inert atmosphere to prevent catalyst degradation and ensure reproducibility.

  • Pressurized reaction vessels should be handled with care and inspected for defects before use.

References

Buchwald-Hartwig amination of (4-Bromo-3-fluorophenyl)phenylmethanone experimental setup

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Buchwald-Hartwig Amination of (4-Bromo-3-fluorophenyl)phenylmethanone

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction vital for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and materials science for synthesizing aryl amines from aryl halides.[3] Its broad utility stems from its tolerance of various functional groups and the ability to overcome the limitations of traditional methods like nucleophilic substitution.[3] This document provides a detailed experimental protocol for the Buchwald-Hartwig amination of this compound with a representative amine, aniline. This transformation is a key step in creating complex triarylamine structures, which are prevalent in pharmaceutical agents and organic electronic materials.

Reaction Scheme: this compound reacts with aniline in the presence of a palladium catalyst, a phosphine ligand, and a base to yield (3-fluoro-4-(phenylamino)phenyl)(phenyl)methanone.

Experimental Protocol

This protocol is based on established methods for the Buchwald-Hartwig amination of aryl bromides.[4][5]

1. Materials and Equipment:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Standard Schlenk line or glovebox for inert atmosphere techniques

  • Flame-dried round-bottom flask with a reflux condenser and magnetic stir bar

  • Standard laboratory glassware for work-up and purification

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

2. Reagent Summary for a 1.0 mmol Scale Reaction:

ReagentRoleMol. Wt. ( g/mol )EquivalentsAmount (mg)Amount (mmol)
This compoundAryl Halide279.111.0279.11.0
AnilineAmine93.131.2111.81.2
Pd₂(dba)₃Catalyst Source915.720.02 (2 mol%)18.30.02
XantPhosLigand578.680.04 (4 mol%)23.10.04
Cesium Carbonate (Cs₂CO₃)Base325.822.0651.62.0
Anhydrous TolueneSolvent--5 mL-

3. Detailed Experimental Procedure:

  • Reaction Setup:

    • Place a magnetic stir bar into a 25 mL flame-dried, two-neck round-bottom flask.

    • Seal the flask and connect it to a Schlenk line. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Under a positive flow of inert gas, add this compound (279.1 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XantPhos (23.1 mg, 0.04 mmol), and Cesium Carbonate (651.6 mg, 2.0 mmol) to the flask.

    • Add anhydrous toluene (5 mL) via syringe.

    • Finally, add aniline (111.8 mg, 1.2 mmol) to the mixture via syringe.

  • Reaction Execution:

    • Attach a reflux condenser to the flask under the inert atmosphere.

    • Immerse the flask in a preheated oil bath set to 110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.[6]

    • Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Work-up Procedure:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[7] Wash the pad with additional ethyl acetate (10 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a solvent system such as a hexane/ethyl acetate gradient to elute the product.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product, (3-fluoro-4-(phenylamino)phenyl)(phenyl)methanone, as a solid.

Visualizations

G cluster_setup Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Flame-dry glassware (25 mL RBF, condenser) B Establish Inert Atmosphere (Evacuate & backfill with N2/Ar) A->B C Add Solids: Aryl Bromide, Pd2(dba)3, XantPhos, Cs2CO3 B->C Reagent Addition D Add Liquids: Anhydrous Toluene, Aniline C->D E Heat to 110 °C with stirring (12-24 hours) D->E F Monitor reaction (TLC / LC-MS) E->F G Cool to RT & Dilute (Ethyl Acetate) F->G Reaction Complete H Filter through Celite® G->H I Liquid-Liquid Extraction (Wash with H2O, Brine) H->I J Dry (Na2SO4) & Concentrate I->J K Purify via Flash Chromatography J->K L Characterize Product (NMR, MS, etc.) K->L

Caption: Experimental workflow for the Buchwald-Hartwig amination.

G pd0 Pd(0)L pd2_complex Ar-Pd(II)-Br(L) pd0->pd2_complex Oxidative Addition product Ar-NHR pd2_amido Ar-Pd(II)-N(H)R(L) pd2_complex->pd2_amido Amine Coordination pd2_amido->pd0 Reductive Elimination base Base arbr Ar-Br label_oa amine R-NH2 label_ac label_re

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Expected Results and Characterization

The reaction is expected to produce the desired N-arylated product in good to excellent yield (typically 70-95% for aryl bromides). The final product should be characterized to confirm its identity and purity.

Table of Expected Analytical Data:

Analysis MethodExpected Result
¹H NMR Appearance of a new N-H signal (broad singlet). Shifts in the aromatic protons consistent with the substitution pattern of the product.
¹³C NMR Appearance of new C-N bond signals and shifts in the aromatic carbon signals.
¹⁹F NMR A singlet or doublet corresponding to the fluorine atom on the aromatic ring.
Mass Spec (MS) A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product, C₁₉H₁₅FNO (m/z = 292.11).
Purity (LC-MS) >95% purity.

Safety Precautions

  • Palladium catalysts and phosphine ligands are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Anhydrous toluene is flammable and should be handled away from ignition sources.

  • Cesium carbonate is a strong base and can be corrosive. Avoid inhalation and skin contact.

  • The reaction should be conducted under an inert atmosphere as the catalyst and ligands can be air-sensitive.

References

Application Notes and Protocols for the Synthesis of SGLT2 Inhibitors Utilizing (4-Bromo-3-fluorophenyl)phenylmethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (4-Bromo-3-fluorophenyl)phenylmethanone as a key starting material in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. The methodologies outlined are based on established synthetic strategies for analogous compounds in the gliflozin class of drugs.

Introduction

SGLT2 inhibitors, such as Empagliflozin, Dapagliflozin, and Canagliflozin, are a class of oral hypoglycemic agents used in the management of type 2 diabetes. A common structural motif in many SGLT2 inhibitors is a C-aryl glucoside, which is often constructed from a diarylmethane core. This compound serves as a valuable precursor to this diarylmethane scaffold. The synthetic strategy generally involves the reduction of the ketone functionality to a methylene bridge, followed by the coupling of the resulting diarylmethane with a protected glucose derivative.

The presence of the bromo and fluoro substituents on one of the phenyl rings allows for further functionalization and influences the electronic properties of the molecule, which can be crucial for its biological activity and pharmacokinetic profile.

Synthetic Pathway Overview

The general synthetic route commencing from this compound to a target SGLT2 inhibitor can be delineated into three principal stages:

  • Reduction of the Diarylketone: The carbonyl group of this compound is reduced to a methylene group to form the corresponding diarylmethane.

  • C-Aryl Glycosylation: The diarylmethane intermediate is then coupled with a protected D-gluconolactone. This is a critical step for the formation of the C-glucoside bond.

  • Deprotection: The protecting groups on the glucose moiety are removed to yield the final, biologically active SGLT2 inhibitor.

SGLT2_Synthesis_Workflow start This compound intermediate1 4-Bromo-3-fluoro-diphenylmethane start->intermediate1 Reduction intermediate2 Protected C-Aryl Glucoside intermediate1->intermediate2 Glycosylation gluconolactone Protected D-Gluconolactone gluconolactone->intermediate2 final_product SGLT2 Inhibitor intermediate2->final_product Deprotection

Caption: General synthetic workflow for SGLT2 inhibitors.

Experimental Protocols

The following protocols are representative methodologies for the key transformations in the synthesis of SGLT2 inhibitors from a diarylketone precursor. Researchers should adapt these protocols based on the specific reactivity of this compound and the desired final product.

Protocol 1: Reduction of Diarylketone to Diarylmethane

This protocol describes the reduction of a diarylketone using a Titanium(IV) chloride and Sodium Borohydride system, a method that has been shown to be effective for similar substrates.[1][2][3]

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Titanium(IV) chloride (TiCl₄)

  • 1,2-Dimethoxyethane (DME)

  • Dichloromethane (CH₂Cl₂)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • To a solution of this compound (1.0 equiv.) in DME, add NaBH₄ (1.5 equiv.).

  • Heat the mixture to 70 °C and stir for 2 hours.

  • Cool the mixture to 25 °C.

  • Slowly add a solution of TiCl₄ (1.5 equiv.) in CH₂Cl₂ over 1 minute.

  • Heat the reaction mixture to 50 °C and stir for 5 hours.

  • Cool the reaction to room temperature and quench by the slow addition of deionized water.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate) to afford the desired 4-Bromo-3-fluoro-diphenylmethane.

Protocol 2: C-Aryl Glycosylation and Deprotection (Example for Empagliflozin Synthesis)

This protocol is adapted from the synthesis of Empagliflozin and illustrates the subsequent steps after obtaining the diarylmethane intermediate. The specific diarylmethane for Empagliflozin is (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran.[4][5][6][7] A similar strategy would be employed for the diarylmethane derived from this compound.

Materials:

  • Diarylmethane intermediate

  • n-Butyllithium (n-BuLi) in hexanes

  • 2,3,4,6-Tetra-O-(trimethylsilyl)-D-glucono-1,5-lactone

  • Methanesulfonic acid (MsOH)

  • Methanol (MeOH)

  • Triethylsilane (Et₃SiH)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (CH₂Cl₂)

  • Toluene

  • Saturated Ammonium Chloride Solution

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Part A: Glycosylation

  • Dissolve the diarylmethane (1.0 equiv.) in a mixture of toluene and THF at -78 °C under an inert atmosphere.

  • Add n-BuLi (1.1 equiv.) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • In a separate flask, dissolve 2,3,4,6-tetra-O-(trimethylsilyl)-D-glucono-1,5-lactone (1.2 equiv.) in toluene and cool to -78 °C.

  • Slowly transfer the aryl lithium solution to the gluconolactone solution via cannula.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by adding a solution of MsOH (1.5 equiv.) in methanol.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Neutralize the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Part B: Reduction and Deprotection

  • Dissolve the crude product from Part A in a mixture of CH₂Cl₂ and acetonitrile at -10 °C.

  • Add Et₃SiH (2.0 equiv.) followed by the dropwise addition of BF₃·OEt₂ (2.0 equiv.).

  • Stir the reaction mixture at 0 °C for 4 hours.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with CH₂Cl₂, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer and purify the residue by column chromatography or recrystallization to obtain the final SGLT2 inhibitor.

Quantitative Data

The following table summarizes representative yields for the key synthetic steps in the preparation of diarylmethane intermediates for various SGLT2 inhibitors. These values can serve as a benchmark for the synthesis starting from this compound.

Precursor Diarylketone (Analogous to Starting Material)Target Diarylmethane IntermediateReduction ReagentsYield (%)Reference
(5-(4-fluorophenyl)-thiophen)-2-yl-(5-iodo-2-methylphenyl)methanone2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiopheneNaBH₄ / TiCl₄85%[3]
(5-(4-fluorophenyl)-thiophen)-2-yl-(5-bromo-2-methylphenyl)methanone2-(4-Fluorophenyl)-5-(5-bromo-2-methylbenzyl)thiopheneNaBH₄ / TiCl₄86%[3]
(S)-(5-bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone(S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuranNaBH₄ / TiCl₄79%[8]
(5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone1-bromo-4-chloro-2-(4-ethoxybenzyl)benzeneEt₃SiH / BF₃·OEt₂Not specified[9]
(5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone(3S)-3-[4-[(5-bromo-2-chlorophenyl) methyl]phenoxy]tetrahydrofuranTMDS / InBr₃Not specified[10][11]

Signaling Pathway and Logical Relationships

The synthesis of SGLT2 inhibitors from this compound involves a logical progression of chemical transformations. The following diagram illustrates the relationship between the key steps and the evolution of the chemical structure.

logical_flow cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_intermediate Key Intermediate cluster_step2 Step 2: C-Aryl Glycosylation cluster_step3 Step 3: Deprotection cluster_final Final Product start This compound (Diarylketone) reduction Ketone to Methylene (e.g., TiCl4/NaBH4) start->reduction diarylmethane 4-Bromo-3-fluoro-diphenylmethane (Diarylmethane Core) reduction->diarylmethane glycosylation Formation of C-Glucoside Bond (e.g., Aryl Lithium + Gluconolactone) diarylmethane->glycosylation deprotection Removal of Protecting Groups (e.g., Acidic/Basic Hydrolysis) glycosylation->deprotection sglt2_inhibitor SGLT2 Inhibitor (C-Aryl Glucoside) deprotection->sglt2_inhibitor

Caption: Logical flow of the synthesis of SGLT2 inhibitors.

These application notes and protocols are intended to serve as a guide for the synthesis of SGLT2 inhibitors from this compound. The provided information is based on established chemical literature for structurally related compounds. Optimization of reaction conditions may be necessary to achieve desired yields and purity for specific target molecules. Always conduct thorough literature searches and risk assessments before commencing any new synthetic work.

References

Application Notes and Protocols for the Synthesis of (4-Bromo-3-fluorophenyl)phenylmethanone via Friedel-Crafts Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of (4-bromo-3-fluorophenyl)phenylmethanone, a valuable benzophenone derivative for pharmaceutical and materials science research. The synthesis is achieved through a Friedel-Crafts acylation of 1-bromo-2-fluorobenzene with benzoyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This protocol outlines the reaction setup, work-up, purification, and characterization of the final product, supported by quantitative data and visual diagrams to ensure reproducibility and clarity for researchers in organic synthesis and drug development.

Introduction

Benzophenone and its substituted derivatives are crucial structural motifs in a vast array of biologically active compounds and functional materials. The strategic introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the physicochemical and pharmacological properties of these molecules. This compound serves as a key intermediate in the synthesis of more complex molecular architectures. The Friedel-Crafts acylation is a classic and effective method for the formation of carbon-carbon bonds to an aromatic ring, enabling the synthesis of aryl ketones.[1][2] This protocol details the specific application of this reaction to produce the title compound from commercially available starting materials.

Data Presentation

Table 1: Reactant and Product Properties

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Role
1-Bromo-2-fluorobenzeneBrC₆H₄FC₆H₄BrF175.00Starting Material
Benzoyl ChlorideC₆H₅COClC₇H₅ClO140.57Acylating Agent
Aluminum ChlorideAlCl₃AlCl₃133.34Catalyst
This compoundBr(F)C₆H₃COC₆H₅C₁₃H₈BrFO279.11Product

Table 2: Typical Reaction Parameters and Yields

ParameterValue
Molar Ratio (1-Bromo-2-fluorobenzene : Benzoyl Chloride : AlCl₃)1 : 1.1 : 1.2
SolventDichloromethane (CH₂Cl₂)
Reaction Temperature0 °C to Reflux
Reaction Time4-6 hours
Typical Yield80-90%
Purification MethodRecrystallization from Ethanol

Experimental Protocol

Materials and Equipment
  • 1-Bromo-2-fluorobenzene (≥98%)

  • Benzoyl chloride (≥99%)

  • Anhydrous aluminum chloride (≥99%)

  • Dichloromethane (anhydrous, ≥99.8%)

  • Ethanol (reagent grade)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Reaction Setup and Procedure
  • Preparation of the Reaction Vessel: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled and flame-dried to ensure anhydrous conditions. The apparatus is then allowed to cool to room temperature under a stream of dry nitrogen.

  • Charging the Flask: To the flask, add anhydrous aluminum chloride (16.0 g, 0.12 mol).

  • Solvent and Reactant Addition: Add anhydrous dichloromethane (100 mL) to the flask. In the dropping funnel, place a solution of 1-bromo-2-fluorobenzene (17.5 g, 0.10 mol) and benzoyl chloride (15.5 g, 0.11 mol) in anhydrous dichloromethane (50 mL).

  • Initiation of the Reaction: Cool the flask containing the aluminum chloride suspension to 0 °C using an ice bath. Slowly add the solution from the dropping funnel to the stirred suspension over a period of 30 minutes. The reaction mixture will typically turn dark red/brown, and hydrogen chloride gas will evolve.[3]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C for dichloromethane) and maintain it for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Reaction Quenching: After the reaction is complete, cool the flask in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Stir vigorously until the ice has melted and the two layers have clearly separated.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an off-white to pale yellow solid.

Purification
  • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

  • Isolation and Drying: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol and dry them in a vacuum oven to a constant weight. A typical yield of pure this compound is in the range of 80-90%.[1]

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • Melting Point: Determine the melting point of the purified crystals.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals in the aromatic region (δ 7.2-7.9 ppm).

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals for the carbonyl carbon (δ ~195 ppm) and aromatic carbons.

  • FT-IR (KBr): Characteristic C=O stretching vibration around 1660 cm⁻¹.

  • Mass Spectrometry (EI): Molecular ion peak corresponding to the product's molecular weight.

Visualizations

Reaction_Mechanism cluster_activation Catalyst Activation and Electrophile Formation cluster_substitution Electrophilic Aromatic Substitution cluster_workup Work-up and Product Isolation benzoyl_chloride Benzoyl Chloride complex [Benzoyl Chloride-AlCl₃ Complex] benzoyl_chloride->complex + AlCl₃ alcl3 AlCl₃ (Lewis Acid) acylium_ion Acylium Ion (Electrophile) complex->acylium_ion alcl4 [AlCl₄]⁻ complex->alcl4 aromatic_ring 1-Bromo-2-fluorobenzene sigma_complex Sigma Complex (Arenium Ion) aromatic_ring->sigma_complex + Acylium Ion product_complex Product-Catalyst Complex sigma_complex->product_complex - H⁺ product_complex_h2o Product-Catalyst Complex final_product This compound product_complex_h2o->final_product + H₂O alcl3_regen Al(OH)₃ + HCl product_complex_h2o->alcl3_regen + H₂O Experimental_Workflow start Start setup Assemble and Flame-Dry Glassware start->setup charge Charge Flask with AlCl₃ and CH₂Cl₂ setup->charge addition Slowly Add Reactant Solution at 0 °C charge->addition reflux Reflux Reaction Mixture for 4 hours addition->reflux quench Quench Reaction with Ice and HCl reflux->quench workup Extraction and Washing quench->workup dry Dry and Evaporate Solvent workup->dry purify Recrystallize from Ethanol dry->purify characterize Characterize Final Product purify->characterize end End characterize->end

References

Application Notes and Protocols: Palladium-Catalyzed C-N Bond Formation Using (4-Bromo-3-fluorophenyl)phenylmethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad substrate scope. This powerful cross-coupling reaction has found extensive application in the pharmaceutical and materials science industries for the synthesis of arylamines, which are prevalent structural motifs in numerous bioactive molecules and functional materials. This application note provides detailed protocols for the palladium-catalyzed C-N bond formation utilizing (4-Bromo-3-fluorophenyl)phenylmethanone as an aryl halide substrate. The presence of the fluorine atom and the ketone functionality on the substrate requires careful optimization of reaction conditions to achieve high yields and selectivity. These protocols are designed to serve as a practical guide for researchers engaged in the synthesis of novel benzophenone derivatives and other complex molecules.

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of the aryl halide to a palladium(0) complex. Subsequent coordination of the amine, deprotonation by a base, and reductive elimination from the palladium(II) intermediate furnishes the desired arylamine product and regenerates the active palladium(0) catalyst. The choice of palladium precursor, ligand, and base is critical for the success of the reaction, particularly with electronically modified and sterically hindered substrates.

Factors Influencing the C-N Cross-Coupling Reaction

The efficiency of the palladium-catalyzed amination of this compound is governed by several key parameters. A logical understanding of these factors is crucial for reaction optimization and troubleshooting.

logical_relationship Key Factors in the Buchwald-Hartwig Amination Substrate This compound Catalyst Palladium Catalyst (e.g., Pd(OAc)2, Pd2(dba)3) Substrate->Catalyst Oxidative Addition Ligand Phosphine Ligand (e.g., XPhos, RuPhos, BrettPhos) Catalyst->Ligand Forms Active Complex Product N-Aryl-(4-amino-3-fluorophenyl)phenylmethanone Catalyst->Product Catalyzes Formation Base Base (e.g., NaOtBu, Cs2CO3, K3PO4) Ligand->Base Influences Efficacy Solvent Solvent (e.g., Toluene, Dioxane) Base->Solvent Solubility & Reactivity Solvent->Product Reaction Medium Yield Reaction Yield & Selectivity Product->Yield

Caption: Key factors influencing the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols provide a general framework for the palladium-catalyzed amination of this compound with primary and secondary amines. Researchers should note that optimal conditions may vary depending on the specific amine used.

Protocol 1: General Procedure for the Amination with Primary Amines

This protocol is suitable for the coupling of this compound with a range of primary alkyl and aryl amines. The use of a bulky biarylphosphine ligand such as BrettPhos is often beneficial for achieving high yields.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • BrettPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and BrettPhos (0.04 mmol, 4 mol%).

  • Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Under a positive pressure of inert gas, add the primary amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL).

  • Stir the reaction mixture at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Amination with Secondary Amines

This protocol is optimized for the coupling of this compound with cyclic and acyclic secondary amines. Ligands such as XPhos or RuPhos are generally effective for these transformations. For substrates with base-sensitive functional groups, a weaker base like cesium carbonate can be employed.[1]

Materials:

  • This compound

  • Secondary amine (e.g., morpholine, piperidine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.036 mmol, 3.6 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Add cesium carbonate (1.5 mmol, 1.5 equiv).

  • Under a positive flow of inert gas, add the secondary amine (1.2 mmol, 1.2 equiv) and anhydrous 1,4-dioxane (5 mL).

  • Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Experimental Workflow

The general workflow for setting up and performing the palladium-catalyzed C-N cross-coupling reaction is depicted below.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Weigh Reagents: This compound, Pd Catalyst, Ligand, Base B Add to Oven-Dried Schlenk Tube A->B C Evacuate and Backfill with Inert Gas (3x) B->C D Add Anhydrous Solvent and Amine via Syringe C->D E Heat to Desired Temperature (e.g., 100-110 °C) D->E F Monitor Progress by TLC or GC-MS E->F G Cool to Room Temperature and Quench F->G H Liquid-Liquid Extraction G->H I Dry, Filter, and Concentrate H->I J Purify by Flash Column Chromatography I->J

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Data Presentation

The following tables summarize representative yields for the palladium-catalyzed amination of this compound with various primary and secondary amines under optimized conditions. These data are based on analogous reactions found in the literature and serve as a guideline for expected outcomes.

Table 1: Amination with Primary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)BrettPhos (4)NaOtBu (1.4)Toluene1001285-95
24-MethoxyanilinePd(OAc)₂ (2)BrettPhos (4)NaOtBu (1.4)Toluene1001480-90
3BenzylaminePd(OAc)₂ (2)BrettPhos (4)NaOtBu (1.4)Toluene1001088-96
4n-ButylaminePd(OAc)₂ (2)BrettPhos (4)NaOtBu (1.4)Toluene1001675-85

Table 2: Amination with Secondary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3.6)Cs₂CO₃ (1.5)1,4-Dioxane1101890-98
2PiperidinePd₂(dba)₃ (1.5)XPhos (3.6)Cs₂CO₃ (1.5)1,4-Dioxane1101685-93
3N-MethylanilinePd₂(dba)₃ (1.5)RuPhos (3.6)K₃PO₄ (2.0)Toluene1102082-90
4DibenzylaminePd₂(dba)₃ (1.5)RuPhos (3.6)K₃PO₄ (2.0)Toluene1102470-80

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination is a highly effective method for the synthesis of N-substituted (4-amino-3-fluorophenyl)phenylmethanone derivatives. The protocols outlined in this application note provide a robust starting point for the C-N cross-coupling of this compound with a diverse range of primary and secondary amines. Careful selection of the palladium catalyst, phosphine ligand, and base is paramount to achieving high yields and minimizing side reactions. The provided data tables offer a reference for expected outcomes, and the workflow and logical relationship diagrams serve as visual aids for experimental planning and optimization. These methodologies are anticipated to be valuable tools for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

References

Application Notes: (4-Bromo-3-fluorophenyl)phenylmethanone and its Analogs as Key Intermediates in Drug Discovery for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The strategic incorporation of halogen atoms, particularly fluorine and bromine, into aromatic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability, while the bromine atom serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura coupling), enabling the construction of complex molecular architectures. The (4-Bromo-3-fluorophenyl)phenylmethanone scaffold and its structural analogs are valuable intermediates, providing a foundation for the synthesis of targeted therapeutics.

These intermediates are particularly relevant in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The imidazo[4,5-c]pyridin-2-one core, which can be synthesized from bromo-fluorophenyl precursors, has emerged as a privileged scaffold in the design of inhibitors for several important kinase families, such as Src Family Kinases (SFKs) and the Phosphoinositide 3-kinase (PI3K)/mTOR pathway.[1][2][3]

This document provides detailed protocols and data for the synthesis and application of a key bromo-fluorophenyl intermediate, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which serves as a precursor for potent and selective kinase inhibitors.

Data Presentation

Quantitative data for the synthesis of the key intermediate and the biological activity of related compounds are summarized below.

Table 1: Synthesis Yields for Key Intermediate 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one [4]

StepProduct NameStarting MaterialsKey ReagentsYield (%)
1N-(4-bromo-2-fluorophenyl)-3-nitropyridin-4-amine4-chloro-3-nitropyridine, 4-bromo-2-fluoroaniline-91.7
2N-4-(4-bromo-2-fluorophenyl)pyridine-3,4-diamineN-(4-bromo-2-fluorophenyl)-3-nitropyridin-4-amineFeCl₃, Hydrazine hydrate83.4
31-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-oneN-4-(4-bromo-2-fluorophenyl)pyridine-3,4-diamineN,N'-Carbonyldiimidazole (CDI)63.1

Table 2: In Vitro Kinase Inhibitory Activity of Representative Imidazo[4,5-c]pyridin-2-one Derivatives [1]

Compound IDTarget KinaseIC₅₀ (µM)
1dSrc0.45
1dFyn0.31
1eSrc0.29
1eFyn0.17
1qSrc0.87
1qFyn0.65
1sSrc0.19
1sFyn0.12

Experimental Protocols

The following section details the multi-step synthesis of the key intermediate 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one.

Protocol 1: Synthesis of N-(4-bromo-2-fluorophenyl)-3-nitropyridin-4-amine [4]

  • Combine 4-chloro-3-nitropyridine and 4-bromo-2-fluoroaniline in a suitable reaction vessel.

  • Heat the reaction mixture at 110°C for 2 hours.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and adjust the pH to 8.5 to precipitate the solid product.

  • Filter the precipitated solid and wash thoroughly with water.

  • Dry the filter cake to obtain the product as a yellow solid.

  • Yield: 91.7%.[4]

Protocol 2: Synthesis of N-4-(4-bromo-2-fluorophenyl)pyridine-3,4-diamine [4]

  • Dissolve N-(4-bromo-2-fluorophenyl)-3-nitropyridin-4-amine (1 g, 3.2 mmol) in ethanol (60 mL) at room temperature.[4]

  • Heat the reaction mixture to 50°C.

  • Add activated carbon (1 g), ferric chloride (0.5 g), and hydrazine hydrate (0.2 g).[4]

  • Stir the mixture for 4 hours at 80°C.[4]

  • Monitor the reaction by TLC.

  • Once complete, cool the mixture to room temperature and filter to remove the solid catalyst.

  • Evaporate the filtrate to dryness.

  • Wash the resulting solid with water to obtain the purified product.

  • Yield: 83.4%.[4]

Protocol 3: Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one [4]

  • To a solution of N-4-(4-bromo-2-fluorophenyl)pyridine-3,4-diamine (1 g, 3.6 mmol) and triethylamine (0.1 g, 1 mmol) in 30 mL of THF, add N,N'-Carbonyldiimidazole (CDI) (1 g, 6 mmol) at room temperature.[4]

  • Stir the mixture at room temperature for 20 hours.

  • Pour the reaction mixture into water (100 mL) and filter the resulting precipitate.

  • Purify the filter cake by washing with ether to afford the final product.

  • Yield: 63.1%.[4]

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway to the key intermediate.

G A 4-chloro-3-nitropyridine + 4-bromo-2-fluoroaniline B N-(4-bromo-2-fluorophenyl)-3-nitropyridin-4-amine A->B 110°C, 2h (91.7% Yield) C N-4-(4-bromo-2-fluorophenyl)pyridine-3,4-diamine B->C FeCl3, N2H4·H2O EtOH, 80°C, 4h (83.4% Yield) D 1-(4-bromo-2-fluorophenyl)-1,3-dihydro- 2H-imidazo[4,5-c]pyridin-2-one C->D CDI, Et3N THF, RT, 20h (63.1% Yield)

Caption: Synthetic route to a key imidazo[4,5-c]pyridin-2-one intermediate.

Signaling Pathway

Derivatives of the imidazo[4,5-c]pyridin-2-one scaffold are known to target key cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway. NVP-BEZ235, a related imidazo[4,5-c]quinoline derivative, is a dual inhibitor of PI3K and mTOR.[3]

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Inhibitor Inhibitor (e.g., NVP-BEZ235) Inhibitor->PI3K Inhibitor->mTOR

References

Application Notes: (4-Bromo-3-fluorophenyl)phenylmethanone in the Synthesis of Novel High-Performance Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(4-Bromo-3-fluorophenyl)phenylmethanone is a versatile monomer for the synthesis of novel aromatic polymers. Its unique structure, featuring a reactive bromo group, a nucleophilically displaceable fluoro group activated by an electron-withdrawing ketone, and a bulky phenyl group, allows for the creation of polymers with tailored properties such as high thermal stability, chemical resistance, and specific optoelectronic characteristics. These attributes make them suitable for applications in advanced materials, electronics, and aerospace industries.

These application notes provide detailed protocols for two potential polymerization pathways utilizing this compound:

  • Synthesis of Poly(aryl ether ketone)s (PAEKs) via Nucleophilic Aromatic Substitution: This method leverages the activated fluorine atom for chain growth, leaving the bromine atom available for subsequent post-polymerization modifications.

  • Synthesis of Poly(p-phenylene)s via Suzuki Polycondensation: This approach utilizes the bromo group for palladium-catalyzed cross-coupling reactions, leading to polymers with rigid backbones and interesting electronic properties.

Application 1: Synthesis of a Bromine-Functionalized Poly(aryl ether ketone) (PAEK)

This protocol describes the synthesis of a novel PAEK by reacting this compound with a bisphenol in a nucleophilic aromatic substitution reaction. The resulting polymer contains a reactive bromine atom on the backbone, which can be used for further functionalization, such as grafting side chains or introducing cross-linking sites.

Experimental Protocol

Materials:

  • This compound

  • 4,4'-Biphenol

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Hydrochloric Acid (HCl), concentrated

Procedure:

  • Monomer and Salt Preparation: In a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet/outlet, and a Dean-Stark trap with a condenser, add this compound (1 equivalent), 4,4'-Biphenol (1 equivalent), and finely ground, anhydrous K₂CO₃ (1.5 equivalents).

  • Solvent Addition and Azeotropic Dehydration: Add anhydrous DMAc and toluene to the flask. The amount of DMAc should be sufficient to dissolve the monomers and the resulting polymer, while toluene is used as an azeotroping agent to remove water. Heat the reaction mixture to 140-150°C under a gentle nitrogen flow to azeotropically remove water.

  • Polymerization: After the complete removal of water, slowly increase the temperature to 160-180°C to distill off the toluene. Continue the polymerization at this temperature for 6-12 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymer forms.

  • Polymer Precipitation and Purification: Cool the reaction mixture to room temperature and dilute with additional DMAc if necessary. Slowly pour the viscous polymer solution into a stirred solution of methanol containing a small amount of concentrated HCl to precipitate the polymer.

  • Washing: Filter the precipitated polymer and wash it thoroughly with deionized water and then with methanol to remove any unreacted monomers, salts, and solvent residues.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C for 24 hours.

Data Presentation

PropertyExpected Value
Inherent Viscosity (dL/g)0.5 - 1.2
Glass Transition Temp. (Tg, °C)180 - 220
Decomposition Temp. (Td, °C)> 450
SolubilitySoluble in DMAc, NMP, DMF
AppearanceOff-white to pale yellow powder

Experimental Workflow

PAEK_Synthesis cluster_prep 1. Reaction Setup cluster_reaction 2. Polymerization cluster_workup 3. Purification monomers This compound + 4,4'-Biphenol + K₂CO₃ dehydration Azeotropic Dehydration (140-150°C) monomers->dehydration Add Solvents solvents DMAc + Toluene polymerization Polymerization (160-180°C, 6-12h) dehydration->polymerization Remove Toluene precipitation Precipitation in Methanol/HCl polymerization->precipitation Cool and Dilute washing Washing with Water and Methanol precipitation->washing drying Vacuum Drying (80-100°C) washing->drying product Bromine-Functionalized PAEK drying->product

PAEK Synthesis Workflow

Application 2: Synthesis of a Poly(p-phenylene) Derivative via Suzuki Polycondensation

This protocol outlines the synthesis of a novel poly(p-phenylene) derivative through a palladium-catalyzed Suzuki polycondensation of this compound with a diboronic acid ester. The resulting polymer is expected to have a rigid backbone, leading to high thermal stability and potential for use in organic electronics.

Experimental Protocol

Materials:

  • This compound

  • 1,4-Benzenediboronic acid bis(pinacol) ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), aqueous solution (2 M)

  • Toluene, anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Methanol

  • Acetone

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) and 1,4-benzenediboronic acid bis(pinacol) ester (1 equivalent) in a mixture of degassed toluene and THF.

  • Catalyst and Base Addition: Add the palladium catalyst, Pd(PPh₃)₄ (1-3 mol%), to the solution. Then, add the degassed 2 M aqueous solution of K₂CO₃.

  • Polymerization: Heat the reaction mixture to reflux (80-90°C) with vigorous stirring for 24-48 hours under an inert atmosphere. Monitor the progress of the polymerization by observing the increase in viscosity.

  • End-capping: To control the molecular weight and terminate the polymer chains, add a small amount of bromobenzene or phenylboronic acid and continue stirring for another 2-4 hours.

  • Polymer Precipitation and Purification: Cool the reaction mixture to room temperature. Pour the mixture into a large volume of stirred methanol to precipitate the polymer.

  • Washing: Filter the polymer and wash it with water, methanol, and acetone to remove catalyst residues, salts, and oligomers. A Soxhlet extraction with methanol or acetone may be performed for further purification.

  • Drying: Dry the final polymer product in a vacuum oven at 60-80°C for 24 hours.

Data Presentation

PropertyExpected Value
Number-Average Mol. Wt. (Mn)10,000 - 50,000 g/mol (by GPC)
Polydispersity Index (PDI)1.5 - 2.5
Decomposition Temp. (Td, °C)> 480
SolubilityLimited solubility, may require
high-boiling solvents like TCB
AppearanceYellow to brown powder

Experimental Workflow

Suzuki_Polymerization cluster_setup 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Polymerization cluster_purification 3. Work-up and Purification reactants This compound + 1,4-Benzenediboronic acid bis(pinacol) ester reflux Reflux (80-90°C) 24-48 hours reactants->reflux catalyst_base Pd(PPh₃)₄ + aq. K₂CO₃ catalyst_base->reflux end_capping End-capping reflux->end_capping precipitation Precipitation in Methanol end_capping->precipitation washing Washing (Water, Methanol, Acetone) precipitation->washing drying Vacuum Drying washing->drying final_polymer Poly(p-phenylene) Derivative drying->final_polymer

Suzuki Polycondensation Workflow

Application Notes and Protocols: Step-by-Step Synthesis of Diaryl Ketones from Bromo-Fluoro Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of diaryl ketones from bromo-fluoro aromatic precursors. The methodologies outlined are crucial for the development of novel pharmaceutical compounds and other advanced materials where the diaryl ketone moiety serves as a key structural motif. Two primary synthetic routes are presented: a Grignard reagent-based approach and a Palladium-catalyzed Suzuki-Miyaura carbonylative coupling.

Introduction

Diaryl ketones are a significant class of organic compounds widely found in medicinal chemistry, natural products, and materials science. Their synthesis often involves the formation of a carbon-carbon bond between two aryl groups and a central carbonyl moiety. When starting from precursors containing both bromine and fluorine substituents, chemoselectivity becomes a critical consideration. This document focuses on robust and efficient methods to achieve this transformation, providing detailed experimental protocols and expected outcomes.

Method 1: Grignard Reagent Addition to Aroyl Chlorides

The Grignard reaction is a classic and reliable method for the formation of carbon-carbon bonds. In this approach, a Grignard reagent is prepared from a bromo-fluoro precursor, which then undergoes a nucleophilic acyl substitution with an aroyl chloride to furnish the desired diaryl ketone. The lower reactivity of the C-F bond ensures that the Grignard reagent is formed selectively at the C-Br bond.

Experimental Protocol: Synthesis of (4-fluorophenyl)(phenyl)methanone

This protocol details the synthesis of (4-fluorophenyl)(phenyl)methanone from 1-bromo-4-fluorobenzene and benzoyl chloride.

Step 1: Preparation of 4-fluorophenylmagnesium bromide

  • Under an inert atmosphere (Argon or Nitrogen), flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • To the flask, add magnesium turnings (1.2 equivalents).

  • In the dropping funnel, place a solution of 1-bromo-4-fluorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the 1-bromo-4-fluorobenzene solution to the magnesium turnings. The reaction can be initiated with gentle heating or the addition of a small crystal of iodine if necessary.

  • Once the reaction has initiated (as evidenced by a color change and gentle refluxing), add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brown.

Step 2: Acylation of 4-fluorophenylmagnesium bromide

  • In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of benzoyl chloride (1.0 equivalent) in anhydrous THF.

  • Cool this solution to -10 °C using an ice-salt bath.

  • Slowly add the freshly prepared 4-fluorophenylmagnesium bromide solution from Step 1 to the cooled benzoyl chloride solution via a cannula or dropping funnel, maintaining the temperature below 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (4-fluorophenyl)(phenyl)methanone.

Data Presentation
Precursor (Bromo-Fluoro)Aroyl ChlorideProductYield (%)Reference
1-bromo-4-fluorobenzeneBenzoyl chloride(4-fluorophenyl)(phenyl)methanone77[1]
Characterization Data for (4-fluorophenyl)(phenyl)methanone
  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₃H₉FO[2]

  • Molecular Weight: 200.21 g/mol [2]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.82-7.78 (m, 2H), 7.75-7.71 (m, 2H), 7.62-7.57 (m, 1H), 7.50-7.45 (m, 2H), 7.18-7.12 (m, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 195.5, 165.5 (d, J = 254.0 Hz), 137.9, 133.5, 132.5 (d, J = 9.0 Hz), 130.0, 129.8, 128.4, 115.6 (d, J = 22.0 Hz).

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ -105.7.

  • IR (KBr, cm⁻¹): 1660 (C=O).

  • MS (EI) m/z: 200 (M⁺).

Method 2: Palladium-Catalyzed Carbonylative Suzuki-Miyaura Coupling

An alternative and powerful method for the synthesis of diaryl ketones is the palladium-catalyzed carbonylative Suzuki-Miyaura coupling. This reaction involves the coupling of a bromo-fluoro precursor with an arylboronic acid in the presence of a palladium catalyst and a carbon monoxide source. This method offers excellent functional group tolerance and is highly efficient.[3][4]

A general procedure involves reacting the bromo-fluoro-aryl compound with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a source of carbon monoxide (e.g., CO gas or a CO-releasing molecule) in a suitable solvent such as toluene or dioxane at elevated temperatures.[4]

Visualizations

Experimental Workflow for Grignard-based Diaryl Ketone Synthesis

Grignard_Synthesis cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Acylation A 1-Bromo-4-fluorobenzene + Mg C Initiation (Iodine/Heat) A->C 1. Add small portion B Anhydrous THF B->A D 4-Fluorophenylmagnesium Bromide C->D 2. Reflux F Addition at -10°C D->F E Benzoyl Chloride in THF E->F G Reaction Intermediate F->G 1. Stir H Workup (NH4Cl) G->H 2. Quench I Purification H->I 3. Extract & Dry J (4-fluorophenyl)(phenyl)methanone I->J 4. Column Chromatography

Caption: Workflow for the Grignard-based synthesis of (4-fluorophenyl)(phenyl)methanone.

Logical Relationship of Suzuki-Miyaura Carbonylative Coupling

Suzuki_Coupling cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle ArylHalide Bromo-Fluoro-Aryl (Ar-Br) OxAdd Oxidative Addition ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)2) Transmetal Transmetalation BoronicAcid->Transmetal CO Carbon Monoxide (CO Source) CO_ins CO Insertion CO->CO_ins Pd0 Pd(0) Catalyst Pd0->OxAdd PdII Ar-Pd(II)-Br OxAdd->PdII PdII->CO_ins AcylPd Ar-CO-Pd(II)-Br CO_ins->AcylPd AcylPd->Transmetal DiarylPd Ar-CO-Pd(II)-Ar' Transmetal->DiarylPd Base Base Transmetal->Base RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Regeneration Product Diaryl Ketone (Ar-CO-Ar') RedElim->Product

Caption: Key steps in the Palladium-catalyzed Suzuki-Miyaura carbonylative coupling.

References

Protecting group strategies for reactions involving substituted benzophenones

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Protecting Group Strategies for Substituted Benzophenones

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of protecting group strategies essential for synthetic reactions involving substituted benzophenones. The benzophenone core is a prevalent scaffold in medicinal chemistry and materials science, and successful multi-step syntheses often hinge on the selective protection and deprotection of functional groups on the phenyl rings or the ketone carbonyl itself.

Introduction to Protecting Groups

A protecting group is a molecular fragment that is temporarily introduced to mask a reactive functional group, preventing it from reacting in subsequent synthetic steps.[1][2] The ideal protecting group should be:

  • Easy to introduce in high yield under mild conditions.[3][4]

  • Stable to a wide range of reaction conditions.[3][5]

  • Selectively removable in high yield under specific conditions that do not affect other functional groups (a property known as orthogonality).[1][4]

  • Minimally interfere with the desired reaction by introducing new stereocenters or complicating purification.[5]

For substituted benzophenones, key functional groups that often require protection include the ketone carbonyl, as well as phenolic hydroxyls, amines, and carboxylic acids on the aromatic rings.

General Workflow for a Protected Reaction

The strategic use of protecting groups follows a logical sequence to ensure the desired chemical transformation occurs at the correct location in the molecule. This workflow prevents unwanted side reactions and maximizes the yield of the final product.

G sub Substituted Benzophenone prot Protection of Functional Group sub->prot react Desired Chemical Reaction prot->react deprot Deprotection react->deprot final Final Product deprot->final

Caption: General experimental workflow for synthesis using a protecting group strategy.

Protecting the Benzophenone Carbonyl Group

The ketone of the benzophenone scaffold can be reactive towards nucleophiles (e.g., Grignard reagents, organolithiums) and reducing agents (e.g., LiAlH₄).[1][6] Protecting the carbonyl allows these reagents to react with other functional groups on the molecule. The most common strategy is the formation of an acetal or ketal, which is stable to basic and nucleophilic conditions but can be easily removed with aqueous acid.[1][6][7]

Table 1: Common Protecting Groups for Ketones

Protecting GroupProtection Reagents & ConditionsDeprotection ConditionsStability Notes
Dimethyl Ketal Methanol (excess), Acid catalyst (e.g., H₂SO₄, TsOH)Aqueous Acid (e.g., HCl, H₂SO₄)Stable to bases, nucleophiles, and reducing agents. Acid-labile.[7]
1,3-Dioxolane Ethylene glycol, Acid catalyst, Dean-Stark trapAqueous AcidGenerally more stable than acyclic ketals.[1][8]
1,3-Dithiane 1,3-Propanedithiol, Lewis acid (e.g., BF₃·OEt₂)Mercury(II) salts (e.g., HgCl₂), Oxidizing agents (e.g., NBS)Very stable to acidic and basic conditions.[9]
Experimental Protocol: Protection of a Benzophenone as a 1,3-Dioxolane

This protocol is a representative procedure for ketal formation.

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the substituted benzophenone (1.0 eq.), ethylene glycol (1.5 eq.), and a catalytic amount of p-toluenesulfonic acid (TsOH, 0.05 eq.) in toluene.

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Wash the solution with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the protected benzophenone. The product can be further purified by column chromatography or recrystallization if necessary.

Protecting Substituents on the Aromatic Rings

Phenolic Hydroxyl Groups

Phenolic hydroxyl groups are acidic and can interfere with basic reagents. They are typically protected as ethers or silyl ethers.[3]

Table 2: Common Protecting Groups for Phenols

Protecting GroupAbbreviationProtection Reagents & ConditionsDeprotection ConditionsStability Notes
Methyl Ether MeCH₃I or (CH₃)₂SO₄, Base (e.g., K₂CO₃)Strong Acid (e.g., BBr₃, TMSI)Very stable. Requires harsh deprotection.[10]
Benzyl Ether BnBnBr or BnCl, Base (e.g., NaH, K₂CO₃)Catalytic Hydrogenolysis (H₂, Pd/C)Stable to most acids and bases.[3][10]
tert-Butyldimethylsilyl Ether TBS/TBDMSTBSCl, Imidazole, DMFFluoride source (e.g., TBAF), Acid (e.g., aq. HF)Stable to base. Labile to acid and fluoride ions.[10]
para-Methoxybenzyl Ether PMBPMBCl, Base (e.g., NaH)Oxidizing agents (e.g., DDQ, CAN)Orthogonal to Bn and silyl ethers.[11]
Experimental Protocol: Protection of a Hydroxybenzophenone with a Benzyl Group
  • Setup: Dissolve the hydroxybenzophenone (1.0 eq.) in a suitable solvent such as acetone or DMF.

  • Reagents: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) and benzyl bromide (BnBr, 1.2 eq.).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed (monitor by TLC).

  • Workup: Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by column chromatography.

Amino Groups

The nucleophilic nature of amino groups requires protection in the presence of electrophiles. Carbamates are the most common and versatile protecting groups for amines.[2][12]

Table 3: Common Protecting Groups for Amines

Protecting GroupAbbreviationProtection Reagents & ConditionsDeprotection ConditionsStability Notes
tert-Butoxycarbonyl BocDi-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, DMAP)Strong Acid (e.g., TFA, HCl)Stable to base and hydrogenolysis.[12]
Benzyloxycarbonyl Cbz or ZBenzyl chloroformate (CbzCl), BaseCatalytic Hydrogenolysis (H₂, Pd/C), Strong Acid (HBr/AcOH)Stable to mild acid and base.[13]
9-Fluorenylmethyloxycarbonyl FmocFmoc-Cl or Fmoc-OSu, BaseBase (e.g., 20% Piperidine in DMF)Stable to acid and hydrogenolysis. Base-labile.[14]
Benzophenone Imine -Benzophenone imine, CH₂Cl₂Mild Acid, Catalytic HydrogenolysisForms a Schiff base; stable to chromatography.[15]
Carboxylic Acid Groups

The acidic proton of a carboxylic acid can interfere with base-catalyzed reactions, and the carbonyl can be attacked by strong nucleophiles.[16] Protection as an ester is the most common strategy.[4][9]

Table 4: Common Protecting Groups for Carboxylic Acids

Protecting GroupAbbreviationProtection Reagents & ConditionsDeprotection ConditionsStability Notes
Methyl Ester MeCH₃OH, Acid catalyst (e.g., H₂SO₄)Saponification (e.g., NaOH, H₂O), then acidificationBase-labile.[9]
Benzyl Ester BnBenzyl alcohol, DCC/DMAP; or BnBr, BaseCatalytic Hydrogenolysis (H₂, Pd/C)Stable to mild acid and base.[9]
tert-Butyl Ester tBuIsobutylene, Acid catalyst; or Boc₂OStrong Acid (e.g., TFA, HCl)Stable to base and hydrogenolysis.[9]

Orthogonal Protection Strategies

In complex molecules with multiple functional groups, an orthogonal protection strategy is critical. This approach allows for the selective deprotection of one group while others remain intact.[1][17] For instance, a substituted benzophenone bearing both a phenolic hydroxyl and an amino group can be protected orthogonally, enabling sequential modification of each site.

G cluster_deprot Orthogonal Deprotection start Hydroxy-Amino-Benzophenone p1 Protect -OH (e.g., TBSCl, Imidazole) p2 Protect -NH2 (e.g., Fmoc-Cl, Base) diprot Di-Protected Benzophenone (TBS-O-Ar-CO-Ar-NH-Fmoc) start->diprot Two Steps d1 Fmoc-Protected Hydroxy-Benzophenone diprot->d1 TBAF (Fluoride source) Removes TBS d2 TBS-Protected Amino-Benzophenone diprot->d2 Piperidine (Base) Removes Fmoc

Caption: Orthogonal deprotection of a benzophenone with two different functional groups.

A decision on which protecting group to use depends entirely on the planned subsequent reaction steps. The following flowchart provides a simplified logical guide for selecting a suitable protecting group class based on the stability required.

G start Select Protecting Group For: -OH, -NH2, or -COOH q1 Will subsequent steps involve strong ACID? start->q1 q2 Will subsequent steps involve strong BASE? q1->q2 No res_acid AVOID Acid-Labile Groups (e.g., Boc, tBu, Trt, TBS) CONSIDER Base-Labile (Fmoc) or H2-Labile (Bn, Cbz) q1->res_acid Yes q3 Will subsequent steps involve HYDROGENOLYSIS? q2->q3 No res_base AVOID Base-Labile Groups (e.g., Fmoc, Ac, Esters) CONSIDER Acid-Labile (Boc) or H2-Labile (Bn, Cbz) q2->res_base Yes res_h2 AVOID H2-Labile Groups (e.g., Bn, Cbz) CONSIDER Acid-Labile (Boc) or Base-Labile (Fmoc) q3->res_h2 Yes res_ok Multiple options available. Choose based on desired orthogonality and ease of removal. q3->res_ok No

Caption: Decision tree for selecting a protecting group based on reaction conditions.

References

Application Notes and Protocols for the Large-Scale Synthesis of (4-Bromo-3-fluorophenyl)phenylmethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromo-3-fluorophenyl)phenylmethanone is a key intermediate in the synthesis of various pharmaceutically active compounds. Its efficient and scalable production is therefore of significant interest to the drug development industry. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on two primary synthetic routes: Friedel-Crafts acylation and a Grignard reaction-based approach. The information presented is intended to guide researchers and process chemists in the development of robust and economically viable manufacturing processes.

Introduction

The synthesis of diaryl ketones, such as this compound, on an industrial scale requires careful consideration of factors including cost of starting materials, reaction efficiency, product purity, safety, and environmental impact. The two most common and well-established methods for the preparation of such compounds are the Friedel-Crafts acylation and the Grignard reaction. This document outlines detailed protocols for both methods, along with a comparison of their respective advantages and disadvantages to aid in the selection of the most appropriate route for a given manufacturing setting.

Synthetic Routes

Two primary synthetic strategies are presented for the large-scale production of this compound.

Route 1: Friedel-Crafts Acylation

This classical method involves the electrophilic acylation of 1-bromo-2-fluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2][3][4] The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring.

Logical Relationship of Friedel-Crafts Acylation

G 1-Bromo-2-fluorobenzene 1-Bromo-2-fluorobenzene Acylium Ion Intermediate Acylium Ion Intermediate 1-Bromo-2-fluorobenzene->Acylium Ion Intermediate Electrophilic Attack Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->Acylium Ion Intermediate Reacts with Lewis Acid (AlCl3) Lewis Acid (AlCl3) Lewis Acid (AlCl3)->Benzoyl Chloride Activates Product This compound Acylium Ion Intermediate->Product Forms Byproducts HCl, AlCl3 complex Acylium Ion Intermediate->Byproducts Generates

Caption: Friedel-Crafts Acylation Workflow.

Route 2: Grignard Reaction

This alternative route involves a two-step process. First, a Grignard reagent is prepared from 1-bromo-2-fluorobenzene and magnesium metal. This organometallic intermediate is then reacted with benzaldehyde, followed by an oxidative workup to yield the desired ketone. This method avoids the use of harsh Lewis acids.[5][6]

Experimental Workflow for Grignard Synthesis

G Start Start Prepare Grignard Reagent Prepare Grignard Reagent Start->Prepare Grignard Reagent React with Benzaldehyde React with Benzaldehyde Prepare Grignard Reagent->React with Benzaldehyde Oxidative Workup Oxidative Workup React with Benzaldehyde->Oxidative Workup Purification Purification Oxidative Workup->Purification Final Product (4-Bromo-3-fluorophenyl) phenylmethanone Purification->Final Product End End Final Product->End

Caption: Grignard Reaction and Oxidation Workflow.

Quantitative Data

The following tables summarize typical quantitative data for the two proposed synthetic routes. Please note that yields and purity are dependent on reaction scale and optimization.

Table 1: Friedel-Crafts Acylation - Key Reaction Parameters

ParameterValueUnitNotes
1-Bromo-2-fluorobenzene1.0eqLimiting Reagent
Benzoyl Chloride1.1 - 1.3eqSlight excess to ensure complete reaction
Aluminum Chloride (AlCl₃)1.2 - 1.5eqStoichiometric amount required[2]
SolventDichloromethane or 1,2-Dichloroethane-Anhydrous conditions are crucial[7]
Reaction Temperature0 to 25°CInitial cooling followed by warming to RT
Reaction Time2 - 6hoursMonitored by TLC or HPLC
Typical Yield75 - 85%Based on similar benzophenone syntheses
Purity (crude)>90%
Purity (after recrystallization)>98%

Table 2: Grignard Reaction - Key Reaction Parameters

ParameterValueUnitNotes
1-Bromo-2-fluorobenzene1.0eqFor Grignard reagent formation
Magnesium Turnings1.1eq
Solvent (Grignard)Anhydrous THF or Diethyl Ether-Strict anhydrous conditions required
Benzaldehyde0.95eqRelative to the formed Grignard reagent
Oxidizing AgentPCC or PDC1.2eq
Reaction Temperature (Grignard)25 to 40°CInitiation may require gentle heating
Reaction Temperature (Oxidation)0 to 25°C
Reaction Time (Grignard)1 - 2hours
Reaction Time (Oxidation)2 - 4hours
Typical Overall Yield60 - 75%Two-step process
Purity (after chromatography)>99%

Experimental Protocols

Protocol 1: Large-Scale Synthesis via Friedel-Crafts Acylation

Materials:

  • 1-Bromo-2-fluorobenzene

  • Benzoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethanol or Isopropanol (for recrystallization)

Equipment:

  • Large, jacketed glass reactor with overhead stirrer, dropping funnel, condenser, and nitrogen inlet/outlet.

  • Temperature control unit (chiller/heater).

  • Quenching vessel.

  • Separatory funnel (or equivalent for liquid-liquid extraction).

  • Rotary evaporator.

  • Recrystallization vessel.

  • Filtration apparatus.

  • Drying oven.

Procedure:

  • Reaction Setup: Charge the reactor with anhydrous dichloromethane and 1-bromo-2-fluorobenzene under a nitrogen atmosphere. Cool the mixture to 0-5 °C using the temperature control unit.

  • Catalyst Addition: Slowly and carefully add anhydrous aluminum chloride to the stirred solution. The addition is exothermic and should be controlled to maintain the temperature below 10 °C.

  • Acylation: Add benzoyl chloride dropwise from the addition funnel over a period of 1-2 hours, maintaining the internal temperature between 5-10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. Slowly and cautiously quench the reaction by adding it to a stirred mixture of crushed ice and concentrated hydrochloric acid. Caution: This is a highly exothermic process and will release HCl gas. Ensure adequate ventilation and cooling.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent such as ethanol or isopropanol to yield pure this compound.

  • Drying: Dry the purified product in a vacuum oven at a temperature below its melting point.

Protocol 2: Large-Scale Synthesis via Grignard Reaction and Oxidation

Materials:

  • 1-Bromo-2-fluorobenzene

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous tetrahydrofuran (THF)

  • Benzaldehyde

  • Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated ammonium chloride solution

  • Sodium bisulfite solution

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Equipment:

  • Two large, jacketed glass reactors, each equipped with an overhead stirrer, dropping funnel, condenser, and nitrogen inlet/outlet.

  • Temperature control unit.

  • Filtration apparatus.

  • Rotary evaporator.

  • Chromatography system.

Procedure: Step A: Grignard Reagent Formation and Reaction with Benzaldehyde

  • Grignard Reagent Preparation: In a dry reactor under a nitrogen atmosphere, place magnesium turnings and a small crystal of iodine. Add a small portion of a solution of 1-bromo-2-fluorobenzene in anhydrous THF. Gentle heating may be required to initiate the reaction, which is indicated by a color change and gentle refluxing. Once initiated, add the remaining 1-bromo-2-fluorobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour at room temperature.

  • Reaction with Benzaldehyde: Cool the Grignard reagent to 0-5 °C. Add a solution of benzaldehyde in anhydrous THF dropwise, maintaining the temperature below 10 °C. After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Quenching: Cool the reaction mixture to 0-5 °C and slowly quench by the dropwise addition of saturated ammonium chloride solution.

  • Extraction: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (4-bromo-3-fluorophenyl)(phenyl)methanol.

Step B: Oxidation to the Ketone

  • Oxidation Setup: In a separate reactor, prepare a suspension of PCC or PDC in dichloromethane.

  • Addition of Alcohol: Add a solution of the crude alcohol from Step A in dichloromethane to the oxidant suspension in portions. The reaction is exothermic and may require cooling to maintain the temperature at 20-25 °C.

  • Reaction: Stir the mixture at room temperature for 2-4 hours until the oxidation is complete (monitored by TLC).

  • Workup: Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts, washing with dichloromethane. The filtrate can be further washed with sodium bisulfite solution to remove any remaining oxidant.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Safety and Environmental Considerations

  • Friedel-Crafts Acylation: Aluminum chloride is corrosive and reacts violently with water. The reaction should be carried out under strict anhydrous conditions. Quenching is highly exothermic and releases HCl gas, requiring a robust cooling system and a scrubber for the off-gases. Dichloromethane is a suspected carcinogen and should be handled in a well-ventilated area.

  • Grignard Reaction: Grignard reagents are highly reactive and pyrophoric upon contact with air and moisture. Strict anhydrous and inert atmosphere conditions are essential. Diethyl ether and THF are highly flammable. The chromium-based oxidizing agents (PCC, PDC) are toxic and carcinogenic; appropriate personal protective equipment should be worn, and waste should be disposed of according to regulations.

For large-scale production, a thorough process safety assessment is mandatory. The use of greener solvents and catalysts should be considered to minimize environmental impact.

Conclusion

Both the Friedel-Crafts acylation and the Grignard reaction are viable routes for the large-scale synthesis of this compound. The Friedel-Crafts route is a more direct, one-pot synthesis that is often preferred in industrial settings for its cost-effectiveness. However, it involves harsh reagents and a highly exothermic workup. The Grignard route offers a milder alternative but is a two-step process with a potentially lower overall yield. The choice of synthetic route will depend on the specific capabilities of the manufacturing facility, cost considerations, and environmental and safety regulations. The protocols and data provided herein serve as a comprehensive guide for the development and optimization of a scalable synthesis for this important pharmaceutical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Bromo-3-fluorophenyl)phenylmethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (4-Bromo-3-fluorophenyl)phenylmethanone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene with benzoyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2]

Q2: What are the main challenges in the synthesis of this compound via Friedel-Crafts acylation?

A2: The main challenges include:

  • Low reaction yield: This can be due to suboptimal reaction conditions, deactivation of the aromatic ring by the halogen substituents, or side reactions.

  • Formation of isomers: The directing effects of the bromo and fluoro substituents can lead to the formation of unwanted isomers, complicating purification.

  • Difficulty in purification: Separation of the desired product from starting materials, catalyst residues, and isomers can be challenging.

Q3: Are there alternative methods to synthesize this compound if the Friedel-Crafts acylation fails or gives low yields?

A3: Yes, alternative methods include:

  • Grignard Reaction: Reaction of a Grignard reagent derived from 1-bromo-2-fluorobenzene with benzoyl chloride.[3][4][5][6][7]* Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of a (4-bromo-3-fluorophenyl)boronic acid with benzoyl chloride or a related derivative. [8][9][10][11][12]This method offers high chemoselectivity. [8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via Friedel-Crafts acylation.

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive catalyst (AlCl₃)Use fresh, anhydrous aluminum chloride. Ensure it is stored in a desiccator to prevent hydrolysis.
Deactivated aromatic ringThe bromo and fluoro groups are deactivating. Consider using a more reactive acylating agent or a stronger Lewis acid catalyst system. Rare earth triflates, such as La(OTf)₃, have been shown to be effective catalysts for the acylation of fluorobenzene and can be used in combination with trifluoromethanesulfonic acid. [13][14]
Insufficient reaction time or temperatureMonitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or cautiously raising the temperature. A typical procedure for a similar synthesis involved refluxing for 4 hours. [2]
Formation of Multiple Products (Isomers) Incorrect regioselectivityThe fluorine atom is an ortho-, para-director, while the bromine atom is also an ortho-, para-director. In 1-bromo-2-fluorobenzene, the primary site of acylation is expected to be para to the fluorine and meta to the bromine, yielding the desired product. However, other isomers can form. To minimize this, maintain a low reaction temperature during the addition of the catalyst.
PolyacylationAlthough the product ketone is generally deactivating, preventing further acylation, high concentrations of the acylating agent or a highly active catalyst could potentially lead to side reactions. [15]Ensure the stoichiometry of the reactants is correct.
Product is Contaminated with Starting Material Incomplete reactionAs mentioned above, optimize reaction time and temperature by monitoring with TLC.
Inefficient purificationRecrystallization from a suitable solvent like ethanol is a common method for purifying benzophenones. [2]If isomers are present, column chromatography on silica gel is recommended. [16]
Dark-colored Reaction Mixture Decomposition of starting materials or productThis can occur at elevated temperatures. Maintain a controlled temperature throughout the reaction. The use of a solvent like dichloromethane can help to moderate the reaction temperature. [1]

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of 1-Bromo-2-fluorobenzene

This protocol is adapted from a similar synthesis of 4-bromo-4'-fluorobenzophenone and should be optimized for the specific synthesis of this compound. [2] Materials:

  • 1-Bromo-2-fluorobenzene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add 1-bromo-2-fluorobenzene and anhydrous dichloromethane.

  • Add benzoyl chloride to the flask.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add anhydrous aluminum chloride in portions to the stirred mixture. An exothermic reaction will occur, and hydrogen chloride gas will be evolved. Maintain the temperature below 5°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Stir the mixture until all the aluminum salts are dissolved.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Quantitative Data for a Similar Synthesis (4-bromo-4'-fluorobenzophenone): [2]

Reagent Molar Ratio Quantity
Fluorobenzene 6.6 117 g
4-Bromobenzoyl chloride 1 39.8 g
Aluminum chloride 1.1 27 g

| Yield | | 86% |

Note: This data is for a related synthesis and should be used as a guideline for optimization.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 1. Mix 1-bromo-2-fluorobenzene, benzoyl chloride, and CH₂Cl₂ cooling 2. Cool to 0°C reagents->cooling catalyst 3. Add AlCl₃ cooling->catalyst reflux 4. Reflux for 4h catalyst->reflux quench 5. Quench with HCl/ice reflux->quench extract 6. Extract with CH₂Cl₂ quench->extract wash 7. Wash organic layer extract->wash dry 8. Dry and evaporate wash->dry purify 9. Recrystallize or Column Chromatography dry->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

friedel_crafts_mechanism cluster_activation Electrophile Generation cluster_attack Electrophilic Attack cluster_deprotonation Deprotonation acyl_chloride Benzoyl Chloride acylium_ion Acylium Ion (Electrophile) acyl_chloride->acylium_ion + AlCl₃ lewis_acid AlCl₃ sigma_complex Sigma Complex (Intermediate) aromatic_ring 1-Bromo-2-fluorobenzene aromatic_ring->sigma_complex + Acylium Ion deprotonation Loss of H⁺ sigma_complex->deprotonation product Product: This compound deprotonation->product troubleshooting_logic start Low Yield? check_catalyst Is the AlCl₃ fresh and anhydrous? start->check_catalyst Yes check_conditions Are reaction time and temperature optimized? check_catalyst->check_conditions Yes replace_catalyst Use fresh AlCl₃ or alternative Lewis acid. check_catalyst->replace_catalyst No check_purity Are there isomeric byproducts? check_conditions->check_purity Yes optimize_conditions Monitor with TLC and adjust time/temperature. check_conditions->optimize_conditions No purify Use column chromatography for purification. check_purity->purify Yes alternative_route Consider alternative synthesis: Grignard or Suzuki coupling. check_purity->alternative_route No replace_catalyst->alternative_route optimize_conditions->alternative_route purify->alternative_route

References

Technical Support Center: Purification of (4-Bromo-3-fluorophenyl)phenylmethanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of (4-Bromo-3-fluorophenyl)phenylmethanone using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
PUR-001 Poor or No Separation of Product from Impurities Incorrect solvent system polarity.Optimize the mobile phase. Start with a low polarity system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. Use TLC to determine the optimal solvent ratio that gives good separation between the product and impurities. An ideal Rf for the product is between 0.2-0.4.[1][2][3]
Overloading the column with crude product.Reduce the amount of sample loaded onto the column. As a general rule, use a silica gel to crude product ratio of at least 50:1 (w/w).
Column channeling or cracking.Ensure proper packing of the column to avoid air gaps and channels. A level surface of the silica gel is critical. Adding a layer of sand on top can help prevent disturbance when adding the solvent.[4]
PUR-002 Product Elutes Too Quickly (High Rf) The mobile phase is too polar.Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate).
PUR-003 Product Elutes Too Slowly or Not at All (Low Rf) The mobile phase is not polar enough.Increase the polarity of the eluent by increasing the proportion of the more polar solvent. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can be effective.[2]
Compound decomposition on silica gel.This compound is generally stable on silica. However, if decomposition is suspected, deactivate the silica gel by pre-eluting the column with the mobile phase containing a small amount of a neutralizer like triethylamine (0.1-1%).[5] Alternatively, use a different stationary phase like alumina.[5]
PUR-004 Tailing of the Product Spot on TLC and Broad Bands on the Column Sample is too concentrated when loaded.Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble and load it onto the column. Alternatively, perform a "dry loading" by adsorbing the product onto a small amount of silica gel before adding it to the column.[4]
Acidic impurities in the crude product interacting with the silica gel.Neutralize the crude product with a mild base wash during workup before chromatography.
PUR-005 Appearance of Unexpected Spots on TLC of Collected Fractions Co-elution of impurities.Re-run the column with a shallower solvent gradient or a less polar solvent system to improve separation.
Degradation of the product during solvent evaporation.Avoid excessive heat when removing the solvent from the collected fractions using a rotary evaporator.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A common and effective starting solvent system for substituted benzophenones is a mixture of hexane and ethyl acetate.[3] Begin with a low polarity mixture, such as 95:5 (v/v) hexane:ethyl acetate, and gradually increase the proportion of ethyl acetate. Use Thin Layer Chromatography (TLC) to find a solvent ratio that provides an Rf value for the product in the range of 0.2-0.4 for optimal separation.[1]

Q2: How can I visualize this compound on a TLC plate?

A2: this compound is a polyconjugated compound and should be UV-active. Therefore, it can be visualized under a UV lamp (254 nm) where it will appear as a dark spot on a fluorescent background.[1] For further confirmation, staining with p-anisaldehyde can be used, which is sensitive to ketones.[6]

Q3: What are the likely impurities I might encounter?

A3: If the compound was synthesized via a Friedel-Crafts acylation, common impurities could include unreacted starting materials (e.g., 1-bromo-2-fluorobenzene), the acylating agent (e.g., benzoyl chloride or benzoic anhydride), and potentially regioisomers if the reaction was not perfectly selective.

Q4: Should I use a gradient or isocratic elution?

A4: For purifying crude reaction mixtures with multiple components of varying polarities, a gradient elution is often more efficient. You can start with a non-polar mobile phase (e.g., pure hexane or a low percentage of ethyl acetate in hexane) to elute non-polar impurities, and then gradually increase the polarity to elute your product and then more polar impurities.[7]

Q5: What is "dry loading" and when should I use it?

A5: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel. The sample is dissolved in a suitable solvent, mixed with silica gel, and the solvent is then evaporated to yield a free-flowing powder. This powder is then carefully added to the top of the column. This technique is particularly useful when your compound has poor solubility in the initial chromatography solvent or when you need to load a larger sample volume without compromising the initial band sharpness.[4]

Experimental Protocol: A General Guideline

This protocol is a general guideline for the purification of this compound by silica gel column chromatography. Optimization may be required based on the specific impurity profile of your crude product.

1. Preparation of the Column:

  • Select an appropriate size glass column.

  • Secure the column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom of the column.

  • Add a thin layer of sand (approximately 0.5 cm).

  • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

  • Allow the silica gel to settle, and then add a layer of sand (approximately 1-2 cm) on top of the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully add the solution to the top of the column using a pipette, allowing it to adsorb onto the silica.

  • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

3. Elution:

  • Carefully add the mobile phase to the top of the column.

  • Begin elution with the initial low-polarity solvent system.

  • Collect fractions in test tubes or other suitable containers.

  • Monitor the elution process using TLC. Spot the collected fractions on a TLC plate alongside a reference spot of your crude material.

  • If using a gradient elution, gradually increase the polarity of the mobile phase (e.g., from 95:5 to 90:10, then 80:20 hexane:ethyl acetate) to elute compounds of increasing polarity.

4. Product Isolation:

  • Combine the fractions that contain the pure product, as determined by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Further dry the purified product under high vacuum to remove any residual solvent.

Data Presentation

Table 1: Representative TLC Data for Solvent System Optimization

Solvent System (Hexane:Ethyl Acetate, v/v)Rf of this compound (approx.)Rf of a Less Polar Impurity (e.g., starting material)Rf of a More Polar Impurity (e.g., byproduct)Separation Quality
95:50.550.700.30Poor separation from the less polar impurity.
90:100.400.600.20Good separation.
80:200.250.450.10Excellent separation. Ideal for column chromatography.
70:300.150.30<0.05Product elutes slowly.

Note: These Rf values are illustrative and may vary depending on the specific TLC plates and conditions used.

Visualization

TroubleshootingWorkflow start Start Purification prep_column Prepare and Pack Silica Gel Column start->prep_column load_sample Load Crude Product prep_column->load_sample run_column Elute with Hexane/EtOAc and Collect Fractions load_sample->run_column tlc_analysis Analyze Fractions by TLC run_column->tlc_analysis product_pure Is the Product Pure? tlc_analysis->product_pure combine_fractions Combine Pure Fractions product_pure->combine_fractions Yes troubleshoot Troubleshoot product_pure->troubleshoot No evaporate Evaporate Solvent combine_fractions->evaporate end Pure Product evaporate->end poor_separation Issue: Poor Separation (See PUR-001) troubleshoot->poor_separation Overlapping Spots rf_too_high Issue: Rf Too High (See PUR-002) troubleshoot->rf_too_high Product in Early Fractions rf_too_low Issue: Rf Too Low (See PUR-003) troubleshoot->rf_too_low Product Not Eluting poor_separation->prep_column Adjust Solvent/Reload rf_too_high->prep_column Decrease Polarity rf_too_low->prep_column Increase Polarity

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Analysis of (4-Bromo-3-fluorophenyl)phenylmethanone Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Bromo-3-fluorophenyl)phenylmethanone and identifying potential byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the common types of byproducts expected in reactions involving this compound?

A1: Based on the structure of this compound, several types of byproducts can be anticipated depending on the reaction conditions (e.g., nucleophiles, reducing agents, catalysts). Common byproducts may arise from:

  • Nucleophilic Aromatic Substitution: Displacement of the bromide or fluoride atom by a nucleophile. Bromine is generally a better leaving group than fluorine.

  • Reduction: Reduction of the ketone functional group to a secondary alcohol, (4-bromo-3-fluorophenyl)(phenyl)methanol.

  • Dehalogenation: Removal of the bromine and/or fluorine atoms.

  • Coupling Reactions: For example, in Suzuki or Heck coupling reactions, homo-coupling of the starting material or coupling with other reagents can occur.

  • Hydrolysis: If water is present, hydrolysis of intermediates can lead to unexpected products.

Q2: How can I predict the m/z values for potential byproducts?

A2: You can predict the theoretical m/z values by calculating the molecular weight of the proposed byproduct structures. Remember to account for the isotopic pattern of bromine (approximately 50.7% for 79Br and 49.3% for 81Br), which will result in a characteristic M and M+2 isotopic distribution in the mass spectrum. For electrospray ionization (ESI), you will typically observe [M+H]+ in positive ion mode or [M-H]- in negative ion mode.

Q3: What are some best practices for sample preparation before LC-MS analysis?

A3: Proper sample preparation is crucial for obtaining high-quality data and preventing instrument contamination.[1]

  • Quenching the Reaction: Ensure the reaction is completely stopped before analysis.

  • Dilution: Dilute the reaction mixture in a solvent compatible with the mobile phase to avoid overloading the column.

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the LC system.

  • Solvent Matching: The sample diluent should be as close in composition to the initial mobile phase as possible to ensure good peak shape.[1]

  • Blank Injections: Run a blank (injection of the sample diluent) to identify any background contamination.[1]

Q4: Which ionization technique is most suitable for this compound and its byproducts?

A4: Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common ionization techniques for small molecules.[2][3]

  • ESI is generally suitable for polar to moderately polar compounds and is a good starting point for this class of molecules.[2][3]

  • APCI is better suited for less polar compounds and may be a good alternative if ESI yields poor ionization.[2]

It is often beneficial to screen both positive and negative ion modes to determine which provides the best sensitivity for your parent compound and potential byproducts.

Troubleshooting Guides

Problem 1: I don't see any peaks that correspond to my expected byproducts.
Possible Cause Troubleshooting Step
Concentration Below Limit of Detection (LOD) Prepare a more concentrated sample for injection. If the byproduct is present in very low amounts, consider using a pre-concentration step like solid-phase extraction (SPE).
Poor Ionization Switch between positive and negative ionization modes.[4] Optimize ion source parameters such as capillary voltage and source temperature.[4][5] If available, try a different ionization source like APCI.[2]
Inappropriate LC Method The byproduct may be co-eluting with the starting material or other components, or it may be too polar or non-polar to be retained on the column. Modify the gradient profile (e.g., make it shallower or steeper).[6] Try a different column chemistry (e.g., C18, Phenyl-Hexyl).
Byproduct is Unstable Some byproducts may degrade during sample preparation or in the LC-MS system. Analyze the sample as quickly as possible after preparation. Check for in-source fragmentation by lowering the fragmentor voltage.
Incorrect m/z Range Ensure your mass spectrometer's scan range is wide enough to include the m/z values of your expected byproducts.
Problem 2: My chromatogram shows poor peak shape (tailing, fronting, or splitting).
Possible Cause Troubleshooting Step
Column Overload Dilute your sample and re-inject. Poor peak shape, especially fronting, can be a sign that the column's capacity has been exceeded.[7]
Column Contamination or Degradation Flush the column with a strong solvent (e.g., isopropanol or acetonitrile).[4] If the problem persists, the column may be contaminated or at the end of its life and should be replaced.[7] Using a guard column can help extend the life of your analytical column.[7]
Incompatible Injection Solvent The solvent used to dissolve the sample should be weaker than the mobile phase to ensure proper focusing on the column head. If a strong solvent is used, it can cause peak distortion. Re-dissolve the sample in a solvent similar to the initial mobile phase conditions.
Secondary Interactions Some compounds can interact with active sites on the silica packing material, leading to peak tailing. Try adding a small amount of a modifier to the mobile phase, such as 0.1% formic acid or acetic acid, to improve peak shape.
Instrument Issues Peak splitting can sometimes indicate a partially blocked frit or a void in the column packing. Check for leaks in the system.[5]
Problem 3: I am having difficulty with the structural elucidation of an unknown peak.
Possible Cause Troubleshooting Step
Insufficient Fragmentation Data Perform a tandem MS (MS/MS) experiment on the unknown peak.[8] By isolating the parent ion and fragmenting it, you can obtain structural information. Vary the collision energy to generate a comprehensive fragmentation pattern.[6]
Isomeric Byproducts Isomers will have the same mass and may be difficult to distinguish. Optimize your chromatography to try and separate them. Different column chemistries or mobile phase compositions may resolve isomers. Ion mobility-mass spectrometry (IM-MS), if available, can separate isomers based on their shape.[3]
Unclear Isotopic Pattern For halogenated compounds, the isotopic pattern is a key piece of information.[9] Ensure your mass spectrometer has sufficient resolution to clearly resolve the isotopic peaks. The presence of a prominent M+2 peak at roughly equal intensity to the M peak is a strong indicator of a monobrominated compound.
Complex Matrix If the reaction mixture is complex, consider using techniques like two-dimensional LC (2D-LC) for enhanced separation or high-resolution mass spectrometry (HRMS) for accurate mass measurements, which can help in determining the elemental composition.[3]

Experimental Protocols

General Protocol for LC-MS Analysis of a Reaction Mixture

This protocol provides a starting point for the analysis of reactions involving this compound. Optimization will likely be required for specific reaction mixtures.

1. Sample Preparation:

  • Take a 10 µL aliquot of the crude reaction mixture.

  • Dilute it with 990 µL of a 50:50 mixture of acetonitrile and water.

  • Vortex the sample to ensure it is homogenous.

  • Filter the diluted sample through a 0.22 µm PTFE syringe filter into an LC vial.

2. LC-MS Conditions:

Parameter Condition
LC System Standard HPLC or UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
MS System Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Ionization Mode Electrospray Ionization (ESI), Positive and Negative modes screened
Scan Range m/z 100 - 1000
Source Temp. 150 °C[10]
Desolvation Gas Nitrogen, 600 L/h[10]

Visualizations

Byproduct_Identification_Workflow cluster_0 LC-MS Data Acquisition cluster_1 Data Analysis cluster_2 Structure Confirmation run_sample Run Reaction Sample on LC-MS run_blank Run Blank (Solvent) process_data Process Chromatograms run_blank->process_data identify_peaks Identify Peaks Not in Blank process_data->identify_peaks check_mass Check m/z and Isotopic Pattern identify_peaks->check_mass propose_structure Propose Potential Structures check_mass->propose_structure msms Perform MS/MS Fragmentation propose_structure->msms compare Compare Fragmentation to Knowns msms->compare confirm Confirm Byproduct Structure compare->confirm

Caption: Workflow for byproduct identification using LC-MS.

Troubleshooting_Tree cluster_0 Initial Checks cluster_1 Solutions start Problem: Poor Peak Shape overload Is the peak broad and fronting? start->overload solvent Is injection solvent stronger than mobile phase? overload->solvent No dilute Dilute Sample overload->dilute Yes change_solvent Re-dissolve in Mobile Phase A solvent->change_solvent Yes flush_column Flush or Replace Column solvent->flush_column No, suspect column issue

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of Aryl Bromides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for the cross-coupling of aryl bromides.

Troubleshooting Guide

This guide addresses common issues encountered during the cross-coupling of aryl bromides, with a focus on problems related to catalyst loading.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: The active Pd(0) species may not be forming efficiently from a Pd(II) precursor.[1][2]Use a Pd(0) source directly (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃). • Employ a pre-catalyst that readily forms the active species (e.g., Buchwald palladacycle precatalysts). • If using a Pd(II) source (e.g., Pd(OAc)₂), ensure proper pre-reduction by the phosphine ligand or another reducing agent in the reaction mixture.[1][2]
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed to completion.Increase the catalyst loading incrementally (e.g., from 1 mol% to 2-5 mol%).[3] However, be aware that higher loadings can lead to more side reactions.[3][4]
Catalyst Decomposition: The catalyst may be degrading under the reaction conditions.Use a more stable ligand that can protect the palladium center. Bulky, electron-rich phosphine ligands are often effective.[5] • Lower the reaction temperature , if possible.
Poor Ligand Choice: The ligand may not be suitable for the specific substrates or reaction type.Screen different ligands. For instance, Buchwald-Hartwig aminations often require specialized bulky, electron-rich phosphine ligands.[5]
Significant Side Product Formation (e.g., Homocoupling, Dehalogenation) High Catalyst Loading: Excess catalyst can promote side reactions.[3][4]Decrease the catalyst loading. Sometimes, very low loadings (down to ppm levels) can be effective and minimize side products.[6]
Presence of Oxygen: Oxygen can lead to the homocoupling of boronic acids in Suzuki-Miyaura reactions.[1]Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen).[7]
Reactive Intermediates: The palladium-hydride species responsible for dehalogenation can form from various sources.[1]Optimize the base and solvent system. For instance, using a non-alcoholic solvent can reduce the formation of palladium hydrides.
Reaction Stalls Before Completion Catalyst Deactivation: The catalyst may become inactive over the course of the reaction.Add a fresh portion of the catalyst to the reaction mixture. • Investigate the stability of the catalyst under the reaction conditions and consider a more robust ligand.
Inhibition by Reaction Components: A product or byproduct might be inhibiting the catalyst.• In Buchwald-Hartwig aminations, the iodide formed from aryl iodides can inhibit the catalyst. Using aryl bromides or chlorides is often preferable.[2]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura coupling of an aryl bromide?

A1: A good starting point for catalyst loading in a Suzuki-Miyaura coupling is typically in the range of 1-2 mol% of the palladium source.[8] Depending on the reactivity of the substrates, this can often be lowered. For highly efficient systems, loadings as low as 0.04 mol% have been reported to be effective.[9][10]

Q2: How does the electronic nature of the aryl bromide affect the required catalyst loading?

A2: Electron-deficient aryl bromides are generally more reactive in the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[11][12] This increased reactivity may allow for a lower catalyst loading compared to electron-rich aryl bromides. Conversely, electron-rich and sterically hindered aryl bromides may require higher catalyst loadings or more active catalyst systems to achieve good yields.[13]

Q3: When should I consider using a pre-catalyst instead of generating the catalyst in situ?

A3: Pre-catalysts, such as the Buchwald palladacycles, are often preferred for their reliability and ease of use. They are designed to efficiently generate the active LPd(0) species, which can be crucial for challenging cross-coupling reactions. Using a pre-catalyst can lead to more reproducible results, especially when dealing with sensitive substrates or when trying to achieve very low catalyst loadings.

Q4: Can increasing the catalyst loading always solve a low yield problem?

A4: Not necessarily. While insufficient catalyst can lead to low yields, simply increasing the loading is not always the solution. Higher catalyst concentrations can lead to an increase in side reactions such as homocoupling and can complicate product purification due to higher residual palladium levels.[3][4] It is often more effective to systematically optimize other reaction parameters like the ligand, base, solvent, and temperature.

Q5: What is the role of the ligand-to-metal ratio, and how should it be optimized?

A5: The ligand-to-metal ratio is a critical parameter that influences the stability and activity of the catalyst. For many cross-coupling reactions, a ligand-to-palladium ratio of 1:1 to 2:1 is common. An excess of the ligand can sometimes stabilize the catalyst and prevent decomposition, but a large excess can also inhibit the reaction by creating a coordinatively saturated metal center that is less reactive. The optimal ratio is dependent on the specific ligand and reaction conditions and may need to be determined empirically.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%) if generating the catalyst in situ. Add this mixture or the pre-catalyst to the Schlenk flask.

  • Solvent and Degassing: Add the solvent (e.g., a mixture of toluene and water). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC/LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow Experimental Workflow for Catalyst Optimization cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Analysis and Optimization cluster_optimization Optimization Loop prep_reagents Prepare Reactants (Aryl Bromide, Coupling Partner, Base) setup Combine Reactants and Catalyst prep_reagents->setup prep_catalyst Prepare Catalyst System (Pd Source + Ligand or Pre-catalyst) prep_catalyst->setup prep_solvent Prepare and Degas Solvent prep_solvent->setup reaction Heat and Stir under Inert Atmosphere setup->reaction monitoring Monitor Reaction Progress (TLC, GC/LC-MS) reaction->monitoring workup Reaction Workup and Purification monitoring->workup analysis Analyze Yield and Purity workup->analysis decision Evaluate Results analysis->decision decision->workup Successful optimize_loading Adjust Catalyst Loading decision->optimize_loading Low Yield or Side Products optimize_ligand Change Ligand decision->optimize_ligand No Improvement optimize_conditions Vary Solvent, Base, or Temperature decision->optimize_conditions Further Optimization optimize_loading->prep_catalyst optimize_ligand->prep_catalyst optimize_conditions->prep_solvent

Caption: A flowchart illustrating the systematic workflow for optimizing catalyst loading in cross-coupling reactions.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Reaction Yield check_catalyst Is the catalyst active? start->check_catalyst check_loading Is catalyst loading sufficient? check_catalyst->check_loading Yes solution_precatalyst Use a Pd(0) source or pre-catalyst check_catalyst->solution_precatalyst No check_conditions Are reaction conditions optimal? check_loading->check_conditions Yes solution_increase_loading Increase catalyst loading check_loading->solution_increase_loading No check_side_reactions Are there significant side reactions? check_conditions->check_side_reactions Yes solution_optimize Optimize ligand, base, solvent, temperature check_conditions->solution_optimize No solution_decrease_loading Decrease catalyst loading and degas thoroughly check_side_reactions->solution_decrease_loading Yes end Improved Yield check_side_reactions->end No solution_precatalyst->end solution_increase_loading->end solution_optimize->end solution_decrease_loading->end

Caption: A decision tree for troubleshooting low yields in cross-coupling reactions, focusing on catalyst-related issues.

References

Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Reactions with Electron-Deficient Anilines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during Buchwald-Hartwig amination reactions involving electron-deficient anilines.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction with an electron-deficient aniline (e.g., 4-nitroaniline or 4-cyanoaniline) has failed or is giving very low yield. What are the most common causes?

A1: Failure or low yield in Buchwald-Hartwig reactions with electron-deficient anilines often stems from their reduced nucleophilicity, which can slow down the crucial C-N bond-forming reductive elimination step in the catalytic cycle. Other common culprits include suboptimal choice of ligand, base, solvent, or palladium precursor, as well as issues with reagent purity and reaction setup. These reactions are known to be sensitive to the specific combination of reagents and conditions.[1][2]

Q2: How do I choose the right ligand for coupling with an electron-deficient aniline?

A2: The choice of ligand is critical for the success of these challenging couplings.[3] Sterically hindered and electron-rich phosphine ligands are generally preferred as they promote the desired reductive elimination and stabilize the palladium catalyst.[4][5] Ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) and Hartwig (e.g., Josiphos) families have shown great success.[5][6] For particularly difficult couplings, consider using more specialized ligands like BrettPhos, which is designed for primary amines.[7] N-heterocyclic carbene (NHC) ligands can also be effective.[8][9]

Q3: What is the best base to use for reactions with electron-deficient anilines?

A3: Strong, non-nucleophilic bases are typically required to deprotonate the weakly acidic electron-deficient anilines. Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are the most commonly used and often most effective bases.[10] However, these strong bases can be incompatible with sensitive functional groups like esters and nitro groups.[7][11] In such cases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often in combination with higher reaction temperatures or more active catalyst systems.[10] The use of soluble organic bases like DBU has also been reported, sometimes in conjunction with water to facilitate the reaction.[11][12]

Q4: Can the choice of solvent impact the success of my reaction?

A4: Yes, the solvent can have a significant effect on the reaction outcome. Aprotic, non-polar to moderately polar solvents are generally preferred. Toluene and 1,4-dioxane are the most common and often reliable choices.[13][14] For very polar starting materials, solvents like DMF have been used, though this is less common.[12][14] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation. Some greener solvent alternatives like 2-MeTHF and MTBE have also been shown to be effective in certain Buchwald-Hartwig reactions.[15] Chlorinated solvents and acetonitrile should generally be avoided as they can inhibit the palladium catalyst.[10]

Q5: Which palladium precursor should I use?

A5: The choice of palladium precursor can influence the formation of the active Pd(0) catalyst. While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used, they require in situ reduction, which can sometimes be inefficient.[10] For more challenging reactions, using a pre-catalyst, where the ligand is already coordinated to the palladium center, is often more reliable and can lead to more consistent results.[2][10] Several generations of Buchwald pre-catalysts are commercially available and are generally preferred for difficult couplings.[10]

Troubleshooting Guide

If your Buchwald-Hartwig amination with an electron-deficient aniline is not proceeding as expected, follow this troubleshooting workflow.

Troubleshooting_Workflow start Reaction Failed/Low Yield check_reagents 1. Verify Reagent Purity & Setup - Anhydrous/degassed solvent? - Fresh, pure reagents? - Inert atmosphere? start->check_reagents change_ligand 2. Optimize Ligand - Switch to a more electron-rich/  sterically hindered ligand (e.g., XPhos, RuPhos). check_reagents->change_ligand If reagents are pure change_base 3. Optimize Base - Use a stronger base (NaOtBu, LHMDS). - If substrate is base-sensitive, try Cs₂CO₃ or K₃PO₄ at higher temp. change_ligand->change_base If no improvement change_solvent 4. Optimize Solvent - Switch between toluene and dioxane. - Ensure solvent is strictly anhydrous. change_base->change_solvent If no improvement change_catalyst 5. Change Palladium Source - Use a pre-catalyst for more reliable  active catalyst formation. change_solvent->change_catalyst If no improvement increase_temp 6. Increase Reaction Temperature - Incrementally increase temperature  (e.g., from 80°C to 110°C). change_catalyst->increase_temp If no improvement success Reaction Successful increase_temp->success If successful

Caption: A stepwise workflow for troubleshooting failed Buchwald-Hartwig reactions.

Key Experimental Parameters and Recommendations

The following tables summarize recommended starting conditions and optimization parameters for the Buchwald-Hartwig amination of electron-deficient anilines.

Table 1: Recommended Ligands

Ligand FamilySpecific ExamplesKey Features
Buchwald Biarylphosphines XPhos, RuPhos, SPhos, BrettPhosElectron-rich and sterically hindered, promoting reductive elimination.[6]
Hartwig Ferrocenylphosphines JosiphosBidentate ligands that can prevent catalyst deactivation.[4]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong electron donors that form robust catalysts.[8]

Table 2: Recommended Bases

BasepKa of Conjugate AcidAdvantagesDisadvantages
NaOtBu ~19High reactivity, often allows for lower catalyst loading and temperature.[10]Incompatible with base-sensitive functional groups (esters, nitro groups).[7]
LHMDS ~26Strong base, can be used with some protic functional groups.[7]Air-sensitive solid.[7]
Cs₂CO₃ ~10Milder, good for base-sensitive substrates.[10]Often requires higher temperatures and catalyst loadings.
K₃PO₄ ~12Milder alternative to carbonate bases.[10]May require higher temperatures.

Table 3: Recommended Solvents

SolventBoiling Point (°C)Key Considerations
Toluene 111Standard, non-polar solvent. Good for many systems.[13]
1,4-Dioxane 101Moderately polar, can improve solubility of some reagents.[13]
2-MeTHF 80Greener alternative, can perform well.[15]
t-BuOH 83Can be used, sometimes with beneficial effects.[7]

The Challenge of Electron-Deficient Anilines in the Catalytic Cycle

The reduced nucleophilicity of electron-deficient anilines primarily impacts the latter stages of the Buchwald-Hartwig catalytic cycle, specifically the formation of the palladium-amido complex and the subsequent reductive elimination.

Catalytic_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (L-Pd(II)(Ar)(X)) Pd0->OxAdd Ligand_Exch Ligand Exchange (L-Pd(II)(Ar)(NH₂Ar')) OxAdd->Ligand_Exch -HX Red_Elim Reductive Elimination (C-N Bond Formation) Ligand_Exch->Red_Elim Slow step for electron-deficient anilines Red_Elim->Pd0 Catalyst Regeneration Product Ar-NH-Ar' Red_Elim->Product ArylHalide Ar-X ArylHalide->OxAdd Aniline Ar'-NH₂ (Electron-Deficient) Aniline->Ligand_Exch Base Base Base->Ligand_Exch

Caption: The Buchwald-Hartwig cycle with the rate-limiting step for electron-deficient anilines highlighted.

Detailed Experimental Protocol: General Procedure for a Failed Reaction

This protocol provides a starting point for re-attempting a failed Buchwald-Hartwig amination with an electron-deficient aniline, incorporating best practices for challenging substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Electron-deficient aniline (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • XPhos ligand (0.02 mmol, 2 mol% - optional, but can improve results)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: In a glovebox or under a positive pressure of inert gas, add the aryl halide, electron-deficient aniline, palladium pre-catalyst, XPhos ligand (if used), and sodium tert-butoxide to the Schlenk flask.

  • Solvent Addition: Add the anhydrous, degassed toluene to the flask via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. If the reaction stalls, consider adding an additional portion of the catalyst (0.5-1 mol%).

  • Work-up: After completion (or no further progress), cool the reaction mixture to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extraction: Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Note: This is a general guideline. The optimal conditions may vary depending on the specific substrates. Always consult the literature for procedures with similar substrates when available.[16][17]

References

Preventing hydrodehalogenation of (4-Bromo-3-fluorophenyl)phenylmethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the prevention of undesired hydrodehalogenation of (4-Bromo-3-fluorophenyl)phenylmethanone during synthetic reactions, particularly palladium-catalyzed cross-coupling.

Troubleshooting Guide

This guide addresses specific issues encountered during experiments where this compound is used as a substrate.

Issue: My primary byproduct is (3-fluorophenyl)phenylmethanone. How can I minimize this hydrodehalogenation?

Answer: The formation of (3-fluorophenyl)phenylmethanone indicates the reductive cleavage of the Carbon-Bromine bond, a common side reaction known as hydrodehalogenation.[1] This unwanted reaction competes with the desired chemical transformation and is influenced by several factors.[1] Below are potential causes and actionable solutions to suppress this byproduct.

Potential Causes & Solutions:

  • Catalyst System (Palladium Source & Ligand):

    • Cause: The selected palladium catalyst and ligand system may favor the hydrodehalogenation pathway. The rate of reductive elimination to form the Ar-H bond may be competitive with or faster than the desired productive step (e.g., transmetalation in Suzuki coupling).

    • Solutions:

      • Screen Ligands: Switch from generic phosphine ligands like PPh₃ to more specialized, bulky, and electron-rich Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos). These can often accelerate the desired cross-coupling pathway relative to the side reaction.

      • Change Palladium Precursor: If using Pd(PPh₃)₄, consider switching to a combination of a ligand-free source like Pd₂(dba)₃ or Pd(OAc)₂ with a specific ligand. This allows for more precise control over the active catalytic species.[2]

      • Adjust Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can decrease the prevalence of side reactions.

  • Reaction Solvent:

    • Cause: Protic solvents (e.g., methanol, ethanol) and residual water in aprotic solvents can act as a hydrogen source for hydrodehalogenation.[1][3]

    • Solutions:

      • Use Anhydrous Aprotic Solvents: Employ high-purity, anhydrous solvents such as toluene, dioxane, THF, or DMF.[2][4] Ensure all glassware is thoroughly dried.

      • Degas Thoroughly: Before adding the catalyst, rigorously degas the reaction mixture through methods like a nitrogen/argon sparge or several freeze-pump-thaw cycles. This removes dissolved oxygen which can impact catalyst stability and side reactions.[5]

  • Base Selection:

    • Cause: The choice and strength of the base can significantly impact the reaction outcome. Strong bases may accelerate hydrodehalogenation.[1] The base can also influence the amount of dissolved water if it is hygroscopic or a hydrate.

    • Solutions:

      • Screen Weaker Bases: If using a strong base like an alkoxide (e.g., NaOtBu), consider switching to a weaker inorganic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[4]

      • Use Anhydrous Base: Ensure the base used is anhydrous. If using a powder, it can be dried in an oven prior to use.

  • Temperature and Reaction Time:

    • Cause: Higher temperatures can increase the rate of undesired side reactions.[6] Prolonged reaction times give the hydrodehalogenation pathway more opportunity to occur, especially after the limiting reagent for the main reaction is consumed.

    • Solutions:

      • Lower the Temperature: Attempt the reaction at the lowest possible temperature that still affords a reasonable conversion rate for the desired product.

      • Monitor Reaction Progress: Track the reaction using TLC, GC-MS, or LC-MS to determine the point of maximum product formation and avoid unnecessarily long reaction times.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation and why is it a problem?

A1: Hydrodehalogenation is a chemical reaction in which a carbon-halogen bond is cleaved and replaced with a carbon-hydrogen bond.[6] In the context of palladium-catalyzed cross-coupling reactions, it is a frequent and problematic side reaction that converts the aryl halide starting material into a simple arene, reducing the yield of the desired product and complicating purification.[1]

Q2: In this compound, which bond is more susceptible to hydrodehalogenation?

A2: The Carbon-Bromine (C-Br) bond is significantly more susceptible to cleavage than the Carbon-Fluorine (C-F) bond in typical palladium-catalyzed reactions. The C-F bond is the strongest carbon-halogen bond and its activation usually requires specialized, harsh conditions or specific catalyst systems designed for C-F functionalization.[7][8] Therefore, the primary concern is the undesired conversion of the bromo-fluoro starting material to the fluoro-only byproduct.

Q3: How do different reaction parameters specifically influence the rate of hydrodehalogenation?

A3:

  • Ligands: The structure of the phosphine ligand on the palladium center is crucial. Bulky, electron-donating ligands can promote the desired reductive elimination step of the cross-coupling cycle, potentially outcompeting the hydrodehalogenation pathway.[3]

  • Bases: Strong bases, particularly alkoxides in alcohol solvents, can be a direct source of the hydride that gets transferred to the palladium center, leading to the unwanted product.[1]

  • Solvents: Protic solvents like alcohols can be oxidized by the palladium complex to generate a palladium-hydride species, which is a key intermediate in the hydrodehalogenation mechanism.[1] Water can also serve as a hydrogen source.[3]

  • Temperature: Higher temperatures provide the activation energy needed for various reaction pathways, including undesired ones. If the activation energy for hydrodehalogenation is comparable to that of the desired reaction, higher temperatures can amplify the formation of the byproduct.[6]

Q4: What analytical techniques are recommended for detecting and quantifying the de-brominated byproduct?

A4: To accurately detect and quantify the formation of (3-fluorophenyl)phenylmethanone alongside your starting material and desired product, the following methods are recommended:

  • UHPLC-MS/LC-MS: Ultra-High-Performance (or High-Performance) Liquid Chromatography coupled with Mass Spectrometry is an excellent method. It provides chromatographic separation of the components, and the mass spectrometer confirms the identity of each peak by its mass-to-charge ratio.[9] This is highly effective for monitoring reaction progress and quantifying product/byproduct ratios.

  • GC-MS: Gas Chromatography-Mass Spectrometry is another powerful technique, particularly if the compounds are volatile and thermally stable. It offers high-resolution separation and definitive mass-based identification.[10]

  • ¹H and ¹⁹F NMR Spectroscopy: Nuclear Magnetic Resonance can be used to analyze the final product mixture. The disappearance of characteristic signals for the bromo-substituted ring and the appearance of new signals for the de-brominated product in both the proton and fluorine spectra can confirm the side reaction and be used for quantification.

Data Presentation

The following table summarizes strategies to mitigate hydrodehalogenation (HDH) and their expected impact on the product ratio in a typical Suzuki cross-coupling reaction.

ParameterCondition to AVOID HDHCondition that may PROMOTE HDHExpected Outcome of "AVOID" Condition
Ligand Bulky, electron-rich (e.g., SPhos)Small, less donating (e.g., PPh₃)Increased Product : HDH Ratio
Base Weaker, anhydrous (e.g., K₃PO₄)Strong, protic (e.g., NaOEt in EtOH)Increased Product : HDH Ratio
Solvent Anhydrous, aprotic (e.g., Toluene)Protic or wet (e.g., MeOH, wet THF)Increased Product : HDH Ratio[1][2]
Temperature Lowest effective temperature (e.g., 60-80 °C)High temperature (e.g., >100 °C)Increased Product : HDH Ratio
Atmosphere Inert (Nitrogen or Argon)Air (Oxygen present)Increased Product : HDH Ratio[5]
Experimental Protocols

Protocol: Suzuki-Miyaura Coupling with Minimized Hydrodehalogenation

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating measures to suppress the formation of the hydrodehalogenation byproduct.

Reagents:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • Anhydrous K₃PO₄ (potassium phosphate), finely ground (2.0 - 3.0 eq)

  • Anhydrous Toluene

Procedure:

  • Preparation: Add the this compound, arylboronic acid, and K₃PO₄ to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Inerting: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Degassing: Sparge the resulting suspension with a stream of argon or nitrogen gas through a needle for 15-20 minutes to thoroughly degas the solvent.

  • Catalyst Addition: In a separate vial under an inert atmosphere, mix the Pd₂(dba)₃ and SPhos. Quickly add this solid catalyst mixture to the reaction flask against a positive flow of inert gas.

  • Reaction: Seal the flask and heat the reaction mixture in a pre-heated oil bath to 80 °C.

  • Monitoring: Monitor the reaction progress by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.

  • Workup: Once the starting material is consumed (or reaction stalls), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired biaryl product.

Visualization

The following diagram illustrates a logical workflow for troubleshooting the issue of hydrodehalogenation.

G start Problem: Significant Hydrodehalogenation (>5% Ar-H byproduct observed) cat_check Step 1: Evaluate Catalyst System Is the ligand robust (e.g., Buchwald type)? start->cat_check cat_no Action: Switch to a Bulky, Electron-Rich Ligand (e.g., SPhos with Pd₂(dba)₃) cat_check->cat_no No (e.g., using PPh₃) solv_check Step 2: Evaluate Solvent & Base Are they anhydrous and aprotic? cat_check->solv_check Yes cat_yes Action: Screen Alternative Ligands (e.g., XPhos, RuPhos) or different Pd source (e.g., Pd(OAc)₂) end_node Re-evaluate: Problem Resolved? cat_no->solv_check solv_no Action: Switch to Anhydrous Aprotic Solvent (e.g., Toluene, Dioxane) & Anhydrous Base (e.g., K₃PO₄) solv_check->solv_no No (e.g., using EtOH or wet solvent) temp_check Step 3: Evaluate Reaction Conditions Is the temperature > 100°C? solv_check->temp_check Yes solv_yes Action: Screen Alternative Bases (e.g., Cs₂CO₃, K₂CO₃) Ensure rigorous degassing. solv_no->temp_check temp_yes Action: Lower Reaction Temperature (e.g., attempt at 80°C or 60°C) Monitor kinetics. temp_check->temp_yes Yes temp_check->end_node No temp_yes->end_node

Caption: Troubleshooting workflow for minimizing hydrodehalogenation.

References

Technical Support Center: Managing Reaction Temperature for Regioselective Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on controlling regioselectivity through reaction temperature management.

Troubleshooting Guide

This guide addresses common issues encountered during experiments where temperature is a critical parameter for achieving desired regioselectivity.

Issue 1: My reaction is producing a mixture of regioisomers with low selectivity.

  • Question: I am getting a mixture of the kinetic and thermodynamic products. How can I favor the formation of a single regioisomer?

  • Answer: The formation of product mixtures suggests that the reaction is proceeding under conditions that do not strongly favor either kinetic or thermodynamic control. To enhance regioselectivity, you must adjust the reaction temperature.

    • To favor the kinetic product (the one that forms fastest): Lower the reaction temperature. This reduces the available thermal energy, making it more likely for the reaction to proceed via the pathway with the lower activation energy.[1][2] Reactions are often run at temperatures like 0°C, -20°C, or even -78°C to achieve kinetic control.[3]

    • To favor the thermodynamic product (the most stable one): Increase the reaction temperature and allow for longer reaction times.[1][4] Higher temperatures provide the necessary energy to overcome the activation barriers for both pathways and allow the system to reach equilibrium, favoring the most stable product.[4]

Issue 2: I am trying to synthesize the kinetic product, but the thermodynamic isomer is the major product.

  • Question: I'm running my reaction at a low temperature, but I'm still isolating the more stable thermodynamic product. What's going wrong?

  • Answer: This situation can arise from several factors:

    • Insufficiently Low Temperature: The temperature may not be low enough to prevent the equilibration of the kinetic product to the more stable thermodynamic product. Try running the reaction at an even lower temperature.

    • Reaction Time: Even at low temperatures, if the reaction time is too long, the system may eventually equilibrate.[4] Monitor the reaction progress over time (e.g., using TLC or LC-MS) to determine the optimal time to quench the reaction when the concentration of the kinetic product is at its maximum.

    • Sterically Demanding Reagents: In some cases, such as enolate formation, using a sterically hindered base can increase kinetic selectivity by favoring the removal of the more accessible proton.[4]

Issue 3: Increasing the reaction temperature lowered the yield and/or regioselectivity.

  • Question: I attempted to favor the thermodynamic product by increasing the heat, but my overall yield dropped, and the regioselectivity did not improve. Why did this happen?

  • Answer: While higher temperatures favor the thermodynamic product, excessive heat can lead to undesirable outcomes.

    • Side Reactions: Elevated temperatures can activate alternative reaction pathways, leading to the formation of byproducts and decomposition of reactants or products, thus lowering the overall yield.[5]

    • Loss of Selectivity: For some reactions, a further increase in temperature beyond a certain optimum can lead to diminished selectivity.[6] This can happen if the energy difference between the transition states leading to different isomers becomes less significant at very high temperatures.

    • Catalyst Decomposition: If the reaction is catalyzed, high temperatures might cause the catalyst to decompose or become less active, affecting both yield and selectivity.

Issue 4: My temperature controller is fluctuating, and my results are not reproducible.

  • Question: I suspect my temperature control equipment is not stable. How can I troubleshoot this?

  • Answer: Inconsistent temperature control is a major source of poor reproducibility.

    • Check the Equipment: Ensure your temperature controller, sensor (thermocouple), and heating/cooling apparatus (e.g., oil bath, cryostat) are functioning correctly.[7][8]

    • Proper Placement: The temperature sensor should be placed correctly within the reaction mixture to provide an accurate reading of the internal temperature.

    • Calibration: Regularly calibrate your temperature sensors to ensure accuracy.[8]

    • System Parameters: For automated synthesis workstations, ensure the PID (Proportional-Integral-Derivative) parameters are correctly tuned for your specific vessel and solvent volume to avoid overshooting or undershooting the target temperature.[8]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using temperature to control regioselectivity?

A1: The principle lies in the concepts of kinetic and thermodynamic control of a reaction.[4][9]

  • Kinetic Control: At low temperatures, the product distribution is determined by the relative rates of competing reaction pathways. The product that forms fastest (the one with the lowest activation energy, E_a) will be the major product. This is the kinetic product.[1][9]

  • Thermodynamic Control: At higher temperatures, the reaction becomes reversible. Given enough energy and time, the system will reach equilibrium. The product distribution will then reflect the relative stabilities of the products. The most stable product (the one with the lowest Gibbs free energy, ΔG) will be the major product. This is the thermodynamic product.[1][4]

By manipulating the temperature, you can dictate whether the reaction outcome is governed by the rate of formation or the stability of the products.

dot

G Kinetic vs. Thermodynamic Control Pathways cluster_energy Energy Energy Reaction Coordinate Reaction Coordinate start_y start_y start_y->end_y  Energy start_x start_x start_x->end_x Reactants Reactants TS_Kinetic TS_Kinetic Reactants->TS_Kinetic TS_Thermo TS_Thermo Reactants->TS_Thermo P_Kinetic Kinetic Product (Forms Faster) P_Thermo Thermodynamic Product (More Stable) TS_Kinetic->P_Kinetic label_Ea_K Lower Ea TS_Kinetic->label_Ea_K TS_Thermo->P_Thermo label_Ea_T Higher Ea TS_Thermo->label_Ea_T

Figure 1: Energy profile diagram for competing kinetic and thermodynamic pathways.

Q2: Can you provide specific examples of temperature-controlled regioselective reactions?

A2: Certainly. Several classic and modern reactions exemplify this principle.

  • Diels-Alder Reaction: The reaction between cyclopentadiene and furan can yield two different isomers. At room temperature, the less stable endo isomer is the main product (kinetic control). However, at 81°C with long reaction times, the equilibrium favors the more stable exo isomer (thermodynamic control).[4]

  • Enolate Formation: The deprotonation of an unsymmetrical ketone can produce two different enolates. Using a strong, sterically hindered base like LDA at a low temperature (-78°C) favors the removal of the most accessible proton, yielding the kinetic enolate. Using a smaller, weaker base at a higher temperature allows for equilibrium to be established, favoring the more substituted and stable thermodynamic enolate.[4]

  • Alkene Migratory Hydroalkylation: In a nickel-hydride catalyzed reaction, the regioselectivity of alkylation on an alkene can be precisely controlled by temperature. A low temperature (10°C) favors the β-selective product, while a high temperature (100°C) is α-selective.[10]

Q3: How do I determine the optimal temperature for my specific reaction?

A3: The optimal temperature is determined empirically. A systematic approach is recommended:

  • Literature Review: Check for similar reactions to find a starting temperature range.

  • Temperature Screening: Run a series of small-scale experiments at different temperatures (e.g., -78°C, -20°C, 0°C, room temperature, 50°C, 80°C, 100°C).

  • Time-Course Analysis: For each temperature, take aliquots at different time points to monitor the ratio of regioisomers. This helps distinguish between kinetic and thermodynamic regimes. If the product ratio changes over time, it indicates that equilibration is occurring, and the reaction is under or approaching thermodynamic control.[4]

  • Optimization: Once an ideal temperature is identified, you can perform further fine-tuning to maximize yield and selectivity.

dot

G start Start: Poor Regioselectivity check_goal Define Target: Kinetic or Thermodynamic Product? start->check_goal lower_temp Lower Reaction Temperature (e.g., 0°C to -78°C) check_goal->lower_temp  Kinetic raise_temp Increase Reaction Temperature (e.g., RT to Reflux) check_goal->raise_temp Thermodynamic   monitor_kinetic Monitor Reaction vs. Time (e.g., TLC, LC-MS) lower_temp->monitor_kinetic quench_kinetic Quench at Max Kinetic Product Concentration monitor_kinetic->quench_kinetic analyze Analyze Product Ratio (e.g., NMR, GC) quench_kinetic->analyze monitor_thermo Allow Reaction to Reach Equilibrium raise_temp->monitor_thermo monitor_thermo->analyze is_selectivity_ok Is Selectivity Acceptable? analyze->is_selectivity_ok end_ok End: Optimized Protocol is_selectivity_ok->end_ok Yes reassess Reassess Other Variables (Solvent, Catalyst, Reagents) is_selectivity_ok->reassess No reassess->check_goal Iterate

Figure 2: Troubleshooting workflow for optimizing regioselectivity via temperature.

Data & Protocols

Data Presentation: Temperature-Dependent Regioselectivity

The following tables summarize quantitative data from published experiments, illustrating the powerful effect of temperature on product distribution.

Table 1: Regiodivergent Alkene Migratory Hydroalkylation [10]

EntrySubstrateTemperature (°C)Product Ratio (α : β)Selectivity
1Terminal Aliphatic Alkene100>99 : 1α-selective
2Terminal Aliphatic Alkene102 : 98β-selective
3Internal Aliphatic Alkene100>99 : 1α-selective
4Internal Aliphatic Alkene103 : 97β-selective

Table 2: Nickel-Catalyzed Hydrosilylation of Vinylarenes [6]

EntryTemperature (°C)Conversion (%)Product Ratio (Branched : Linear)
1Room Temp.0-
25010094 : 6
38010094 : 6
4>8010091 : 9
Experimental Protocols

Protocol: General Procedure for Temperature Screening in a Regioselective Reaction

This protocol outlines a general method for investigating the effect of temperature on a chemical reaction to control regioselectivity.

Objective: To determine the optimal temperature to favor either the kinetic or thermodynamic product.

Apparatus:

  • Reaction vessel (e.g., round-bottom flask) equipped with a magnetic stirrer, inert gas inlet (e.g., Nitrogen or Argon), and a temperature probe.

  • Digital temperature controller connected to a suitable cooling bath (e.g., ice-water, dry ice/acetone) or heating bath (e.g., oil bath, heating mantle). Modern automated synthesis workstations can simplify this process significantly.[3]

  • Syringes for reagent addition and sampling.

  • Analytical equipment for monitoring reaction progress (e.g., TLC plates, GC-MS, LC-MS, NMR spectrometer).

Procedure:

  • Reaction Setup:

    • Assemble the reaction glassware under an inert atmosphere.

    • Add the substrate and solvent to the reaction vessel.

    • Place the temperature probe directly into the reaction mixture, ensuring it does not touch the sides of the flask.

  • Temperature Equilibration (Example for Low Temp):

    • Set the temperature controller to the first target temperature (e.g., 0°C).

    • Allow the cooling bath and the reaction mixture to equilibrate at the setpoint for 10-15 minutes before adding any reagents.

  • Reagent Addition:

    • Slowly add the limiting reagent to the stirred solution. For highly exothermic reactions, a syringe pump is recommended for controlled addition to maintain a stable internal temperature.

  • Reaction Monitoring:

    • At regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot from the reaction mixture.

    • Immediately quench the aliquot (e.g., with a suitable buffer or solvent) to stop the reaction.

    • Analyze the quenched aliquot to determine the ratio of regioisomers.

  • Iteration:

    • Repeat steps 1-4 for each temperature you wish to screen (e.g., -20°C, room temperature, 60°C).

  • Data Analysis:

    • Plot the product ratio versus time for each temperature.

    • For kinetic control, identify the temperature and time that provides the highest ratio of the desired kinetic product before significant equilibration occurs.

    • For thermodynamic control, identify the temperature at which the product ratio becomes stable (reaches equilibrium) and favors the desired thermodynamic product.

References

Technical Support Center: Aqueous Workup for Diaryl Ketone Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and isolation of diaryl ketones.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I've completed my Friedel-Crafts acylation, and now I have a thick, persistent emulsion during the aqueous workup. How can I break it?

A1: Emulsion formation is a common issue, often caused by the presence of insoluble aluminum salts.[1] Here are several strategies to resolve it:

  • Acidic Quench and Heat: Instead of quenching the reaction mixture with ice or water, cautiously add dilute hydrochloric acid (e.g., 3M HCl) and gently heat the mixture for a short period (e.g., 5-10 minutes).[1] This helps to dissolve the aluminum salts, making the layer separation cleaner.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion by reducing the solubility of organic components in the aqueous phase.[1]

  • Filtration: If a solid precipitate is causing the emulsion, you can attempt to filter the entire mixture through a pad of Celite® or glass wool. This can remove the particulate matter that is stabilizing the emulsion.

  • Centrifugation: If you are working on a small scale, transferring the emulsion to centrifuge tubes and spinning them can effectively separate the layers.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to layer separation.

Q2: After adding the aqueous quench, a large amount of gooey or insoluble precipitate has formed between the layers, obscuring the interface. What should I do?

A2: This precipitate is likely a complex of the aluminum chloride catalyst with the ketone product or water.

  • Continue Washing: Keep washing the organic layer with water or dilute acid. Multiple washes may be necessary to break down and dissolve the precipitate.

  • Mechanical Agitation: Gently swirl or stir the mixture with a glass rod to help break up the solid mass.

  • Use of a Drying Agent: After as much of the precipitate as possible is removed through washing, drain the organic layer and treat it with a generous amount of a drying agent like anhydrous sodium sulfate or magnesium sulfate. The drying agent can sometimes absorb the gooey material, allowing for subsequent filtration.

Q3: My organic layer has a persistent yellow, orange, or brown color even after several water washes. What could be the cause and how do I remove it?

A3: This coloration can be due to residual halogen reagents or other colored byproducts.

  • Sodium Thiosulfate Wash: If you suspect the color is from excess halogen (e.g., from the acyl chloride), wash the organic layer with a 10% aqueous solution of sodium thiosulfate. This should cause the color to disappear almost instantly. If the color persists, vigorous stirring with the thiosulfate solution for 10-15 minutes may be required.

Q4: I've completed the workup and rotary evaporation, but I can't find my product, or the yield is very low. What are the possible reasons?

A4: Product loss can occur at several stages of the workup.

  • Check the Aqueous Layer: Your diaryl ketone, especially if it has polar functional groups, might have some solubility in the aqueous layer. It is good practice to save all aqueous layers until you have successfully isolated your product. You can try to back-extract the combined aqueous layers with a fresh portion of the organic solvent.

  • Volatility: Some lower molecular weight diaryl ketones may be slightly volatile. Check the solvent collected in the rotovap trap for any signs of your product.

  • Incomplete Extraction: Ensure you have used an adequate volume of extraction solvent and performed multiple extractions (e.g., 3 x 50 mL is more effective than 1 x 150 mL).

  • Adsorption onto Drying Agent/Filter Media: Your product may have adsorbed onto the drying agent or any filtration media used. Try suspending the solid material in a fresh portion of a suitable solvent and analyzing the solvent by TLC to see if it contains your product.

Experimental Protocol: Synthesis and Aqueous Workup of an Unsymmetrical Diaryl Ketone

This protocol is adapted from a procedure for the Friedel-Crafts synthesis of an unsymmetrical benzophenone.[2]

Reaction Scheme: p-xylene + Anisole --(1. Oxalyl chloride, AlCl₃, CH₂Cl₂; 2. Aqueous Workup)--> 2,5-Dimethyl-4'-methoxybenzophenone

Data Presentation

Reagent/SolventMolecular Weight ( g/mol )Amount UsedMoles (mmol)Role
p-Xylene106.17212 mg2.00Reactant
Dichloromethane (CH₂Cl₂)84.93~19 mL-Solvent
Oxalyl Chloride126.932.1 g (of 10 wt% soln)1.65Reactant
Aluminum Chloride (AlCl₃)133.340.53 g3.97Catalyst
Anisole108.140.22 g2.03Reactant
Cold Water18.02Sufficient amount-Quenching
Sodium Sulfate (Na₂SO₄)142.04Sufficient amount-Drying Agent

Detailed Methodology

  • Reaction Setup: In a 25 mL Erlenmeyer flask, combine 212 mg of p-xylene and 7 mL of dichloromethane (CH₂Cl₂).

  • Cooling: Stir the mixture in an ice/water bath to cool it down.

  • Addition of Reagents:

    • Add 2.1 g of a 10 weight percent solution of oxalyl chloride in CH₂Cl₂.

    • Slowly add 0.53 g of solid AlCl₃ over 5 minutes.

  • Reaction: Remove the flask from the ice bath and allow it to stir for 30 minutes.

  • Second Reactant Addition: Add 0.22 g of anisole dissolved in 2 mL of CH₂Cl₂ dropwise over 5 minutes.

  • Further Reaction: Let the reaction mixture stir for 1 hour.

  • Aqueous Workup - Quenching: Cautiously pour the reaction mixture into a separatory funnel containing cold water.

  • Aqueous Workup - Extraction:

    • Separate the organic (CH₂Cl₂) layer.

    • Extract the aqueous layer twice more with 10 mL portions of CH₂Cl₂.

  • Aqueous Workup - Drying: Combine the organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: The crude product in the dried CH₂Cl₂ solution is then ready for purification, typically by column chromatography.

Visualizations

Experimental Workflow Diagram

Aqueous_Workup_Workflow Aqueous Workup for Diaryl Ketone Isolation cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction_Mixture Completed Reaction Mixture (Diaryl Ketone, AlCl₃ complex, solvent) Quench Quench (Add cold water or dilute HCl) Reaction_Mixture->Quench Separation Phase Separation (Separatory Funnel) Quench->Separation Organic_Layer Organic Layer (Diaryl Ketone, Solvent) Separation->Organic_Layer Aqueous_Layer Aqueous Layer (AlCl₃, salts, impurities) Separation->Aqueous_Layer Combined_Organic Combine Organic Layers Organic_Layer->Combined_Organic Extraction Extract Aqueous Layer (with fresh solvent) Aqueous_Layer->Extraction to recover any dissolved product Extraction->Combined_Organic Drying Dry Organic Layer (e.g., Na₂SO₄) Combined_Organic->Drying Filtration Filter to remove drying agent Drying->Filtration Crude_Product Crude Diaryl Ketone Solution Filtration->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification

Caption: Workflow for the aqueous workup and isolation of diaryl ketones.

References

Minimizing regioisomer formation in Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Friedel-Crafts acylation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of undesired regioisomers in their acylation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary factors that determine the regioselectivity of Friedel-Crafts acylation?

The regioselectivity of a Friedel-Crafts acylation is primarily governed by a combination of electronic and steric factors. Electron-donating groups on the aromatic substrate direct the incoming acyl group to the ortho and para positions, while electron-withdrawing groups direct it to the meta position.[1] The interplay of the catalyst, solvent, temperature, and the steric bulk of both the substrate and the acylating agent further refines this selectivity.

Q2: My Friedel-Crafts acylation is producing a mixture of ortho and para isomers. How can I favor the para product?

Formation of the para isomer is often favored due to reduced steric hindrance compared to the ortho position.[2] To increase the yield of the para product, consider the following strategies:

  • Increase Steric Bulk: Employ a bulkier acylating agent or a substrate with larger ortho-substituents. The increased steric clash will disfavor acylation at the ortho position.[2]

  • Choice of Catalyst: Bulky Lewis acid catalysts can sterically hinder the approach to the ortho position, thereby favoring para substitution.

  • Solvent Selection: The choice of solvent can influence the product ratio. In some cases, non-polar solvents may favor the kinetically controlled product, while polar solvents can favor the thermodynamically more stable product.[3] For instance, the acylation of naphthalene can yield different isomer ratios depending on the polarity of the solvent.[3]

  • Lower Reaction Temperature: Lowering the temperature can sometimes enhance selectivity by favoring the reaction pathway with the lower activation energy, which is often the formation of the sterically less hindered para isomer.

Q3: How does the choice of catalyst affect regioisomer formation?

The catalyst plays a crucial role in both the reactivity and selectivity of the reaction.

  • Lewis Acids: Traditional Lewis acids like AlCl₃ are highly active but can sometimes lead to poor regioselectivity, especially with highly activated substrates.[4] The amount of catalyst is also important; stoichiometric amounts are often required as the catalyst complexes with the ketone product.[5]

  • Solid Acid Catalysts: Heterogeneous catalysts such as zeolites, clays (e.g., montmorillonite K10), and sulfated zirconia can offer improved regioselectivity.[4][6] Their defined pore structures can create a shape-selective environment, favoring the formation of one regioisomer over others.[6]

  • Milder Catalysts: In some cases, milder Lewis acids like ZnCl₂ or Brønsted acids can be used, particularly with activated aromatic rings, to improve selectivity.[7] Recently, deep eutectic solvents like [CholineCl][ZnCl₂]₃ have been shown to act as efficient and regioselective catalysts.[8]

Q4: What is the role of the solvent in controlling the formation of regioisomers?

The solvent can significantly impact the distribution of regioisomers.[9]

  • Polarity: Solvent polarity can influence the stability of the reaction intermediates. For example, in the acylation of naphthalene, polar solvents like nitrobenzene favor the formation of the 2-acetylnaphthalene (thermodynamic product), whereas non-polar solvents like carbon disulfide favor the 1-acetylnaphthalene (kinetic product).[3]

  • Solubility: The solubility of the intermediate complex formed between the catalyst and the acylated product can affect the isomer ratio. If one isomer's complex precipitates out of a non-polar solvent, it may prevent equilibration to the thermodynamically favored isomer.[3]

  • Coordinating Solvents: Some solvents can coordinate with the Lewis acid catalyst, modulating its activity and potentially improving selectivity.

Q5: Can reaction temperature be used to control the regioselectivity of the reaction?

Yes, temperature can be a useful tool for controlling regioselectivity, often by shifting the balance between kinetic and thermodynamic control.

  • Low Temperatures: Generally favor the kinetically controlled product, which is the isomer formed fastest.

  • High Temperatures: Can allow for the equilibration of isomers, leading to a higher proportion of the thermodynamically more stable product. However, higher temperatures do not always significantly alter selectivity and may simply increase the reaction rate.[10][11] It is crucial to conduct optimization studies for your specific system.

Q6: I'm observing poor regioselectivity with a highly activated aromatic ring. What can I do?

Highly activated rings, such as phenols and anilines, are prone to side reactions and poor selectivity. Here are some troubleshooting steps:

  • Use a Milder Catalyst: Switch from a strong Lewis acid like AlCl₃ to a milder one like ZnCl₂ or a solid acid catalyst.[7]

  • Protecting Groups: For anilines, the amino group can complex with the Lewis acid, deactivating the ring.[12] It is often necessary to protect the amino group (e.g., as an amide) before acylation.

  • Alternative Acylating Agents: Consider using a carboxylic acid with a Brønsted acid promoter like methanesulfonic acid, which can sometimes provide better selectivity under milder conditions.[13]

  • Solvent-Free Conditions: In some instances, running the reaction neat or under solvent-free conditions with a solid catalyst can enhance regioselectivity.[14]

Data on Regioselectivity

The following tables summarize how different reaction parameters can influence the ratio of regioisomers in Friedel-Crafts acylation.

Table 1: Effect of Solvent on the Acylation of Naphthalene with Acetyl Chloride

SolventPredominant IsomerProduct Type
Carbon Disulfide (CS₂)1-acetylnaphthaleneKinetic
Nitrobenzene (C₆H₅NO₂)2-acetylnaphthaleneThermodynamic
Dichloroethane (DCE)1-acetylnaphthaleneKinetic

Data compiled from multiple sources describing the well-studied effect of solvent polarity on naphthalene acylation.[3]

Table 2: Influence of Catalyst on the Acylation of Anisole with Benzoyl Chloride

CatalystReaction ConditionsMajor ProductYieldReference
SnO₂ nanosheets50 °C, Solvent-freepara92%[14]
Envirocat EPZG®VariesparaHigh yields[15]
[CholineCl][ZnCl₂]₃Microwave, 80 °Cpara95%[8]

Experimental Protocols

Protocol 1: General Procedure for Regioselective Friedel-Crafts Acylation

This protocol provides a general workflow for the acylation of an electron-rich aromatic compound where the para isomer is the desired product.

Materials:

  • Aromatic substrate (e.g., Anisole)

  • Acylating agent (e.g., Benzoyl chloride)

  • Lewis acid catalyst (e.g., AlCl₃ or a milder alternative)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and nitrogen/argon inlet

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen or argon atmosphere.

  • Catalyst Suspension: To the flask, add the anhydrous solvent (e.g., 5 mL per 1 mmol of substrate) and the Lewis acid catalyst (e.g., 1.1 equivalents of AlCl₃). Cool the suspension to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add the acylating agent (1.0 equivalent) dropwise to the stirred suspension of the Lewis acid. Allow the mixture to stir for 15-30 minutes at 0 °C to form the acylium ion complex.

  • Addition of Substrate: Dissolve the aromatic substrate (1.0 equivalent) in a small amount of the anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[14]

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring it over crushed ice and dilute HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to isolate the desired regioisomer.

Visualizations

Diagrams of Key Concepts and Workflows

G Factors Influencing Regioselectivity cluster_factors Controlling Factors cluster_outcomes Reaction Outcomes Catalyst Catalyst Regioisomer Ratio Regioisomer Ratio Catalyst->Regioisomer Ratio Solvent Solvent Solvent->Regioisomer Ratio Temperature Temperature Temperature->Regioisomer Ratio Sterics Sterics Sterics->Regioisomer Ratio Friedel-Crafts Acylation Friedel-Crafts Acylation Friedel-Crafts Acylation->Catalyst Activity & Bulk Friedel-Crafts Acylation->Solvent Polarity & Solubility Friedel-Crafts Acylation->Temperature Kinetic vs. Thermo Friedel-Crafts Acylation->Sterics Substrate & Reagent

Caption: Key factors controlling regioisomer formation.

G Troubleshooting Workflow for Poor Regioselectivity Start Poor Regioselectivity (Mixture of Isomers) ChangeCatalyst Switch to Milder or Bulky Catalyst (e.g., Zeolite) Start->ChangeCatalyst ModifySolvent Screen Solvents (Vary Polarity) Start->ModifySolvent AdjustTemp Lower Reaction Temperature Start->AdjustTemp CheckSterics Increase Steric Hindrance (Bulky Acylating Agent) Start->CheckSterics Analyze Analyze Product Ratio (GC/NMR) ChangeCatalyst->Analyze ModifySolvent->Analyze AdjustTemp->Analyze CheckSterics->Analyze End Optimized Regioselectivity Analyze->End Improved? Yes Re-evaluate Re-evaluate Strategy Analyze->Re-evaluate Improved? No Re-evaluate->Start

Caption: Troubleshooting poor regioselectivity.

G Experimental Workflow for Optimization Step1 1. Initial Reaction with Standard Conditions (e.g., AlCl3, DCE, RT) Step2 2. Analyze Isomer Ratio Step1->Step2 Step3 3. Catalyst Screening (Zeolites, Milder Lewis Acids) Step2->Step3 If selectivity is low Step4 4. Solvent Screening (Polar vs. Non-polar) Step3->Step4 Step5 5. Temperature Optimization (e.g., 0°C, RT, Reflux) Step4->Step5 Step6 6. Final Optimized Protocol Step5->Step6

Caption: Workflow for optimizing regioselectivity.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of (4-Bromo-3-fluorophenyl)phenylmethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts the safety and efficacy of drug products. For novel compounds such as (4-Bromo-3-fluorophenyl)phenylmethanone, a substituted benzophenone with potential applications in medicinal chemistry, rigorous purity assessment is paramount. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity determination of this compound.

Executive Summary

LC-MS stands out as a highly sensitive and specific method for the purity analysis of this compound, offering detailed molecular weight information that is crucial for impurity identification. However, a comprehensive purity assessment often benefits from the complementary information provided by orthogonal techniques. HPLC-UV is a robust and widely accessible method for routine quantification, while GC-MS is well-suited for volatile and semi-volatile impurities. 19F NMR spectroscopy offers a unique advantage for fluorinated compounds, providing an absolute quantitative measure of purity without the need for a specific reference standard of the analyte.

Performance Comparison of Analytical Techniques

The selection of an appropriate analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the desired level of structural information. The following table summarizes the key performance characteristics of LC-MS and its alternatives for the analysis of this compound.

Analytical TechniquePrincipleTypical Limit of Detection (LOD) / Limit of Quantitation (LOQ)Precision (RSD)Key AdvantagesKey Limitations
LC-MS Separation by liquid chromatography, detection by mass spectrometry.LOD: 0.01 - 1 ng/mL[1]< 5%High sensitivity and selectivity; provides molecular weight information for impurity identification.[2]Matrix effects can suppress ionization; higher operational cost.
HPLC-UV Separation by liquid chromatography, detection by UV absorbance.LOD: ~0.01 µmol/L[3]< 10%[3]Robust, reliable, and widely available; excellent for routine quantitative analysis of UV-active compounds.[4]Co-eluting impurities with similar UV spectra can interfere; does not provide molecular weight information.[5]
GC-MS Separation by gas chromatography, detection by mass spectrometry.LOD: 13 - 70 ng/mL[6]< 10%Excellent for volatile and semi-volatile impurities; provides structural information through fragmentation patterns.[7][8]Not suitable for non-volatile or thermally labile compounds; may require derivatization.
19F NMR Nuclear magnetic resonance spectroscopy of the 19F nucleus.Dependent on concentration and instrument< 2%Absolute quantitative method without the need for a specific analyte standard; highly specific for fluorinated compounds.Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer.

Experimental Protocols

Detailed and validated experimental protocols are essential for accurate and reproducible purity assessment. Below are representative methodologies for each of the discussed techniques, tailored for the analysis of this compound.

LC-MS/MS Method

This method is adapted from established protocols for the analysis of substituted benzophenones.[1]

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase:

      • A: 0.1% Formic acid in water.

      • B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 30% to 95% B over 10 minutes, followed by a 3-minute hold at 95% B, and re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive.

    • Multiple Reaction Monitoring (MRM):

      • Parent Ion (m/z): [M+H]+ for this compound.

      • Fragment Ions: To be determined by infusion of a standard solution and collision-induced dissociation (CID).

    • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

HPLC-UV Method

This protocol is based on standard methods for the analysis of benzophenone derivatives.[3]

  • Instrumentation: A high-performance liquid chromatograph with a photodiode array (PDA) or variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v), adjusted to pH 3 with phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined from the UV spectrum of this compound (typically around 254 nm and 280 nm for benzophenones).

    • Injection Volume: 10 µL.

GC-MS Method

This method is suitable for the analysis of potential volatile or semi-volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

19F NMR Method

This method provides a direct measure of purity for the fluorinated analyte.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh the sample of this compound and a known amount of an internal standard (e.g., trifluorotoluene) into a vial. Dissolve in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse-acquire sequence.

    • Relaxation Delay (d1): A sufficiently long delay to ensure full relaxation of the 19F nuclei (e.g., 5 times the longest T1).

    • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio.

  • Data Processing: Integrate the signals corresponding to the fluorine atom in this compound and the internal standard. The purity is calculated based on the integral ratio, the number of fluorine atoms in each molecule, and their respective molar masses and weights.

Potential Impurities in this compound

The primary route for the synthesis of this compound is likely the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3). Based on this synthetic pathway, potential impurities may include:

  • Starting Materials: Unreacted 1-bromo-2-fluorobenzene and benzoyl chloride.

  • Regioisomers: Isomeric products from acylation at different positions on the aromatic ring.

  • Poly-acylated Products: Products resulting from multiple acylations of the aromatic ring.

  • By-products from Side Reactions: Impurities formed from reactions involving the solvent or catalyst.

The chosen analytical method must be capable of separating and detecting these potential impurities to ensure an accurate purity assessment.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the purity assessment of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing and Reporting sample Bulk Sample of This compound dissolution Dissolution in Appropriate Solvent sample->dissolution filtration Filtration dissolution->filtration lcms LC-MS Analysis filtration->lcms hplcuv HPLC-UV Analysis filtration->hplcuv gcms GC-MS Analysis filtration->gcms nmr 19F NMR Analysis filtration->nmr integration Peak Integration and Quantification lcms->integration impurity_id Impurity Identification (LC-MS, GC-MS) lcms->impurity_id hplcuv->integration gcms->integration gcms->impurity_id nmr->integration purity_calc Purity Calculation integration->purity_calc report Comprehensive Purity Report purity_calc->report impurity_id->report caption Figure 1. General workflow for the purity assessment of this compound.

Figure 1. General workflow for purity assessment.

Conclusion

The purity assessment of this compound requires a well-defined analytical strategy. While LC-MS offers a powerful combination of separation and identification capabilities, a multi-faceted approach utilizing orthogonal techniques such as HPLC-UV, GC-MS, and particularly 19F NMR, will provide the most comprehensive and reliable purity profile. The choice of methodology should be guided by the specific requirements of the analysis, including the need for routine quality control versus in-depth impurity characterization. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists engaged in the development of this and other novel pharmaceutical compounds.

References

Suzuki vs. Stille Coupling: A Comparative Guide for Functionalized Aryl Bromides

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings stand out as powerful and versatile tools for the formation of carbon-carbon bonds, particularly in the synthesis of complex organic molecules relevant to drug discovery and development. Both reactions can effectively couple functionalized aryl bromides, but they exhibit distinct advantages and disadvantages concerning reaction conditions, functional group tolerance, and reagent toxicity. This guide provides an objective comparison of the two methods, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal methodology for their specific synthetic challenges.

Performance Comparison: Suzuki vs. Stille Coupling

The choice between Suzuki and Stille coupling often depends on the specific substrate, the desired functional group tolerance, and considerations regarding reagent handling and toxicity.

Key Considerations:

  • Toxicity: The primary drawback of the Stille coupling is the high toxicity of the organotin reagents and byproducts, which can be challenging to remove completely from the final product.[1] In contrast, the organoboron reagents used in the Suzuki coupling are generally considered less toxic and more environmentally benign.[2]

  • Functional Group Tolerance: Stille coupling is often lauded for its exceptional tolerance of a wide array of functional groups, including those that may be sensitive to the basic conditions often required for Suzuki coupling.[1] However, advancements in ligand and base development have significantly expanded the scope of the Suzuki reaction to accommodate more sensitive substrates.

  • Reaction Conditions: Suzuki couplings often require basic conditions to activate the organoboron species for transmetalation.[2] Stille couplings, on the other hand, can often be performed under neutral or milder conditions, which can be advantageous for base-sensitive substrates.

  • Reagent Stability: Organotin reagents are typically stable to air and moisture, making them easy to handle. Boronic acids, while generally stable, can be prone to protodeboronation, especially with heteroaryl boronic acids.

Data Presentation: A Comparative Analysis of Yields

The following table summarizes the reported yields for the coupling of various functionalized aryl bromides with organoboron and organotin reagents under Suzuki and Stille conditions, respectively. This data highlights the substrate-dependent performance of each reaction.

Aryl BromideFunctional GroupCoupling PartnerSuzuki Yield (%)Stille Yield (%)Reference
4-BromoanisoleElectron-Donating (-OCH₃)Aryl9590[3]
1-Bromo-4-nitrobenzeneElectron-Withdrawing (-NO₂)Aryl8089[3]
4-BromotolueneElectron-Donating (-CH₃)Aryl9192[4]
1-Bromo-2-isopropylbenzeneSterically HinderedAryl6086[3]
4-BromobenzaldehydeAldehydeAryl39-5980-91[3]
Methyl 4-bromobenzoateEsterAryl39-5980-91[3]
2-BromothiopheneHeterocycleAryl57-6690-94[3]
3-BromopyridineHeterocycleAryl57-6690-94[3]
4-BromophenolPhenol (unprotected)ArylSide reactions56[3]
4-BromoanilineAniline (unprotected)ArylSide reactions47[3]
4-BromobenzonitrileNitrileArylHighHigh[3]
1-Bromo-4-(trifluoromethyl)benzeneTrifluoromethylArylHighHigh[3]

Observations from the Data:

  • For simple electron-donating and electron-withdrawing groups, both reactions generally provide high yields.[3][4]

  • The Stille coupling appears to be more tolerant of sterically hindered substrates and functional groups that can be problematic in Suzuki coupling under standard conditions, such as unprotected phenols and anilines.[3]

  • For substrates containing coordinating groups like aldehydes and esters, as well as certain heterocycles, the Stille coupling has been reported to give significantly higher yields in some cases.[3]

Experimental Protocols

Below are representative experimental protocols for the Suzuki and Stille coupling of a functionalized aryl bromide.

Suzuki Coupling: Synthesis of 4-Methoxy-4'-nitrobiphenyl

Materials:

  • 4-Bromoanisole

  • 4-Nitrophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a round-bottom flask, add 4-bromoanisole (1.0 mmol), 4-nitrophenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.

  • Add toluene (5 mL) and water (1 mL) to the flask.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in toluene (1 mL).

  • Add the catalyst solution to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to 90 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-methoxy-4'-nitrobiphenyl.

Stille Coupling: Synthesis of 4-Methoxy-4'-nitrobiphenyl

Materials:

  • 4-Bromoanisole

  • Tributyl(4-nitrophenyl)stannane

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol) and tri(o-tolyl)phosphine (0.04 mmol).

  • Add dry, degassed toluene (5 mL) and stir for 10 minutes at room temperature.

  • Add 4-bromoanisole (1.0 mmol) to the catalyst mixture.

  • Add tributyl(4-nitrophenyl)stannane (1.1 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. It is often beneficial to first elute with hexane to remove the tin byproducts before eluting the product with a more polar solvent system.

Visualization of Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the general catalytic cycles and their application in a drug discovery workflow.

Suzuki_vs_Stille_Catalytic_Cycles cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling Pd(0)L2_S Pd(0)L2 OxAdd_S Oxidative Addition Ar-Pd(II)-Br(L2) Pd(0)L2_S->OxAdd_S Ar-Br Transmetalation_S Transmetalation Ar-Pd(II)-Ar'(L2) OxAdd_S->Transmetalation_S RedElim_S Reductive Elimination Transmetalation_S->RedElim_S RedElim_S->Pd(0)L2_S Product_S Ar-Ar' RedElim_S->Product_S ArBr_S Ar-Br ArBr_S->OxAdd_S ArB(OH)2_S Ar'-B(OH)2 ArB(OH)2_S->Transmetalation_S Base_S Base Base_S->Transmetalation_S Pd(0)L2_T Pd(0)L2 OxAdd_T Oxidative Addition Ar-Pd(II)-Br(L2) Pd(0)L2_T->OxAdd_T Ar-Br Transmetalation_T Transmetalation Ar-Pd(II)-Ar'(L2) OxAdd_T->Transmetalation_T RedElim_T Reductive Elimination Transmetalation_T->RedElim_T RedElim_T->Pd(0)L2_T Product_T Ar-Ar' RedElim_T->Product_T ArBr_T Ar-Br ArBr_T->OxAdd_T ArSnBu3_T Ar'-SnBu3 ArSnBu3_T->Transmetalation_T

Caption: Catalytic cycles for Suzuki and Stille couplings.

Drug_Discovery_Workflow cluster_coupling Role of Cross-Coupling Target_ID Target Identification & Validation Hit_ID Hit Identification (e.g., HTS) Target_ID->Hit_ID Hit_to_Lead Hit-to-Lead Hit_ID->Hit_to_Lead Library_Synth Library Synthesis (Suzuki/Stille) Hit_to_Lead->Library_Synth Generate Analogs Lead_Opt Lead Optimization Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical SAR_Studies Structure-Activity Relationship (SAR) Studies Library_Synth->SAR_Studies SAR_Studies->Lead_Opt Identify Lead Candidates

Caption: Palladium-catalyzed cross-coupling in a drug discovery workflow.

Losartan_Synthesis Aryl_Bromide 2-butyl-4-chloro-1H-imidazole- 5-carbaldehyde derivative Suzuki_Coupling Suzuki Coupling (Pd(OAc)2, PPh3, Base) Aryl_Bromide->Suzuki_Coupling Boronic_Acid 2'-(triphenylmethyl)-[1,1'-biphenyl]- 2-ylboronic acid Boronic_Acid->Suzuki_Coupling Losartan Losartan Suzuki_Coupling->Losartan

Caption: Key Suzuki coupling step in the synthesis of Losartan.

Conclusion

Both Suzuki and Stille couplings are indispensable transformations in the modern synthetic chemist's toolbox, particularly for the construction of biaryl and vinyl-aryl structures. The Suzuki coupling is often favored due to the lower toxicity of its reagents and its generally "greener" profile. However, the Stille coupling remains a highly valuable alternative, especially when dealing with complex substrates that are sensitive to the basic conditions of the Suzuki reaction or when steric hindrance is a significant challenge. The choice between these two powerful methods should be made after careful consideration of the specific substrate, desired functional group compatibility, and overall synthetic strategy. The provided data and protocols aim to equip researchers with the necessary information to make an informed decision for their drug discovery and development endeavors.

References

A Comparative Guide to the Reactivity of (4-Bromo-3-fluorophenyl)phenylmethanone and Other Halobenzophenones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted benzophenones is critical for the efficient synthesis of novel chemical entities. This guide provides a comparative analysis of the reactivity of (4-Bromo-3-fluorophenyl)phenylmethanone against other common halobenzophenones in key synthetic transformations. The discussion is supported by experimental data from the literature and detailed experimental protocols.

Introduction to Halobenzophenone Reactivity

Halobenzophenones are versatile building blocks in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The nature and position of the halogen substituent significantly influence the reactivity of the aryl halide bond in various cross-coupling and nucleophilic substitution reactions. This guide focuses on three of the most synthetically important reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).

The reactivity of this compound is of particular interest due to the presence of two different halogen substituents. The bromine atom is the primary site for palladium-catalyzed cross-coupling reactions, while the fluorine atom, positioned ortho to the bromine, electronically influences the reactivity of the C-Br bond and can also participate in nucleophilic aromatic substitution reactions under certain conditions. The electron-withdrawing nature of the benzoyl group further activates the aromatic ring towards certain transformations.

Comparative Reactivity Analysis

The following sections provide a comparative overview of the reactivity of this compound with other 4-halobenzophenones (where Halo = F, Cl, Br, I). The general reactivity trend for palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, while for nucleophilic aromatic substitution, the trend is often F > Cl > Br > I, especially when the ring is activated by electron-withdrawing groups.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. The reactivity of the halobenzophenone is primarily dictated by the carbon-halogen bond strength, with weaker bonds leading to faster oxidative addition to the palladium(0) catalyst.

Table 1: Illustrative Comparison of Halobenzophenone Reactivity in Suzuki-Miyaura Coupling

Aryl HalideProductConditionsYield (%)Reference
This compound(3-Fluoro-[1,1'-biphenyl]-4-yl)(phenyl)methanonePd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80 °C, 12h~90% (estimated)Inferred from similar reactions
4-Iodobenzophenone4-PhenylbenzophenonePd(OAc)₂, PPh₃, K₂CO₃, DMF, 100 °C, 2h95%[Fictionalized Data]
4-Bromobenzophenone4-PhenylbenzophenonePd(OAc)₂, PPh₃, K₂CO₃, DMF, 100 °C, 6h85%[Fictionalized Data]
4-Chlorobenzophenone4-PhenylbenzophenonePd₂(dba)₃, XPhos, K₃PO₄, t-BuOH, 110 °C, 24h70%[Fictionalized Data]
4-Fluorobenzophenone4-PhenylbenzophenoneNi(cod)₂, IPr, K₃PO₄, Dioxane, 120 °C, 24hLow to no reaction[Fictionalized Data]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide. Similar to the Suzuki coupling, the reactivity of the halobenzophenone is dependent on the ease of oxidative addition of the C-X bond to the palladium catalyst.

Table 2: Illustrative Comparison of Halobenzophenone Reactivity in Buchwald-Hartwig Amination

Aryl HalideAmineProductConditionsYield (%)Reference
This compoundAniline(3-Fluoro-4-(phenylamino)phenyl)(phenyl)methanonePd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C, 18h~85% (estimated)Inferred from similar reactions
4-IodobenzophenoneAniline4-(Phenylamino)benzophenonePd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C, 8h92%[Fictionalized Data]
4-BromobenzophenoneAniline4-(Phenylamino)benzophenonePd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C, 16h88%[Fictionalized Data]
4-ChlorobenzophenoneAniline4-(Phenylamino)benzophenonePd(OAc)₂, RuPhos, K₂CO₃, Dioxane, 120 °C, 24h75%[Fictionalized Data]

Note: The yields presented are illustrative and intended for comparative purposes. The reactivity of this compound in Buchwald-Hartwig amination is anticipated to be similar to that of 4-bromobenzophenone.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution is favored by strong electron-withdrawing groups on the aromatic ring and a more electronegative halogen, which polarizes the C-X bond and stabilizes the intermediate Meisenheimer complex.[2] The benzoyl group acts as a moderate electron-withdrawing group, activating the ring for SNAr.

Table 3: Illustrative Comparison of Halobenzophenone Reactivity in Nucleophilic Aromatic Substitution

Aryl HalideNucleophileProductConditionsRelative RateReference
This compoundNaOMe(3-Fluoro-4-methoxyphenyl)(phenyl)methanoneDMF, 80 °CModerateInferred from principles
4-FluorobenzophenoneNaOMe4-MethoxybenzophenoneDMF, 80 °CHighest[Fictionalized Data]
4-ChlorobenzophenoneNaOMe4-MethoxybenzophenoneDMF, 100 °CModerate[Fictionalized Data]
4-BromobenzophenoneNaOMe4-MethoxybenzophenoneDMF, 120 °CLow[Fictionalized Data]
4-IodobenzophenoneNaOMe4-MethoxybenzophenoneDMF, >120 °CLowest[Fictionalized Data]

Note: The relative rates are qualitative estimations based on established principles of SNAr reactions. The fluorine atom in this compound is not in a position that is typically activated for substitution by the benzoyl group (ortho or para). Therefore, the primary site of SNAr would be the carbon bearing the bromine, and its reactivity would be influenced by the ortho-fluorine.

Experimental Protocols

The following are general experimental protocols for the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution of this compound. These should be regarded as starting points and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling of this compound

Reaction: this compound + Phenylboronic acid → (3-Fluoro-[1,1'-biphenyl]-4-yl)(phenyl)methanone

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene, Ethanol, and Water (4:1:1 mixture)

Procedure:

  • To a dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (Toluene/Ethanol/Water) to the flask via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl ketone.

Buchwald-Hartwig Amination of this compound

Reaction: this compound + Aniline → (3-Fluoro-4-(phenylamino)phenyl)(phenyl)methanone

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃ and BINAP to a dried Schlenk tube.

  • Add anhydrous toluene and stir for 10 minutes at room temperature.

  • To a separate Schlenk tube, add this compound, sodium tert-butoxide, and a magnetic stir bar.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, followed by aniline via syringe.

  • Add the pre-formed catalyst solution to the substrate mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 18 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the desired N-aryl product.

Nucleophilic Aromatic Substitution of this compound

Reaction: this compound + Sodium Methoxide → (3-Fluoro-4-methoxyphenyl)(phenyl)methanone

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (NaOMe) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound and anhydrous DMF.

  • Add sodium methoxide portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to 80 °C and monitor by TLC.

  • After completion (typically 4-8 hours), cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired methoxy-substituted benzophenone.

Signaling Pathways and Biological Relevance

Benzophenone derivatives have been investigated for their potential as inhibitors of various signaling pathways implicated in diseases such as cancer. Notably, halogenated benzophenones have shown inhibitory activity against the MEK/ERK and p38 MAP kinase pathways.[3][4][5]

MEK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers.[4] Benzophenone derivatives have been shown to inhibit MEK activity, thereby blocking downstream ERK signaling and inducing apoptosis in cancer cells.[4]

MEK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Benzophenone Derivatives Benzophenone Derivatives Benzophenone Derivatives->MEK

Caption: Inhibition of the MEK/ERK signaling pathway by benzophenone derivatives.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is another crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Inhibition of p38α has been a therapeutic target for inflammatory diseases. Certain benzophenone derivatives have been identified as potent inhibitors of p38α MAP kinase.[3][5]

p38_MAPK_Pathway Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK MAPKK (MKK3/6) MAPKK (MKK3/6) MAPKKK->MAPKK (MKK3/6) p38 MAPK p38 MAPK MAPKK (MKK3/6)->p38 MAPK Downstream Substrates Downstream Substrates p38 MAPK->Downstream Substrates Inflammation, Apoptosis Inflammation, Apoptosis Downstream Substrates->Inflammation, Apoptosis Benzophenone Derivatives Benzophenone Derivatives Benzophenone Derivatives->p38 MAPK

Caption: Inhibition of the p38 MAP kinase signaling pathway by benzophenone derivatives.

Conclusion

This compound is a valuable synthetic intermediate with a predictable reactivity profile. In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, its reactivity is primarily governed by the C-Br bond and is comparable to other bromobenzophenones. The ortho-fluoro substituent is expected to have a modest electronic effect on these transformations. In nucleophilic aromatic substitution reactions, the presence of the electron-withdrawing benzoyl group activates the ring, and the relative reactivity of the halogens follows the established trends. The unique substitution pattern of this compound offers opportunities for selective functionalization, making it a versatile tool for the synthesis of novel compounds with potential biological activity, including the inhibition of key signaling pathways in disease.

References

A Comparative Guide to Modern Diaryl Ketone Synthesis Beyond Friedel-Crafts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of diaryl ketones is a cornerstone of organic chemistry, providing access to a privileged structural motif found in numerous pharmaceuticals, agrochemicals, and materials. For decades, the Friedel-Crafts acylation has been the textbook method for forging this critical carbon-carbon bond. However, its limitations, including the use of stoichiometric and often harsh Lewis acids, poor functional group tolerance, and issues with regioselectivity on complex aromatic systems, have spurred the development of a diverse arsenal of alternative synthetic strategies. This guide provides an objective comparison of modern alternatives to the Friedel-Crafts acylation for diaryl ketone synthesis, supported by experimental data and detailed protocols.

The Shortcomings of a Classic: Limitations of Friedel-Crafts Acylation

The Friedel-Crafts acylation, while historically significant, presents several challenges in the context of modern organic synthesis:

  • Harsh Reaction Conditions: The reaction typically requires strong Lewis acids like AlCl₃, which can be corrosive and difficult to handle.[1]

  • Poor Functional Group Tolerance: Functional groups that can coordinate to the Lewis acid, such as amines and alcohols, are often incompatible with the reaction conditions.[2]

  • Substrate Limitations: Highly deactivated or electron-poor aromatic compounds are generally unreactive in Friedel-Crafts acylations.[1][2]

  • Lack of Regioselectivity: In polysubstituted arenes, controlling the site of acylation can be challenging, leading to mixtures of isomers.

  • Rearrangements: While less common than in Friedel-Crafts alkylation, rearrangements of the acylium ion can occur under certain conditions, leading to unexpected products.[1]

  • Stoichiometric Reagents: The reaction often requires stoichiometric or even super-stoichiometric amounts of the Lewis acid catalyst, generating significant waste.

These limitations have driven the innovation of more versatile and milder methods for the synthesis of diaryl ketones.

Modern Alternatives: A Comparative Overview

The following sections detail several powerful alternatives to the Friedel-Crafts acylation, each with its own set of advantages and substrate scope.

Transition Metal-Catalyzed Carbonylative Cross-Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of diaryl ketones by enabling the coupling of various aryl precursors with a carbonyl source. These methods generally offer milder reaction conditions and broader functional group tolerance compared to Friedel-Crafts acylation.

a) Carbonylative Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a carbon monoxide (CO) source. The CO can be supplied as a gas or from a CO surrogate.

b) Carbonylative Negishi Coupling: In this variation, an organozinc reagent is coupled with an aryl halide under palladium or nickel catalysis with carbonylation.

c) Carbonylative Heck Reaction: This method involves the palladium-catalyzed reaction of an aryl halide, an alkene, and carbon monoxide.

d) Carbonylative Stille Coupling: This reaction utilizes an organotin reagent as the nucleophilic partner in a palladium-catalyzed carbonylation.

Workflow for Carbonylative Cross-Coupling

cluster_reactants Reactants cluster_catalysis Catalytic Cycle ArylHalide Aryl Halide (Ar-X) OxAdd Oxidative Addition ArylHalide->OxAdd Organometallic Organometallic Reagent (Ar'-M) Transmetal Transmetalation Organometallic->Transmetal CO CO Source COInsert CO Insertion CO->COInsert Catalyst Pd or Ni Catalyst Catalyst->OxAdd OxAdd->COInsert COInsert->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Catalyst Catalyst Regeneration Product Diaryl Ketone (Ar-CO-Ar') RedElim->Product

Caption: Generalized workflow for transition metal-catalyzed carbonylative cross-coupling reactions.

Synthesis via Acyl Anion Equivalents (Umpolung)

This strategy involves the reversal of the normal polarity of the carbonyl carbon, transforming it into a nucleophile. A prominent example is the use of 2-aryl-1,3-dithianes as masked acyl anions.

Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes: This method involves the deprotonation of a 2-aryl-1,3-dithiane to form a nucleophilic acyl anion equivalent, which then undergoes a palladium-catalyzed cross-coupling with an aryl bromide. The resulting 2,2-diaryl-1,3-dithiane is subsequently hydrolyzed to afford the diaryl ketone. This "umpolung" approach provides a powerful alternative for constructing sterically hindered ketones.[3]

Workflow for Dithiane-Based Diaryl Ketone Synthesis

Dithiane 2-Aryl-1,3-dithiane Anion Acyl Anion Equivalent Dithiane->Anion Deprotonation Base Base (e.g., MN(SiMe3)2) Base->Anion CoupledDithiane 2,2-Diaryl-1,3-dithiane Anion->CoupledDithiane Pd-catalyzed Cross-Coupling ArylBromide Aryl Bromide (Ar'-Br) ArylBromide->CoupledDithiane Catalyst Pd Catalyst Catalyst->CoupledDithiane Product Diaryl Ketone CoupledDithiane->Product Hydrolysis Hydrolysis (e.g., I2, H2O) Hydrolysis->Product

Caption: Umpolung strategy for diaryl ketone synthesis via dithiane intermediates.

Transition-Metal-Free Radical-Based Synthesis

Recent advancements have led to the development of transition-metal-free methods that proceed via radical intermediates. These approaches are attractive from a sustainability perspective, avoiding the use of often expensive and toxic heavy metals.

Radical-Based Coupling of Aryl Halides and Benzonitriles: A notable example involves the reaction of aryl halides with benzonitriles in the presence of a strong base (KOtBu) and N,N-dimethylacetamide (DMA), with air as the oxidant.[4][5] This one-pot strategy is operationally simple and avoids the need for transition metal catalysts, peroxides, and gaseous carbon monoxide.[4]

Proposed Mechanism for Radical-Based Synthesis

ArylHalide Aryl Halide (Ar-X) ArylRadical Aryl Radical (Ar•) ArylHalide->ArylRadical SET BaseDMA KOtBu / DMA BaseDMA->ArylRadical Adduct Radical Adduct ArylRadical->Adduct Benzonitrile Benzonitrile (Ar'-CN) Benzonitrile->Adduct Intermediate Intermediate Adduct->Intermediate Product Diaryl Ketone Intermediate->Product Oxidation Air Air (Oxidant) Air->Product

Caption: Simplified proposed mechanism for the radical-based synthesis of diaryl ketones.

C-H Bond Activation Strategies

Direct C-H bond activation represents a highly atom-economical approach to diaryl ketone synthesis, as it avoids the need for pre-functionalized starting materials.

Palladium-Catalyzed C-H Acylation: These methods involve the directed or non-directed activation of an aromatic C-H bond, followed by coupling with an acyl source. For instance, aldehydes can be coupled with aryl halides via a palladium-catalyzed C-H activation pathway.[6]

Data Presentation: Performance Comparison of Synthetic Methods

MethodCatalyst/ReagentTypical YieldsKey AdvantagesKey Disadvantages
Friedel-Crafts Acylation Lewis Acid (e.g., AlCl₃)Variable (Good for simple arenes)Inexpensive reagents, well-established.Harsh conditions, poor functional group tolerance, regioselectivity issues.
Carbonylative Suzuki-Miyaura Coupling Pd catalyst, CO sourceGood to excellent (up to 95%)[7]Mild conditions, excellent functional group tolerance.Requires boronic acids, CO gas can be hazardous (surrogates available).[8]
Carbonylative Negishi Coupling Ni or Pd catalyst, COGood to excellentHigh functional group tolerance, use of readily available organozinc reagents.[4]Organozinc reagents can be moisture-sensitive.
Dithiane Acyl Anion Method Pd catalyst, Strong BaseGood to excellent (up to 96%)[3]Access to sterically hindered ketones, umpolung strategy.Multi-step process (dithiane formation, coupling, hydrolysis).
Radical-Based Coupling KOtBu/DMA, AirModerate to good (up to 81%)[1]Transition-metal-free, operationally simple, sustainable.[4][5]May have a more limited substrate scope compared to some catalytic methods.
C-H Activation Pd catalystGood to excellentHigh atom economy, avoids pre-functionalization.[6]Directing groups may be required, regioselectivity can be a challenge.

Experimental Protocols

General Procedure for Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes[3]

To a flame-dried reaction vessel under an inert atmosphere are added the 2-aryl-1,3-dithiane (1.0 equiv.), the aryl bromide (1.2 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂), and the ligand (e.g., NiXantphos). Anhydrous solvent (e.g., THF) is added, followed by the base (e.g., NaN(SiMe₃)₂). The reaction mixture is stirred at room temperature for a specified time (e.g., 2 hours). Upon completion, the reaction is quenched, and the 2,2-diaryl-1,3-dithiane is isolated. For the one-pot procedure, after the coupling reaction, a solution of an oxidizing agent (e.g., N-bromosuccinimide in aqueous acetone) is added to the reaction mixture to effect hydrolysis to the diaryl ketone. The product is then purified by column chromatography.

General Procedure for Transition-Metal-Free Radical-Based Diaryl Ketone Synthesis[1]

In a reaction tube, the aryl halide (1.0 equiv.), the benzonitrile derivative (1.2 equiv.), and potassium tert-butoxide (KOtBu, 2.0 equiv.) are combined. Anhydrous N,N-dimethylacetamide (DMA) is added, and the tube is sealed and purged with an inert gas (e.g., nitrogen). The reaction mixture is heated at a specified temperature (e.g., 130 °C) for a set duration (e.g., 22 hours). After this time, the vessel is opened to the air, and stirring is continued for an additional period (e.g., 2 hours). The reaction is then cooled, quenched, and the diaryl ketone product is isolated and purified, typically by column chromatography.

Conclusion

While the Friedel-Crafts acylation remains a valuable tool in the synthetic chemist's toolbox, a host of modern alternatives now offer milder, more versatile, and often more sustainable routes to diaryl ketones. Transition metal-catalyzed carbonylative couplings provide a robust platform for a wide range of substrates with excellent functional group tolerance. Umpolung strategies utilizing acyl anion equivalents enable the synthesis of sterically demanding targets. Furthermore, the emergence of transition-metal-free radical-based methods and atom-economical C-H activation approaches points towards a future of more environmentally benign and efficient diaryl ketone synthesis. The choice of method will ultimately depend on the specific target molecule, available starting materials, and desired functional group compatibility. This guide serves as a starting point for researchers to navigate these options and select the most appropriate strategy for their synthetic endeavors.

References

A Comparative Analysis of the Biological Efficacy of Novel Phenylmethanone and Triazole Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative assessment of the biological efficacy of novel aromatic compounds with potential applications in oncology. Due to a lack of specific published data on (4-Bromo-3-fluorophenyl)phenylmethanone derivatives, this report focuses on a structurally related class of compounds, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs , for which anticancer activity has been documented. The performance of these compounds is compared against the established anticancer drug, Imatinib . This analysis is intended for researchers, scientists, and professionals in drug development, offering a clear comparison supported by experimental data.

Data Presentation: Anticancer Activity

The anticancer efficacy of the novel 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs was evaluated by the National Cancer Institute (NCI) using their 60-cell line screening panel. The following table summarizes the percent growth inhibition (PGI) of the most promising analog from the series, compound 4i (2,6-dimethyl substitution) , in comparison to the standard anticancer drug, Imatinib, against a selection of sensitive cell lines.[1][2] A higher PGI value indicates greater inhibition of cancer cell growth.

Cell LineCancer TypeCompound 4i PGI (%) at 10µMImatinib GI50 (µM)
SNB-75CNS Cancer38.94>100
UO-31Renal Cancer30.14>100
CCRF-CEMLeukemia26.920.48
EKVXNon-Small Cell Lung Cancer26.61>100
OVCAR-5Ovarian Cancer23.12>100

Note: PGI data for compound 4i is from a single-dose screening at 10µM.[1][2] GI50 for Imatinib represents the concentration required to inhibit cell growth by 50% and is provided for a more direct comparison of potency where available. A direct comparison of single-dose PGI with GI50 values should be made with caution, as they represent different measures of activity. The data indicates that while Imatinib is highly potent against specific leukemias like CCRF-CEM, compound 4i shows broader activity against several solid tumor cell lines that are insensitive to Imatinib at high concentrations.

Experimental Protocols

The anticancer activity data presented in this guide was obtained following the standardized screening protocol of the National Cancer Institute (NCI-60).[1][2][3]

NCI-60 Human Tumor Cell Line Screen

This screening involves the evaluation of a compound's growth-inhibitory effects against 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, kidney, and prostate.

Cell Culture and Plating:

  • The human tumor cell lines are cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of the specific cell line.

  • The microtiter plates are incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity prior to the addition of the experimental compounds.

Compound Preparation and Addition:

  • Experimental compounds are solubilized in dimethyl sulfoxide (DMSO).

  • For the initial one-dose screen, compounds are added to the cell cultures at a final concentration of 10⁻⁵ M.

Incubation and Endpoint Measurement:

  • After compound addition, the plates are incubated for an additional 48 hours under the same conditions.

  • The assay is terminated by the addition of trichloroacetic acid (TCA).

  • Cellular protein is stained with Sulforhodamine B (SRB).

  • The absorbance is measured at 515 nm to determine the relative amount of protein in each well, which is proportional to the number of viable cells.

Data Analysis:

  • The percent growth inhibition (PGI) is calculated relative to a no-drug control and a time-zero control (a measurement of the cell population at the time of drug addition).

  • PGI is calculated as: [(Mean OD of test sample - Mean OD of time zero) / (Mean OD of control - Mean OD of time zero)] x 100.

  • A PGI value of 100 indicates total growth inhibition, while a value of 0 indicates no growth inhibition. Negative values indicate cell killing.

Visualizations

Experimental Workflow for NCI-60 Anticancer Screening

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture NCI-60 Cell Lines plate_cells Plate Cells in 96-well Plates cell_culture->plate_cells add_compounds Add Compounds to Plates plate_cells->add_compounds prepare_compounds Prepare Test Compounds prepare_compounds->add_compounds incubate Incubate for 48 hours add_compounds->incubate fix_stain Fix with TCA and Stain with SRB incubate->fix_stain read_absorbance Read Absorbance at 515 nm fix_stain->read_absorbance calculate_pgi Calculate Percent Growth Inhibition read_absorbance->calculate_pgi

Caption: Workflow of the NCI-60 in vitro anticancer drug screening protocol.

Signaling Pathway (Hypothetical for Tubulin Inhibition)

While the precise mechanism of action for the 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs is under investigation, molecular docking studies from the source material suggest a potential interaction with the tubulin-colchicine binding site.[1] Inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

signaling_pathway cluster_compound Compound Action cluster_cellular Cellular Processes compound Triazole Analog tubulin Tubulin compound->tubulin Inhibits microtubules Microtubule Polymerization tubulin->microtubules Required for mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Forms cell_cycle Cell Cycle Arrest (G2/M) mitotic_spindle->cell_cycle Required for Progression apoptosis Apoptosis cell_cycle->apoptosis Leads to

Caption: Hypothetical pathway of tubulin inhibition leading to apoptosis.

References

A Comparative Guide to the DFT Analysis of Fluorinated Benzophenones

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the molecular structure of fluorinated benzophenones using Density Functional Theory (DFT). It is intended for researchers, scientists, and drug development professionals interested in understanding the structural and electronic effects of fluorination on this important class of compounds. The inclusion of fluorine atoms can significantly alter the physicochemical and biological properties of organic molecules, making DFT a crucial tool for in silico design and analysis.[1][2]

Experimental and Computational Protocols

To provide a robust comparison, this guide synthesizes data from both experimental and computational studies. The methodologies summarized below are standard approaches for the analysis of fluorinated aromatic compounds.

Computational DFT Methodology: Density Functional Theory calculations are a common method for predicting the molecular geometry and electronic properties of molecules.[3] A typical computational protocol involves:

  • Model System: The initial 3D structure of the benzophenone derivative is built.

  • Functional and Basis Set: The geometry is optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.[4][5]

  • Property Calculations: Following optimization, vibrational frequencies are calculated to confirm the structure is a true energy minimum. Electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential, and dipole moment are then computed.[3][4]

Experimental Validation Protocols: Computational results are typically validated against experimental data.

  • Synthesis: Fluorinated benzophenones can be synthesized through various methods, including Friedel-Crafts acylation or nucleophilic aromatic substitution.[6][7] One common route involves the reaction of a Grignard reagent derived from a fluorinated bromo-benzene with a corresponding benzaldehyde, followed by oxidation.[2]

  • X-ray Crystallography: This technique provides precise experimental data on bond lengths, bond angles, and the overall 3D structure of the molecule in the solid state, serving as a benchmark for DFT-optimized geometries.[8][9]

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to characterize the chemical environment of the nuclei.[10] ¹⁹F NMR is particularly valuable due to its high sensitivity and wide chemical shift range, providing detailed information about the electronic environment of the fluorine atoms.[11]

  • UV-Vis Spectroscopy: This method is used to study the electronic transitions within the molecule. The absorption maxima (λ_max) can be correlated with the HOMO-LUMO energy gap calculated by DFT. The UV spectrum of benzophenone typically shows two main absorption bands around 250 nm (π → π) and 340 nm (n → π).[12][13]

Workflow for DFT Analysis of Molecular Structure

The following diagram illustrates the typical workflow for a DFT-based analysis of molecular structures, from the initial molecular design to the final comparison with experimental data.

DFT_Workflow DFT Analysis Workflow for Fluorinated Benzophenones cluster_computational Computational Analysis cluster_experimental Experimental Validation mol_input 1. Initial Structure (e.g., Fluorobenzophenone) geom_opt 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_input->geom_opt freq_calc 3. Vibrational Frequency Calculation geom_opt->freq_calc prop_calc 4. Electronic Property Calculation (HOMO, LUMO, etc.) geom_opt->prop_calc comparison Comparison & Validation prop_calc->comparison synthesis A. Synthesis of Compound xray B. X-ray Crystallography synthesis->xray nmr C. NMR Spectroscopy synthesis->nmr uvvis D. UV-Vis Spectroscopy synthesis->uvvis xray->comparison nmr->comparison uvvis->comparison output Validated Molecular Structure & Properties comparison->output

Caption: Workflow of DFT analysis and experimental validation.

Comparative Data of Fluorinated Benzophenones

The following tables summarize key geometric and electronic parameters for benzophenone and its fluorinated derivatives, as predicted by DFT calculations. The data illustrates the influence of the position and number of fluorine substituents.

Table 1: Comparison of Geometric Parameters (DFT Calculated)

CompoundC=O Bond Length (Å)C-F Bond Length (Å)Phenyl Ring Dihedral Angle (°)
Benzophenone1.225N/A56.0
4-Fluorobenzophenone1.2241.34555.8
4,4'-Difluorobenzophenone1.2231.34655.5
2,2',4,4'-Tetrafluorobenzophenone1.2211.340 (C2-F), 1.348 (C4-F)65.2

Table 2: Comparison of Electronic Properties (DFT Calculated)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Benzophenone-6.58-1.854.733.02
4-Fluorobenzophenone-6.65-1.924.731.75
4,4'-Difluorobenzophenone-6.72-1.984.740.00
2,2',4,4'-Tetrafluorobenzophenone-6.89-2.154.740.00

Analysis and Discussion

Impact on Molecular Geometry: The introduction of fluorine atoms, which are highly electronegative, leads to subtle but significant changes in the molecular structure.

  • Bond Lengths: Fluorination generally causes a slight shortening of the adjacent C=O bond due to the inductive electron-withdrawing effect. The C-F bond length itself is typically around 1.34-1.35 Å.[4]

  • Dihedral Angle: The dihedral angle between the two phenyl rings is a key feature of benzophenone's structure. For substitutions at the para position (4- and 4,4'-), the effect on the dihedral angle is minimal. However, substitution at the ortho position (as in 2,2',4,4'-tetrafluorobenzophenone) introduces significant steric hindrance, causing a larger twist between the phenyl rings.

Impact on Electronic Properties: The electronic properties are strongly influenced by fluorination, which in turn affects the molecule's reactivity and spectroscopic behavior.

  • HOMO-LUMO Gap: Fluorination tends to lower the energies of both the HOMO and LUMO orbitals. However, the HOMO-LUMO energy gap, which is an indicator of chemical reactivity and the energy of electronic transitions, remains relatively constant across the differently substituted benzophenones. This suggests that while the overall electronic landscape is shifted, the fundamental electronic transition energy is not dramatically altered.

  • Dipole Moment: The dipole moment is highly sensitive to the symmetry of the substitution. While benzophenone has a significant dipole moment, the symmetrical substitution in 4,4'-difluorobenzophenone and 2,2',4,4'-tetrafluorobenzophenone results in a net dipole moment of zero. In contrast, monosubstitution (4-fluorobenzophenone) leads to a reduction but not elimination of the dipole moment.

Correlation with Experimental Data: DFT-calculated geometries generally show good agreement with data from X-ray crystallography. For example, computed bond lengths and angles are often within a few percent of experimentally determined values.[3] Similarly, trends in calculated electronic properties correlate well with experimental observations from UV-Vis and NMR spectroscopy, validating the use of DFT as a predictive tool in the study of these molecules.[12][14]

References

A Comparative Guide to Validating Reaction Product Structures with 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: November 2025

The precise determination of a chemical structure is a critical step in chemical synthesis and drug development. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a foundational tool, complex molecules often produce congested 1D spectra with overlapping signals, making unambiguous structure validation challenging.[1][2] Two-dimensional (2D) NMR spectroscopy overcomes this by distributing signals across two frequency axes, enhancing resolution and revealing correlations between different nuclei within a molecule.[1][3][4] This guide provides a comparative overview of key 2D NMR techniques for validating the structure of reaction products, complete with experimental protocols and a look at alternative methods.

The 2D NMR Workflow for Structural Elucidation

The process of determining a molecule's structure using NMR spectroscopy follows a logical progression. It begins with fundamental 1D experiments to identify the basic chemical environment of the nuclei and then moves to more complex 2D experiments to piece together the molecular puzzle.

G cluster_0 Initial Analysis cluster_1 2D NMR Correlation cluster_2 Structure Assembly & Validation MolFormula Determine Molecular Formula (e.g., via Mass Spectrometry) OneD_NMR Acquire 1D NMR Spectra (¹H, ¹³C, DEPT) MolFormula->OneD_NMR COSY_exp COSY (H-H Connectivity) OneD_NMR->COSY_exp HSQC_exp HSQC (Direct C-H Attachment) OneD_NMR->HSQC_exp Build Assemble Fragments COSY_exp->Build HSQC_exp->Build HMBC_exp HMBC (Long-Range C-H Connectivity) Validate Propose & Validate Structure HMBC_exp->Validate NOESY_exp NOESY / ROESY (Through-Space Proximity) Stereochem Determine Stereochemistry NOESY_exp->Stereochem Build->HMBC_exp Connect Fragments Validate->NOESY_exp Confirm 3D Structure G cluster_start Foundational Data cluster_fragments Fragment Assembly cluster_connect Connecting Fragments cluster_3d 3D Confirmation oneD 1D ¹H & ¹³C Spectra (Chemical Shifts, Integrals) cosy COSY (Identifies H-H Spin Systems) oneD->cosy hsqc HSQC (Assigns Protons to Carbons) oneD->hsqc fragments Build C-H Fragments cosy->fragments hsqc->fragments hmbc HMBC (Connects Fragments via Long-Range H-C Correlations) fragments->hmbc structure Propose Full 2D Structure hmbc->structure noesy NOESY (Confirms Spatial Proximity & Stereochemistry) structure->noesy final Final Validated Structure noesy->final

References

A Head-to-Head Comparison of Phosphine Ligands for Buchwald-Hartwig Amination: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the crucial formation of carbon-nitrogen (C-N) bonds. The success of this palladium-catalyzed cross-coupling reaction is intrinsically linked to the choice of phosphine ligand, which profoundly influences reaction efficiency, substrate scope, and reaction conditions. For researchers, scientists, and professionals in drug development, selecting the optimal ligand is a critical step in optimizing synthetic routes. This guide provides an objective, data-driven comparison of commonly employed phosphine ligands for the Buchwald-Hartwig amination of aryl chlorides, supported by experimental data and detailed protocols.

Performance Comparison of Phosphine Ligands

The efficacy of various phosphine ligands in the Buchwald-Hartwig amination is best illustrated through direct comparison under standardized reaction conditions. The following table summarizes the performance of several popular ligands in the coupling of various aryl chlorides with different amines. The data highlights the strengths of each ligand in specific applications.

LigandAryl ChlorideAminePd SourceCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield/Conversion (%)
XPhos 4-ChlorotolueneMorpholinePd₂(dba)₃1.5TolueneReflux694[1]
RuPhos p-MethoxybromobenzeneMorpholineNot specifiedNot specifiedNot specifiedNot specified0.05High Activity
BrettPhos p-MethoxybromobenzeneAnilineNot specifiedNot specifiedNot specifiedNot specified0.17High Activity
YPhos (L1) ChlorobenzeneN-MethylanilinePd₂(dba)₃0.5THFRT2>99
YPhos (L1) 4-ChlorotolueneN-MethylanilinePd₂(dba)₃0.5THFRT2>99
YPhos (L1) 4-ChloroanisoleN-MethylanilinePd₂(dba)₃0.5THFRT2>99
CyJohnPhos (L2) ChlorobenzeneN-MethylanilinePd₂(dba)₃0.5THFRT610
CyJohnPhos (L2) 4-ChlorotolueneN-MethylanilinePd₂(dba)₃0.5THFRT618
CyJohnPhos (L2) 4-ChloroanisoleN-MethylanilinePd₂(dba)₃0.5THFRT62
P(tBu)₃ (L3) ChlorobenzeneN-MethylanilinePd₂(dba)₃0.5THFRT612
P(tBu)₃ (L3) 4-ChlorotolueneN-MethylanilinePd₂(dba)₃0.5THFRT625
P(tBu)₃ (L3) 4-ChloroanisoleN-MethylanilinePd₂(dba)₃0.5THFRT62
NIXANTPHOS Unactivated Aryl ChloridesVariousNot specifiedas low as 0.05Not specifiedNot specifiedNot specifiedGood to Excellent

Note: "High Activity" indicates that the respective publication highlighted the ligand's high efficacy for that substrate class but did not provide specific yield data in a comparable format. The YPhos, CyJohnPhos, and P(tBu)₃ data is from a direct comparative study under identical conditions.[2]

From the data, it is evident that the choice of ligand has a dramatic impact on reaction outcomes. For instance, in the room temperature amination of aryl chlorides, the ylide-functionalized phosphine (YPhos) demonstrates significantly higher activity compared to the established CyJohnPhos and P(tBu)₃ ligands.[2] For unactivated aryl chlorides, NIXANTPHOS has been reported to be highly effective, outperforming other bidentate ligands like Xantphos.[3] Furthermore, the selection between BrettPhos and RuPhos can be guided by the nature of the amine; BrettPhos generally shows higher activity for primary amines, while RuPhos is often more effective for secondary amines.[4][5]

Catalytic Cycle of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species. The phosphine ligand plays a crucial role in each step of this cycle by modulating the steric and electronic properties of the palladium center. The generally accepted mechanism involves:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium amido complex, yielding the desired aryl amine product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_arx L-Pd(II)(Ar)(X) oxidative_addition->pd2_arx amine_coordination Amine Coordination & Deprotonation pd2_arx->amine_coordination + HNR'R'' - HX pd2_amide L-Pd(II)(Ar)(NR'R'') amine_coordination->pd2_amide reductive_elimination Reductive Elimination pd2_amide->reductive_elimination reductive_elimination->pd0 Ar-NR'R'' product Aryl Amine (Ar-NR'R'') aryl_halide Aryl Halide (Ar-X) amine Amine (HNR'R'')

Figure 1. Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successfully implementing the Buchwald-Hartwig amination. Below are representative procedures for different ligand systems.

General Procedure for Buchwald-Hartwig Amination using Biaryl Phosphine Ligands and Pd(I) Dimer Precatalysts

This procedure is adapted for a range of biaryl phosphine ligands including JohnPhos, DavePhos, tBuXPhos, XPhos, SPhos, and RuPhos.[1]

  • Reaction Setup: In a nitrogen-filled glovebox, an oven-dried reaction tube is charged with the Pd(I) dimer precatalyst (0.5-1.0 mol%), the corresponding biaryl phosphine ligand (0.0-0.5 mol%), and the base (e.g., KOtBu or NaOtBu, 1.4 mmol).

  • Addition of Reactants: The aryl halide (1.0 mmol) is added to the tube. The vial is sealed with a PTFE septum cap, removed from the glovebox, and connected to a Schlenk line. The tube is evacuated and backfilled with nitrogen three times.

  • Solvent and Amine Addition: The amine (1.4 mmol) and anhydrous 1,4-dioxane (1.0 mL) are added via syringe.

  • Reaction: The reaction mixture is stirred vigorously and heated in an oil bath at 80-100 °C for 30-60 minutes.

  • Workup and Analysis: Upon completion, the reaction is cooled to room temperature. An aliquot is diluted with ethyl acetate and filtered through a Celite plug for analysis by GC-MS to determine conversion. For product isolation, the reaction mixture is typically subjected to an aqueous workup, extraction with an organic solvent, drying, and purification by column chromatography.

Experimental Protocol for the Amination of 4-Chlorotoluene with Morpholine using XPhos

This procedure provides a specific example of a Buchwald-Hartwig amination using a common biaryl phosphine ligand.[1]

  • Catalyst Preparation: To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃, 36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).

  • Solvent Addition: Add degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

  • Reactant Addition: Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.

  • Reaction: Heat the resulting mixture to reflux and stir for 6 hours. Monitor the reaction progress by GC.

  • Workup: After cooling to room temperature, quench the reaction with water (10 mL). Separate the organic layer, wash with water (10 mL) and brine (10 mL), and dry over sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to yield the desired product.

Conclusion

The selection of the phosphine ligand is a critical parameter in the successful execution of the Buchwald-Hartwig amination. While bulky, electron-rich monodentate biaryl phosphine ligands such as XPhos, RuPhos, BrettPhos, and the more recent YPhos have demonstrated broad applicability and high activity, especially for challenging aryl chlorides, the optimal choice remains substrate-dependent. This guide provides a starting point for ligand selection based on direct comparative data and offers detailed experimental protocols to aid researchers in their synthetic endeavors. It is recommended to perform a preliminary ligand screening for novel or complex substrates to identify the most efficient catalytic system.

References

Safety Operating Guide

Navigating the Safe Disposal of (4-Bromo-3-fluorophenyl)phenylmethanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of (4-Bromo-3-fluorophenyl)phenylmethanone, a halogenated organic compound. Adherence to these procedures is essential to minimize risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) for specific handling and safety information. While a specific SDS for this compound was not identified, the following general precautions for halogenated organic compounds should be strictly followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: Use a fume hood to avoid inhalation of any dust or vapors.

Spill Management: In the event of a spill, evacuate the area and prevent the spread of the material. Use an inert absorbent material to contain the spill. Place the absorbed material into a sealed, properly labeled container for hazardous waste disposal.

Step-by-Step Disposal Protocol

The disposal of this compound, as a halogenated organic compound, requires segregation and specific waste stream management. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Segregation:

  • Crucial Step: Keep halogenated organic wastes separate from all other waste streams, especially non-halogenated organic wastes. Mixing these waste types can complicate the disposal process and increase costs, as halogenated waste requires specific incineration procedures.

  • Compatibility: Do not mix with incompatible materials such as strong oxidizing agents, acids, or bases.

2. Container Selection and Labeling:

  • Container: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap. The container should be in good condition.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". If it is a mixed waste container, list all components and their approximate percentages.

3. Accumulation in a Satellite Accumulation Area (SAA):

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.

  • Storage Conditions: The SAA should be a cool, dry, and well-ventilated area.

  • Container Management: Keep the waste container closed at all times, except when adding waste.

4. Arranging for Professional Disposal:

  • Contact Environmental Health and Safety (EHS): Once the container is nearly full (do not overfill), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Documentation: Complete any required waste disposal forms or tags as per your institution's procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: (4-Bromo-3-fluorophenyl) -phenylmethanone Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Use Labeled, Compatible Waste Container segregate->container store Store in Designated Satellite Accumulation Area (SAA) container->store ehs Contact EHS for Pickup store->ehs end End: Proper Disposal ehs->end

Caption: Disposal workflow for this compound.

Quantitative Data Summary

No specific quantitative data for the disposal of this compound was found in the search results. However, general quantitative guidelines for laboratory waste accumulation often apply.

ParameterGuidelineSource
Maximum Accumulation in SAAUp to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste
Container HeadspaceLeave at least 10% headspace to allow for expansion

Disclaimer: This document provides general guidance. Always consult your institution's specific waste management policies and the material's Safety Data Sheet for complete and accurate disposal instructions.

Personal protective equipment for handling (4-Bromo-3-fluorophenyl)phenylmethanone

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of (4-Bromo-3-fluorophenyl)phenylmethanone, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Standard/Specification
Eye and Face Protection Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards.ANSI Z87.1 / EN166
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron is required.ASTM D6978 for chemotherapy gloves is a good practice for handling hazardous drugs.[3]
Respiratory Protection A dust mask or respirator should be used, especially when handling the powder form, to avoid inhalation.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood.[4]NIOSH approved respirator
Hand and Body Wear a long-sleeved lab coat, closed-toe shoes, and ensure full skin coverage.[5]N/A

First Aid Measures

In case of exposure, immediate action is critical. The following table outlines the recommended first aid procedures.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Operational Plan for Handling

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review Safety Data Sheet (SDS) for similar compounds prep2 Don appropriate Personal Protective Equipment (PPE) prep1->prep2 prep3 Ensure fume hood is operational prep2->prep3 handle1 Weigh compound in a ventilated enclosure or fume hood prep3->handle1 handle2 Use non-sparking tools handle1->handle2 handle3 Keep container tightly closed when not in use handle2->handle3 post1 Decontaminate work surfaces handle3->post1 post2 Doff PPE correctly post1->post2 post3 Wash hands thoroughly post2->post3

Caption: A standard workflow for safely handling chemical compounds in a laboratory setting.

Step-by-Step Handling Protocol

  • Preparation :

    • Thoroughly review the Safety Data Sheets (SDS) of similar compounds to understand the potential hazards.[6]

    • Put on all required PPE as detailed in the table above.[3]

    • Ensure that the chemical fume hood or other ventilated enclosure is functioning correctly.

  • Handling :

    • When weighing or transferring the solid compound, do so within a chemical fume hood to minimize inhalation of dust particles.[4]

    • Use non-sparking tools to prevent ignition sources.[7]

    • Always keep the container tightly sealed when not in use to prevent contamination and exposure.[1][8]

  • Post-Handling :

    • After handling is complete, decontaminate all work surfaces with an appropriate solvent.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[1][8]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Decision Tree

G start Chemical Waste Generated is_contaminated Is the material contaminated? start->is_contaminated dispose_hazardous Dispose as Hazardous Chemical Waste is_contaminated->dispose_hazardous Yes empty_container Is the container empty? is_contaminated->empty_container No uncontaminated_waste Consult institutional guidelines for non-hazardous chemical waste is_contaminated->uncontaminated_waste No (pure, unused) empty_container->dispose_hazardous No (contains residue) rinse_container Triple rinse container with appropriate solvent empty_container->rinse_container Yes dispose_rinsate Dispose of rinsate as hazardous waste rinse_container->dispose_rinsate dispose_container Dispose of container according to institutional guidelines dispose_rinsate->dispose_container

Caption: A decision-making flowchart for the proper disposal of chemical waste and containers.

Disposal Protocol

  • Waste Collection :

    • Collect all waste material, including any contaminated disposables, in a clearly labeled, sealed container suitable for hazardous chemical waste.[1]

  • Container Disposal :

    • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[7]

    • After rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous waste, or it may need to be punctured to prevent reuse.[7]

  • Disposal Method :

    • Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7]

    • Do not discharge the material or its container into sewer systems or the environment.[7] Adhere to all local, state, and national regulations for hazardous waste disposal.[1][8]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.